molecular formula C7H7NO3 B1642639 Methyl 4-hydroxypicolinate CAS No. 473269-77-1

Methyl 4-hydroxypicolinate

Cat. No.: B1642639
CAS No.: 473269-77-1
M. Wt: 153.14 g/mol
InChI Key: QCPCORWMMFZMIQ-UHFFFAOYSA-N
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Description

Methyl 4-hydroxypicolinate is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-oxo-1H-pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h2-4H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPCORWMMFZMIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20963805
Record name Methyl 4-oxo-1,4-dihydropyridine-2-carboxylate
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473269-77-1
Record name Methyl 4-oxo-1,4-dihydropyridine-2-carboxylate
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Record name Methyl 4-hydroxypicolinate
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Foundational & Exploratory

Methyl 4-hydroxypicolinate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 473269-77-1[1][2]

Introduction

Methyl 4-hydroxypicolinate is a heterocyclic organic compound belonging to the pyridine carboxylic acid ester family. Its structure, featuring a pyridine ring substituted with both a hydroxyl group and a methyl ester, makes it a molecule of significant interest in medicinal chemistry and drug discovery. The pyridine scaffold is a well-established "privileged" structure in pharmaceutical development, present in numerous FDA-approved drugs. This guide provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, potential mechanism of action as a kinase inhibitor, analytical characterization, and safety considerations. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₇H₇NO₃ and a molecular weight of 153.14 g/mol .[1][2] A hydrochloride salt of this compound also exists with the CAS number 1256633-27-8.[3] Key physicochemical parameters are summarized in the table below. These properties are crucial for predicting its behavior in biological systems and for designing experimental protocols.

PropertyValueSource
CAS Number 473269-77-1[1][2]
Molecular Formula C₇H₇NO₃[1][2]
Molecular Weight 153.14 g/mol [1][2]
Topological Polar Surface Area (TPSA) 59.42 Ų[2]
LogP (calculated) 0.5738[2]
Hydrogen Bond Acceptors 4[2]
Hydrogen Bond Donors 1[2]
Rotatable Bonds 1[2]

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a highly plausible and efficient method is the Fischer esterification of 4-hydroxypicolinic acid. This well-established reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.

Proposed Synthetic Workflow: Fischer Esterification

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 4-Hydroxypicolinic_Acid 4-Hydroxypicolinic Acid Reaction_Vessel Reaction_Vessel 4-Hydroxypicolinic_Acid->Reaction_Vessel Add Methanol Methanol (excess) Methanol->Reaction_Vessel Add Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_Vessel Add Heat Heat (Reflux) Esterification Esterification Heat->Esterification Drives Methyl_4_hydroxypicolinate This compound Water Water Reaction_Vessel->Heat Apply Esterification->Methyl_4_hydroxypicolinate Yields Esterification->Water Byproduct G cluster_upstream Upstream Signaling cluster_mitosis Mitotic Progression cluster_inhibitor Inhibitor Action Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases Activate Aurora_B_Kinase Aurora B Kinase Receptor_Tyrosine_Kinases->Aurora_B_Kinase Activate Histone_H3_Phosphorylation Histone H3 Phosphorylation Aurora_B_Kinase->Histone_H3_Phosphorylation Promotes Chromosome_Segregation Chromosome Segregation Histone_H3_Phosphorylation->Chromosome_Segregation Enables Cytokinesis Cytokinesis Chromosome_Segregation->Cytokinesis Leads to Methyl_4_hydroxypicolinate This compound Methyl_4_hydroxypicolinate->Aurora_B_Kinase Inhibits

Sources

An In-depth Technical Guide to the Physical Properties of Methyl 4-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Methyl 4-hydroxypicolinate in Drug Discovery

This compound, a pyridine derivative, represents a class of heterocyclic compounds of significant interest to the pharmaceutical industry. The pyridine ring is a common motif in a wide array of bioactive molecules and approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The strategic placement of hydroxyl and methyl ester functionalities on the picolinate scaffold provides crucial anchor points for molecular recognition and allows for further chemical modification, making it a valuable building block in the synthesis of novel therapeutic agents.

Understanding the fundamental physical properties of this compound is a critical prerequisite for its effective utilization in drug design and development. These properties govern its behavior in various experimental and physiological environments, influencing everything from reaction kinetics and purification efficiency to solubility, absorption, and ultimately, bioavailability. This guide provides a comprehensive overview of the key physical characteristics of this compound, offering a blend of available data and field-proven insights to support researchers in their endeavors.

Physicochemical Properties: A Quantitative Overview

A precise understanding of a compound's physicochemical profile is the bedrock of rational drug design. While comprehensive experimental data for this compound is not extensively available in the public domain, we can compile a profile based on existing database entries, which primarily consist of predicted values, and supplement this with data from structurally related compounds.

PropertyValueData TypeSource
Molecular Formula C₇H₇NO₃-ChemScene[1], Santa Cruz Biotechnology[2]
Molecular Weight 153.14 g/mol -ChemScene[1], Santa Cruz Biotechnology[2]
CAS Number 473269-77-1-ChemScene[1], Santa Cruz Biotechnology[2]
Melting Point Not available--
Boiling Point 338.3 ± 22.0 °CPredicted-
pKa 8.18 ± 0.10Predicted-
LogP 0.5738PredictedChemScene[3]
Topological Polar Surface Area (TPSA) 59.42 ŲPredictedChemScene[3]
Hydrogen Bond Donors 1PredictedChemScene[3]
Hydrogen Bond Acceptors 4PredictedChemScene[3]
Rotatable Bonds 1PredictedChemScene[3]

Note: The lack of an experimentally determined melting point is a significant data gap. For a crystalline solid, the melting point is a fundamental indicator of purity and lattice energy. The predicted boiling point suggests low volatility.

Tautomerism: A Key Consideration

It is crucial for researchers to recognize that 4-hydroxypyridine derivatives, including this compound, can exist in equilibrium with their corresponding pyridone tautomers. In this case, this compound can exist in equilibrium with methyl 4-oxo-1,4-dihydropyridine-2-carboxylate. The position of this equilibrium is influenced by the solvent, pH, and temperature, which can have profound effects on the compound's chemical reactivity and biological activity.

Tautomerism This compound This compound Methyl 4-oxo-1,4-dihydropyridine-2-carboxylate Methyl 4-oxo-1,4-dihydropyridine-2-carboxylate This compound->Methyl 4-oxo-1,4-dihydropyridine-2-carboxylate Equilibrium

Caption: Tautomeric equilibrium of this compound.

Solubility Profile: Implications for Formulation and Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. While quantitative solubility data for this compound is scarce, we can infer its likely behavior based on its structural features and the known properties of its parent compound, 4-hydroxypicolinic acid.

The presence of a polar hydroxyl group and a pyridine nitrogen atom suggests that this compound will exhibit some aqueous solubility. However, the methyl ester group introduces a degree of lipophilicity. The parent compound, 4-hydroxypicolinic acid, is known to be soluble in water. It is anticipated that the methyl ester will be less soluble in aqueous media than the parent carboxylic acid but will likely be soluble in a range of organic solvents.

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

This protocol outlines a robust and widely accepted method for determining the equilibrium solubility of a compound in various solvents.

Objective: To determine the thermodynamic equilibrium solubility of this compound in a selection of pharmaceutically relevant solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, and propylene glycol).

Materials:

  • This compound (of known purity)

  • Selected solvents (HPLC grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by sampling at different time points until the concentration of the solute in the supernatant remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial, being cautious not to disturb the solid pellet.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

    • Analyze the diluted sample by HPLC to determine the concentration of this compound.

  • Quantification:

    • Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis Add_Excess_Solid Add excess this compound to solvent Seal_Vials Seal vials Add_Excess_Solid->Seal_Vials Shake Agitate at constant temperature Seal_Vials->Shake Centrifuge Centrifuge to separate solid and liquid Shake->Centrifuge Sample_Supernatant Sample supernatant Centrifuge->Sample_Supernatant Dilute Dilute sample Sample_Supernatant->Dilute HPLC_Analysis Analyze by HPLC Dilute->HPLC_Analysis Calculate_Solubility Calculate_Solubility HPLC_Analysis->Calculate_Solubility Quantify

Caption: Workflow for experimental solubility determination.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methyl ester protons will appear as a singlet, likely in the range of 3.8-4.0 ppm. The aromatic protons on the pyridine ring will exhibit characteristic coupling patterns. The proton at position 6 will likely be a doublet, the proton at position 5 a doublet of doublets, and the proton at position 3 a doublet. The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The carbonyl carbon of the ester will be the most downfield signal, typically above 160 ppm. The carbons of the pyridine ring will appear in the aromatic region (100-160 ppm), with the carbon bearing the hydroxyl group being the most deshielded. The methyl carbon of the ester will be the most upfield signal, typically around 50-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

  • A strong C=O stretching band for the ester carbonyl group, typically around 1700-1730 cm⁻¹.

  • C=C and C=N stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region.

  • C-O stretching bands for the ester and the hydroxyl group in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 153. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 31) to give a fragment at m/z 122, and the loss of the entire methoxycarbonyl group (-COOCH₃, m/z 59) to give a fragment at m/z 94.

Conclusion: A Foundation for Future Research

This technical guide has synthesized the available information on the physical properties of this compound, a compound of considerable interest in medicinal chemistry. While a complete experimental dataset is not yet publicly available, the provided data, supplemented with insights from structurally related molecules and established experimental protocols, offers a solid foundation for researchers. The elucidation of precise, experimentally determined physical properties, particularly melting point and quantitative solubility, will be a crucial next step in unlocking the full potential of this versatile scaffold in the development of novel therapeutics.

References

  • PubChem. This compound hydrochloride. [Link]

  • Journal of Natural Products. Picolinic Acid Derivatives and Biosynthetic Pathway from Epicoccum sorghinum SDU-F549. [Link]

  • ResearchGate. SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Reaxys. [Link]

  • SciFinder. [Link]

  • Acta Crystallographica. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Methyl 4-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxypicolinate is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its unique structural motif, featuring a pyridine ring substituted with both a hydroxyl and a methyl ester group, serves as a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of a prominent synthetic pathway to this compound, delving into the underlying chemical principles, detailed experimental protocols, and the critical considerations necessary for successful synthesis and purification. The narrative is structured to offer not just a procedural blueprint, but also a deeper understanding of the reaction mechanisms and the rationale behind the methodological choices, thereby empowering researchers to adapt and optimize the synthesis for their specific applications.

Introduction

The pyridine nucleus is a cornerstone in the architecture of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of this core scaffold allows for the fine-tuning of physicochemical properties, target binding affinity, and pharmacokinetic profiles. This compound, with its dual functional handles, presents a particularly valuable synthon for library synthesis and lead optimization programs. Its derivatives have been implicated in the development of novel therapeutic agents, including inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylases for the treatment of anemia.[1] A robust and scalable synthesis of this key intermediate is therefore of paramount importance to the drug development pipeline.

This guide will focus on a well-established synthetic route commencing from commercially available and cost-effective starting materials. The discussion will encompass the strategic considerations for each synthetic transformation, detailed step-by-step protocols, and methods for the purification and characterization of the final product and key intermediates.

Strategic Synthesis Pathway Overview

A common and efficient strategy for the synthesis of this compound and its parent acid, 4-hydroxypicolinic acid[2], often begins with a more readily available substituted pyridine, such as 2,4-lutidine. The synthesis can be conceptually broken down into several key stages:

  • Oxidation of the Methyl Group at the 2-position: Selective oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid.

  • Hydroxylation of the 4-position: Introduction of a hydroxyl group at the 4-position of the pyridine ring.

  • Esterification: Conversion of the carboxylic acid to its corresponding methyl ester.

The following sections will provide a detailed exploration of a plausible synthetic sequence based on established chemical transformations.

Detailed Synthesis and Mechanistic Insights

Part 1: Synthesis of 4-Hydroxypicolinic Acid from 2,4-Lutidine

A prevalent approach for the synthesis of 4-hydroxypicolinic acid involves the oxidation of 2,4-lutidine. This transformation can be achieved through various methods, including electrochemical C-H hydroxylation or multi-step chemical synthesis.[3]

Step 1: Oxidation of 2,4-Lutidine to 4-Hydroxy-2-methylpyridine

This initial step can be challenging due to the potential for over-oxidation or reaction at other positions. A controlled oxidation is crucial.

Step 2: Oxidation of 4-Hydroxy-2-methylpyridine to 4-Hydroxypicolinic Acid

The methyl group at the 2-position can be oxidized to a carboxylic acid using a strong oxidizing agent.

A logical workflow for the synthesis starting from a related hydroxypyridine derivative is depicted below:

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product Formation 3-Hydroxypyridine 3-Hydroxypyridine 3-Hydroxy-4-substituted_Picolinonitrile 3-Hydroxy-4-substituted_Picolinonitrile 3-Hydroxypyridine->3-Hydroxy-4-substituted_Picolinonitrile Gold(I)-catalyzed cyclization 4-Hydroxypicolinic_Acid 4-Hydroxypicolinic_Acid 3-Hydroxy-4-substituted_Picolinonitrile->4-Hydroxypicolinic_Acid Hydrolysis Methyl_4-hydroxypicolinate Methyl_4-hydroxypicolinate 4-Hydroxypicolinic_Acid->Methyl_4-hydroxypicolinate Esterification

Caption: General workflow for the synthesis of this compound.

Part 2: Esterification of 4-Hydroxypicolinic Acid

The final step in the synthesis is the esterification of 4-hydroxypicolinic acid to yield this compound. A common and effective method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst.

Alternatively, for more sensitive substrates or to avoid harsh acidic conditions, the carboxylic acid can first be converted to a more reactive acyl chloride, followed by reaction with methanol.[4]

Experimental Protocol: Esterification via Acyl Chloride

This protocol is adapted from general procedures for the preparation of active esters of pyridine carboxylic acids.[4]

Materials:

  • 4-Hydroxypicolinic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Methanol (MeOH)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Formation of the Acyl Chloride Hydrochloride: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend 4-hydroxypicolinic acid in anhydrous dichloromethane. Add a catalytic amount of DMF. Cool the mixture to 0 °C in an ice bath. Slowly add thionyl chloride dropwise with stirring. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or disappearance of starting material). The resulting product is the 4-hydroxypicolinoyl chloride hydrochloride, which may precipitate.[4]

  • Esterification: In a separate flask, dissolve the crude acyl chloride hydrochloride in anhydrous THF. Cool the solution to 0 °C. In a separate container, prepare a solution of methanol and triethylamine in THF. Add this solution dropwise to the acyl chloride solution at 0 °C. Stir the reaction mixture at room temperature until completion.

  • Work-up: Quench the reaction by the addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Data Summary Table:

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
4-Hydroxypicolinic acidC₆H₅NO₃139.1122468-26-4[2]
This compoundC₇H₇NO₃153.14473269-77-1[5][6]
This compound hydrochlorideC₇H₈ClNO₃189.591256633-27-8[7]

Purification and Characterization

The crude this compound can be purified by standard laboratory techniques such as recrystallization or column chromatography.

Purification Protocol: Recrystallization

  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., a mixture of ethyl acetate and hexanes).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization:

The purity and identity of the synthesized this compound should be confirmed by a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.

  • Melting Point: To compare with the literature value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Crude_Product Crude_Product Purification Purification Crude_Product->Purification Pure_Product Pure_Product Purification->Pure_Product TLC TLC Pure_Product->TLC Melting_Point Melting_Point Pure_Product->Melting_Point NMR NMR Pure_Product->NMR MS MS Pure_Product->MS IR IR Pure_Product->IR

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 4-Hydroxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Methyl 4-hydroxypicolinate, a pyridine derivative with the molecular formula C₇H₇NO₃ and a molecular weight of 153.14 g/mol , is a compound of interest in medicinal chemistry and materials science.[1][2] Its structural features, including a pyridine ring, a hydroxyl group, and a methyl ester, make it a versatile building block for the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount for verifying its identity, purity, and for understanding its chemical behavior in various applications. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and data from analogous structures.

Molecular Structure and Spectroscopic Correlation

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of this compound with standardized atom numbering for unambiguous spectral assignment.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the ester group, and the electron-donating effect of the hydroxyl group.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 12.0Singlet (broad)1HOH (hydroxyl)
~8.2 - 8.4Doublet1HH-6
~7.2 - 7.4Doublet1HH-5
~7.0 - 7.2Singlet1HH-3
~3.8 - 3.9Singlet3HOCH₃ (ester)

Interpretation:

  • Hydroxyl Proton (H-11): The hydroxyl proton is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding and its acidic nature. In a solvent like DMSO-d₆, this peak is often well-resolved.

  • Aromatic Protons (H-3, H-5, H-6): The protons on the pyridine ring will appear in the aromatic region. H-6, being adjacent to the electronegative nitrogen, is expected to be the most deshielded. H-3 and H-5 will be at higher fields. The coupling patterns (doublets and a singlet) arise from spin-spin coupling with neighboring protons.

  • Methyl Protons (H-10): The three protons of the methyl ester group are chemically equivalent and will appear as a sharp singlet, typically around 3.8-3.9 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~165 - 167C=O (ester carbonyl)
~160 - 162C-OH (C-4)
~150 - 152C-N (C-6)
~148 - 150C-COOCH₃ (C-2)
~115 - 117C-H (C-5)
~110 - 112C-H (C-3)
~52 - 54OCH₃ (ester methyl)

Interpretation:

  • Carbonyl Carbon (C-7): The ester carbonyl carbon is the most deshielded carbon and will appear at the lowest field.

  • Aromatic Carbons: The carbons of the pyridine ring will have distinct chemical shifts based on their electronic environment. The carbon attached to the hydroxyl group (C-4) and the carbons adjacent to the nitrogen (C-2 and C-6) will be significantly downfield.

  • Methyl Carbon (C-10): The methyl carbon of the ester group will be the most shielded carbon and will appear at the highest field.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 2800Broad, StrongO-H stretch (hydrogen-bonded)
~3100 - 3000MediumAromatic C-H stretch
~2960 - 2850MediumAliphatic C-H stretch (methyl)
~1720 - 1700Strong, SharpC=O stretch (ester)
~1600 - 1450Medium-StrongC=C and C=N ring stretching
~1300 - 1200StrongC-O stretch (ester)
~1200 - 1100StrongC-O stretch (phenol)

Interpretation:

  • O-H Stretch: A broad and strong absorption band in the region of 3200-2800 cm⁻¹ is characteristic of a hydrogen-bonded hydroxyl group.[3]

  • C=O Stretch: A sharp and intense peak around 1720-1700 cm⁻¹ is indicative of the ester carbonyl group.[4][5]

  • C-H Stretches: Absorptions for aromatic and aliphatic C-H stretches will be present just above and below 3000 cm⁻¹, respectively.[4]

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions due to C-C, C-N, and C-O stretching and bending vibrations, which are unique to the molecule.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI is a soft ionization technique that is likely to produce the protonated molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion.

Predicted Mass Spectrum (ESI+):

m/zAssignment
154.05[M+H]⁺ (protonated molecular ion)
122.04[M+H - CH₃OH]⁺ (loss of methanol)

Interpretation:

  • Molecular Ion: In positive ion mode ESI, the base peak is expected to be the protonated molecule [M+H]⁺ at an m/z of 154.05, which confirms the molecular weight of 153.14 g/mol .

  • Fragmentation: A common fragmentation pathway for methyl esters of aromatic acids is the loss of methanol (CH₃OH, 32 Da), which would result in a fragment ion at m/z 122.04.

Workflow for Spectroscopic Analysis

The following diagram outlines a logical workflow for the comprehensive spectroscopic analysis of this compound.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Acquisition cluster_2 Data Analysis and Interpretation cluster_3 Structural Confirmation prep Prepare Sample in Deuterated Solvent nmr ¹H and ¹³C NMR prep->nmr ir FTIR (ATR) prep->ir ms LC-MS (ESI) prep->ms analyze_nmr Assign Chemical Shifts and Coupling Constants nmr->analyze_nmr analyze_ir Identify Functional Group Absorptions ir->analyze_ir analyze_ms Determine Molecular Weight and Fragmentation ms->analyze_ms confirm Confirm Structure of this compound analyze_nmr->confirm analyze_ir->confirm analyze_ms->confirm

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS techniques, provides a self-validating system for its structural confirmation and purity assessment. The predicted data and interpretations presented in this guide serve as a valuable reference for researchers in the fields of chemical synthesis, drug discovery, and materials science, enabling confident identification and utilization of this important chemical entity.

References

  • The Royal Society of Chemistry. (n.d.). Table of Contents.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638).
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0168668).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725).
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
  • PubChem. (n.d.). This compound hydrochloride.
  • ChemScene. (n.d.). This compound.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154).
  • Zhang, Y., et al. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. The Royal Society of Chemistry.
  • ChemicalBook. (n.d.). Methyl picolinate(2459-07-6) 13C NMR spectrum.
  • CHIRALEN. (n.d.). This compound.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • PubMed. (2004). Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents.
  • Sigma-Aldrich. (n.d.). Methyl 4-hydroxybenzoate (M8911) - Datasheet.
  • Arctom Scientific. (n.d.). CAS NO. 1256633-27-8 | this compound hydrochloride.
  • CP Lab Safety. (n.d.). This compound, HCl, min 98%, 1 gram.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate.
  • Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy.
  • Biological Magnetic Resonance Bank. (n.d.). Methyl 4-hydroxybenzoate (C8 H8 O3).
  • MDPI. (2019). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.

Sources

An In-depth Technical Guide to the Solubility of Methyl 4-hydroxypicolinate in Common Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-hydroxypicolinate, a key heterocyclic building block, is of significant interest to researchers in medicinal chemistry and materials science. Its solubility profile across a range of common laboratory solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. In the absence of extensive publicly available quantitative data for this specific molecule, this document serves as a practical "how-to" manual for the research scientist. It combines theoretical principles with detailed, field-proven experimental protocols for solubility measurement and analysis. Drawing parallels with its parent compound, picolinic acid, this guide offers insights into the expected solubility behavior and the influence of physicochemical properties.

Introduction: The Critical Role of Solubility in Drug Discovery and Development

In the realm of drug discovery and development, the solubility of a chemical entity is a cornerstone property that profoundly influences its journey from a laboratory curiosity to a potential therapeutic agent. Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic dose-response relationships, and difficulties in formulation. This compound, as a derivative of the versatile 4-hydroxypyridine scaffold, holds promise in the synthesis of novel bioactive molecules.[1] Understanding its solubility is therefore not merely an academic exercise but a crucial step in harnessing its full potential. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary tools and knowledge to accurately determine and interpret the solubility of this compound.

Physicochemical Properties of this compound: A Predictive Framework

Molecular Structure:

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Computed)Picolinic Acid (Experimental)
Molecular Formula C₇H₇NO₃[2]C₆H₅NO₂[3]
Molecular Weight 153.14 g/mol [4]123.11 g/mol [3]
Melting Point Data not available137 °C[3]
pKa Data not available5.32 (25°C, water)[3]
Calculated logP 0.5738[4]-

The presence of a hydroxyl group and a pyridine nitrogen atom suggests that this compound can act as both a hydrogen bond donor and acceptor. The ester functionality introduces a degree of lipophilicity. The pKa of the parent picolinic acid indicates it is a weak acid.[3] The hydroxyl group on the pyridine ring will also have its own pKa, influencing the ionization state of the molecule at different pH values.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[5] This technique involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

Causality Behind Experimental Choices

The core principle of the shake-flask method is to ensure that a true equilibrium between the solid and dissolved states of the compound is achieved. The presence of excess solid is crucial; without it, one would merely be measuring a concentration, not the saturation solubility.[6] The agitation ensures efficient mass transfer between the solid and the liquid phase, accelerating the time to reach equilibrium. Temperature control is paramount, as solubility is a temperature-dependent property for most compounds.[7]

Step-by-Step Protocol
  • Preparation:

    • Accurately weigh an excess amount of high-purity this compound into a series of glass vials or flasks. "Excess" means that a visible amount of solid remains undissolved at the end of the experiment.

    • Add a precise volume of the desired solvent to each vial. A range of solvents covering different polarities should be tested (e.g., water, methanol, ethanol, acetone, ethyl acetate, acetonitrile, dichloromethane, and dimethyl sulfoxide).

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker or on a magnetic stir plate with a water bath. A standard temperature for initial screening is 25°C.

    • Agitate the samples for a predetermined period. A common starting point is 24 to 48 hours.[8] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the measured concentration no longer increases with time.

  • Sample Preparation for Analysis:

    • Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic solid particles. This step is crucial to prevent artificially high solubility readings.

    • Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

Self-Validating System

The protocol incorporates self-validation by including multiple time points for sampling to ensure equilibrium has been reached. Furthermore, running the experiment in triplicate for each solvent provides statistical confidence in the results.

Shake_Flask_Workflow A Add excess this compound to a known volume of solvent B Seal vial and place in temperature-controlled shaker (e.g., 25°C) A->B C Agitate for 24-72 hours to reach equilibrium B->C D Allow solid to settle C->D E Withdraw and filter supernatant (0.22 µm filter) D->E F Dilute sample for analysis E->F G Quantify concentration using HPLC-UV or UV-Vis F->G H Calculate solubility G->H

Figure 2: Workflow for the shake-flask solubility determination method.

Quantitative Analysis: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely used technique for the quantification of organic molecules in solution.[9]

Method Development Strategy

For a novel compound like this compound, a systematic approach to HPLC method development is recommended.

  • Column Selection: A reversed-phase C18 column is a good starting point due to its versatility.

  • Mobile Phase Selection: A mixture of water (often with a pH modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol is typically used.

  • Wavelength Selection: The UV-Vis spectrum of this compound should be recorded to determine the wavelength of maximum absorbance (λmax). This wavelength will provide the highest sensitivity for detection. Given the pyridine and hydroxyl-substituted aromatic nature, a λmax in the range of 260-280 nm is expected.

  • Gradient vs. Isocratic Elution: A scouting gradient run (e.g., 5% to 95% organic solvent over 20-30 minutes) is useful to determine the approximate retention time of the analyte. Based on this, an optimized isocratic or gradient method can be developed.

Detailed HPLC Protocol (Example)
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: To be determined by scanning the UV-Vis spectrum of a standard solution (e.g., start at 270 nm).

  • Column Temperature: 30°C.

  • Elution: Start with an isocratic hold of 70% A / 30% B. Adjust the ratio to achieve a retention time of 3-10 minutes with good peak shape.

Calibration and Quantification
  • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Inject each standard solution into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting peak area versus concentration.

  • Inject the diluted sample from the solubility experiment and determine its concentration from the calibration curve.

  • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

Factors Influencing the Solubility of this compound

Solvent Properties

The principle of "like dissolves like" is a fundamental guide.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding with the hydroxyl group and the pyridine nitrogen of this compound, likely leading to good solubility. For its parent compound, picolinic acid, solubility is very high in water and moderate in ethanol.[10]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents can act as hydrogen bond acceptors and have significant dipole moments, which should facilitate the dissolution of a polar molecule like this compound. Picolinic acid shows lower solubility in acetonitrile compared to ethanol.[10]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low in these solvents due to the polar nature of the solute.

Temperature

For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic.[7] Experimental determination of solubility at different temperatures (e.g., 25°C, 37°C, 50°C) can provide valuable thermodynamic data, such as the enthalpy of solution.

pH (for Aqueous Solubility)

The ionization state of this compound will significantly impact its aqueous solubility. The pyridine nitrogen can be protonated at low pH, and the hydroxyl group can be deprotonated at high pH. Both the protonated and deprotonated forms will be more water-soluble than the neutral form. Therefore, a pH-solubility profile should be determined, especially for applications in biological systems. The solubility is expected to be lowest at the isoelectric point.

Solubility_Influences cluster_0 Solute Properties cluster_1 Solvent Properties cluster_2 System Conditions Structure Molecular Structure (H-bonding, Polarity) Solubility Solubility Structure->Solubility Crystal_Lattice Crystal Lattice Energy (Polymorphism) Crystal_Lattice->Solubility Solvent_Polarity Polarity (Protic/Aprotic) Solvent_Polarity->Solubility H_Bonding Hydrogen Bonding (Donor/Acceptor) H_Bonding->Solubility Temperature Temperature Temperature->Solubility pH pH (Aqueous) pH->Solubility

Figure 3: Key factors influencing the solubility of a compound.

The Potential Impact of Crystal Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have different physical properties, including melting point, stability, and, importantly, solubility. A metastable polymorph will generally have a higher solubility than the most stable form. It is crucial for researchers to be aware that different batches of this compound, potentially sourced from different suppliers or synthesized under different conditions, could exist in different polymorphic forms, leading to variability in measured solubility. Characterization of the solid form using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) is recommended for rigorous studies.

Conclusion

While direct quantitative solubility data for this compound is sparse in the scientific literature, this guide provides a robust framework for its experimental determination. By employing the well-established shake-flask method coupled with a reliable analytical technique such as HPLC-UV, researchers can generate high-quality, reproducible solubility data. A thorough understanding of the interplay between the compound's physicochemical properties and the characteristics of the solvent system is essential for interpreting these results. The principles and protocols detailed herein empower scientists to make informed decisions in synthesis, purification, and formulation, thereby accelerating the progress of research and development projects involving this versatile chemical intermediate.

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. ([Link])

  • Quora. (2017). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Cheméo. (n.d.). Picolinic acid. Retrieved from [Link]

  • Esteves, C. V., Baptista, D. S., & Piedade, M. F. M. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392. ([Link])

  • Cheméo. (n.d.). 4-Pyridinecarboxylic acid, methyl ester. Retrieved from [Link]

  • Solubility of Things. (n.d.). Picolinic acid. Retrieved from [Link]

  • Esteves, C. V., Baptista, D. S., & Piedade, M. F. M. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392. ([Link])

  • PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • MDPI. (2019). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 24(21), 3918. ([Link])

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 74889918, this compound hydrochloride. Retrieved January 6, 2026 from [Link].

  • Xu, Y.-X., Hu, W.-J., & Zhao, G.-L. (2016). Crystal structure of methyl (E)-4-[2-(8-hy-droxy-quinolin-2-yl)vin-yl]benzoate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 9), 1251–1253. ([Link])

  • Xu, Y.-X., Hu, W.-J., & Zhao, G.-L. (2016). Crystal structure of methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 9), 1251–1253. ([Link])

  • Li, Y., et al. (2023). Picolinic Acid Derivatives and Biosynthetic Pathway from Epicoccum sorghinum SDU-F549. Journal of Natural Products, 86(1), 116-123. ([Link])

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7455, Methyl 4-methylbenzoate. Retrieved January 6, 2026 from [Link].

  • Fernandez-Galan, R., et al. (1995). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. Journal of Chromatography B: Biomedical Applications, 666(1), 135-141. ([Link])

  • Ube, S., et al. (2011). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Analytical Sciences, 27(10), 1035-1039. ([Link])

  • PubChem. (n.d.). Methyl 4-ethoxypicolinate. Retrieved from [Link]

  • Chemcasts. (n.d.). Properties of methyl 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzoate. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • Bates, R. G., & Pinching, G. D. (1949). Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate. Journal of Research of the National Bureau of Standards, 42(5), 419-430. ([Link])

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. ([Link])

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12082, Methyl 4-aminobenzoate. Retrieved January 6, 2026 from [Link].

  • ChemWhat. (n.d.). Methyl picolinate CAS#: 2459-07-6. Retrieved from [Link]

  • MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Molecules, 24(8), 1503. ([Link])

  • ChemBK. (2024). Methyl Picolinate. Retrieved from [Link]

  • Chemsrc. (n.d.). Methyl picolinate. Retrieved from [Link]

  • ResearchGate. (2023). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in this work in several solvents at different temperatures. Retrieved from [Link]

  • Bulat Pharmaceutical. (n.d.). 4-Hydroxypyridine: A Hidden Gem in Drugs. Retrieved from [Link]

Sources

Methyl 4-hydroxypicolinate stability and degradation profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Degradation Profile of Methyl 4-hydroxypicolinate

Introduction

This compound is a pyridine derivative featuring both a methyl ester and a hydroxyl group on the pyridine ring. Its chemical structure (Molecular Formula: C₇H₇NO₃) presents multiple reactive sites, making a thorough understanding of its stability essential for its application in research and development, particularly within the pharmaceutical and chemical synthesis sectors.[1][2] The presence of both an ester and a phenolic hydroxyl group on a heterocyclic aromatic ring suggests potential susceptibility to hydrolysis, oxidation, and photolysis.

This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a detailed examination of the stability and degradation profile of this compound. It provides field-proven insights into its degradation pathways, methodologies for conducting robust stability assessments, and the rationale behind experimental design, ensuring scientific integrity and practical applicability.

Physicochemical Properties and Intrinsic Stability

A foundational understanding of the molecule's properties is critical before assessing its stability. This compound exists in tautomeric equilibrium between the 4-hydroxy-pyridine and the 4-pyridone forms.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 473269-77-1[1][2]
Molecular Formula C₇H₇NO₃[1][2]
Molecular Weight 153.14 g/mol [1]
IUPAC Name Methyl 4-hydroxypyridine-2-carboxylate[3]
Synonyms 4-Hydroxy-pyridine-2-carboxylic acid methyl ester[3]
Recommended Storage and Handling

The intrinsic stability of this compound dictates specific storage conditions to minimize degradation over time. Based on supplier recommendations and the compound's chemical nature, the following conditions are advised:

  • Temperature: Store at refrigerated temperatures (e.g., 4°C) or frozen (-20°C).[1][4]

  • Atmosphere: Storage under an inert atmosphere, such as nitrogen, is recommended to prevent oxidative degradation.[1]

  • Light: Protect from light to avoid photolytic degradation.[5]

Forced Degradation: A Predictive Framework

Forced degradation, or stress testing, is the cornerstone of understanding a molecule's stability. By intentionally exposing the compound to conditions more severe than accelerated storage (e.g., high heat, extreme pH, oxidation, and intense light), we can rapidly identify likely degradation products and pathways.[6] This information is invaluable for developing stability-indicating analytical methods and designing stable formulations.[6] Studies on related pyridine derivatives have shown they can be highly sensitive to alkaline and acidic conditions, oxidation, and light, underscoring the necessity of this approach.[7]

General Workflow for Forced Degradation Studies

The following diagram outlines a systematic approach to investigating the degradation profile of this compound.

Forced_Degradation_Workflow Figure 1. Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Guidelines) cluster_analysis Analysis & Characterization API Prepare Stock Solution of this compound in suitable solvent (e.g., Methanol/Water) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) API->Base Neutral Neutral Hydrolysis (Water, 60°C) API->Neutral Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal (Solid & Solution, 70°C) API->Thermal Photo Photolytic (ICH Q1B Light Conditions) API->Photo HPLC HPLC-DAD Analysis (Quantify Parent, Detect Degradants) Acid->HPLC Base->HPLC Neutral->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC MassBalance Assess Peak Purity & Calculate Mass Balance HPLC->MassBalance LCMS LC-MS / MS (Identify Degradant m/z) MassBalance->LCMS If significant degradation Isolation Isolate & Characterize (NMR, if necessary) LCMS->Isolation

Caption: A logical workflow for conducting forced degradation studies.

Major Degradation Pathways and Mechanisms

The degradation of this compound is primarily dictated by the reactivity of its ester functional group and the pyridine ring itself.

Hydrolytic Degradation

Hydrolysis is the most anticipated degradation pathway due to the presence of the methyl ester. The reaction involves the cleavage of the ester bond, yielding the corresponding carboxylic acid and methanol. This process is highly pH-dependent.

  • Mechanism:

    • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

    • Base-Catalyzed (Saponification): Nucleophilic attack of a hydroxide ion on the carbonyl carbon is the rate-determining step. This pathway is generally much faster and irreversible compared to acid-catalyzed hydrolysis. Pyridine derivatives are known to be particularly unstable in alkaline media.[7] The degradation of similar esters, like parabens, proceeds via hydrolysis of the ester bond to form the corresponding carboxylic acid.[8][9][10]

Hydrolysis_Pathway Figure 2. Primary Hydrolytic Degradation Pathway reactant This compound C₇H₇NO₃ product1 4-Hydroxypicolinic Acid C₆H₅NO₃ reactant->product1 H₂O (H⁺ or OH⁻) product2 Methanol CH₄O reactant->product2 H₂O (H⁺ or OH⁻) Oxidation_Pathway Figure 3. Potential Oxidative Degradation (N-Oxidation) reactant This compound product This compound N-oxide reactant->product [O] (e.g., H₂O₂)

Caption: Formation of an N-oxide via oxidative stress.

Photolytic Degradation

The aromatic system of this compound can absorb UV radiation, potentially leading to photochemical degradation.

  • Mechanism: Upon absorbing light, the molecule can be promoted to an excited state, leading to radical-mediated reactions, rearrangements, or cleavage. Studies on other pyrrolo-pyridine derivatives confirm their photolabile nature. [7]The degradation products can be complex and may include dimers or ring-cleaved species.

Thermal Degradation

In the solid state or in solution, high temperatures can provide the energy needed to overcome activation barriers for degradation reactions.

  • Mechanism: For esters, thermal degradation can involve chain scission reactions. [11]For this specific molecule, decarboxylation of the hydrolyzed acid product (4-hydroxypicolinic acid) at elevated temperatures is a plausible secondary degradation pathway.

Table 2: Summary of Forced Degradation Conditions and Expected Primary Products

Stress ConditionReagents & ConditionsPrimary Degradation MechanismExpected Primary Product(s)
Acid Hydrolysis 0.1 M HCl, 60°CEster Hydrolysis4-Hydroxypicolinic Acid
Base Hydrolysis 0.1 M NaOH, Room TempEster Saponification4-Hydroxypicolinic Acid
Oxidation 3% H₂O₂, Room TempN-oxidation, Ring OxidationThis compound N-oxide
Photolysis ICH Q1B conditionsPhotochemical Rearrangement/CleavageComplex mixture; Isomers, Dimers
Thermal (Dry Heat) 70°C, Solid StateThermal DecompositionMinimal degradation expected

Experimental Protocols and Analytical Methodologies

A robust, stability-indicating analytical method is crucial for accurately quantifying the degradation of this compound and separating it from its degradation products. [6]High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.

Protocol: Forced Hydrolysis Study
  • Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Samples: Transfer 1 mL of the stock solution into three separate vials. Add 1 mL of (a) 0.2 M HCl, (b) Purified Water, and (c) 0.2 M NaOH. This results in a final drug concentration of 0.5 mg/mL in 0.1 M HCl, water, and 0.1 M NaOH, respectively.

  • Incubation: Keep the basic hydrolysis sample at room temperature. Place the acidic and neutral samples in a water bath at 60°C.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis: Analyze by a stability-indicating HPLC method.

Recommended Stability-Indicating HPLC Method

While method development must be empirically verified, the following parameters provide a sound starting point for analysis.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and re-equilibrate.

  • Flow Rate: 1.0 mL/min [12]* Detection Wavelength: 254 nm, with Diode Array Detector (DAD) for peak purity analysis. [13]* Injection Volume: 10 µL

  • Column Temperature: 25 °C [12]

Characterization of Degradants
  • LC-MS: Liquid Chromatography-Mass Spectrometry is essential for obtaining the mass-to-charge ratio (m/z) of degradation products, providing strong evidence for their proposed structures. [7]* NMR: For unambiguous structure elucidation of major, unknown degradants, isolation (e.g., by preparative HPLC) followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique. [14]

Conclusion

The stability profile of this compound is governed by its key functional groups: the methyl ester and the 4-hydroxypyridine ring. The primary degradation pathway is hydrolysis of the ester group to form 4-hydroxypicolinic acid, a reaction that is significantly accelerated under basic conditions. The molecule also exhibits susceptibility to oxidative and photolytic stress, which can lead to N-oxidation or more complex rearrangements. Thermal degradation is generally less pronounced under typical handling conditions.

A comprehensive assessment using a systematic forced degradation approach, coupled with a validated stability-indicating HPLC method, is critical for any research or development program involving this compound. This ensures the accurate quantification of the parent molecule, informs on appropriate storage and formulation strategies, and provides a clear picture of the potential impurities that may arise over the product's lifecycle.

References

  • PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Zajac, M., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. Retrieved from [Link]

  • Wang, Y., et al. (2019). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 85(13), e00545-19. Retrieved from [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

  • Alsante, K. M., et al. (2003). Proposed degradation pathways of the drug under different hydrolytic conditions. Journal of Pharmaceutical Sciences, 92(2), 363-73. Retrieved from [Link]

  • Tamura, T., & Kobayashi, S. (2021). Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry, 10(10), 2675-2681. Retrieved from [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved from [Link]

  • Fishman, M. L., et al. (2012). Contactless Conductivity: An HPLC Method to Analyze Degree of Methylation of Pectin. Food Analytical Methods, 5, 842-848. Retrieved from [Link]

  • Anderson, B. D., et al. (1998). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 87(11), 1358-66. Retrieved from [Link]

  • CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

  • ResearchGate. (2021). Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP) under Oxidation Conditions. Retrieved from [Link]

  • D'Adamo, S., et al. (2000). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 66(6), 2445-2450. Retrieved from [Link]

  • Zhang, Y., et al. (2013). Photodegradation of 4-Methylphenol on Palladium Phthalocyaninesulfonate Functionalized Mesopolymer Under Visible Light Irradiation. Bulletin of the Korean Chemical Society, 34(11), 3293-3298. Retrieved from [Link]

  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research. Retrieved from [Link]

  • D'Adamo, S., et al. (2000). Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM. Applied and Environmental Microbiology, 66(6), 2445-50. Retrieved from [Link]

  • D'Adamo, S., et al. (2000). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. ResearchGate. Retrieved from [Link]

  • Rawat, B., & Rama, H. S. (1993). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal degradation of poly(3-hydroxybutyrate) and poly(3-hydroxybutyrate-co-3-hydroxyvalerate) as studied by TG, TG–FTIR, and Py–GC/MS. Retrieved from [Link]

Sources

The Ascendancy of a Privileged Scaffold: A Technical Guide to Methyl 4-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Core Moiety in Modern Drug Discovery

Within the intricate tapestry of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" possess the inherent ability to interact with a diverse range of biological targets, offering a fertile ground for structural modification and optimization. Among these, the picolinate core, a pyridine ring bearing a carboxylic acid or its ester, has garnered significant attention for its versatile role in crafting biologically active agents. This guide delves into the discovery and history of a key exemplar of this class: Methyl 4-hydroxypicolinate. We will traverse its synthetic origins, explore its physicochemical properties, and illuminate its journey from a chemical curiosity to a valuable building block in the design of innovative pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important molecule.

Chapter 1: The Genesis of a Scaffold - Discovery and First Synthesis

The precise historical genesis of this compound is not prominently documented as a singular, groundbreaking discovery. Rather, its emergence is intertwined with the broader exploration of pyridine chemistry and the synthesis of its various derivatives. The foundational precursor, 4-hydroxypicolinic acid, is the key to this history.

The most probable and historically significant route to 4-hydroxypicolinic acid, and subsequently its methyl ester, involves the multi-step transformation of readily available starting materials. One plausible early synthetic pathway is outlined below:

Synthesis_of_4-hydroxypicolinic_acid Citrazinic_acid Citrazinic Acid Decarboxylation Heat (Decarboxylation) Citrazinic_acid->Decarboxylation 4_6_dihydroxypyridine 2,6-Dihydroxypyridine Decarboxylation->4_6_dihydroxypyridine Reduction Reduction (e.g., H2, Catalyst) 4_6_dihydroxypyridine->Reduction 4_hydroxypyridine 4-Hydroxypyridine Reduction->4_hydroxypyridine Carboxylation Carboxylation (e.g., Kolbe-Schmitt type) 4_hydroxypyridine->Carboxylation 4_hydroxypicolinic_acid 4-Hydroxypicolinic Acid Carboxylation->4_hydroxypicolinic_acid

Figure 1: Plausible early synthetic route to 4-hydroxypicolinic acid.

Once 4-hydroxypicolinic acid was accessible, its conversion to the corresponding methyl ester, this compound, would have been a straightforward and well-established chemical transformation.

Experimental Protocol: Fischer-Speier Esterification of 4-Hydroxypicolinic Acid

The Fischer-Speier esterification is a classic and reliable method for the preparation of esters from carboxylic acids and alcohols, catalyzed by a strong acid.

Materials:

  • 4-Hydroxypicolinic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, suspend 4-hydroxypicolinic acid in an excess of anhydrous methanol.

  • With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

This fundamental esterification process laid the groundwork for the availability of this compound for further investigation and application.

Chapter 2: Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a molecule's physicochemical properties is paramount for its application in research and development. This compound is a white to off-white solid at room temperature. Its structure, featuring both a hydrogen bond donor (the hydroxyl group) and acceptor (the ester and pyridine nitrogen), as well as its aromatic nature, dictates its solubility and reactivity.

PropertyValue
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
CAS Number 473269-77-1[1]
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, and other polar organic solvents. Sparingly soluble in water.

Table 1: Physicochemical Properties of this compound.

Spectroscopic Data

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of this compound will exhibit characteristic signals for the aromatic protons on the pyridine ring, a singlet for the methyl ester protons, and a broad singlet for the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons provide definitive information about the substitution pattern on the pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon of the ester, the methyl carbon, and the carbons of the pyridine ring, including the carbon bearing the hydroxyl group.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups:

  • A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group.

  • A strong absorption band around 1700-1730 cm⁻¹ corresponding to the C=O stretching vibration of the ester carbonyl group.

  • Absorptions in the 1500-1600 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations of the pyridine ring.

  • C-O stretching vibrations for the ester and the hydroxyl group will appear in the fingerprint region (1000-1300 cm⁻¹).

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z 153, corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Chapter 3: The Role of this compound in Drug Discovery

The true significance of this compound lies not in its own biological activity, but in its role as a versatile intermediate in the synthesis of complex, biologically active molecules. The picolinate scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets.

A Key Building Block for Kinase Inhibitors

One of the most prominent applications of the picolinate scaffold is in the development of kinase inhibitors for the treatment of cancer. The pyridine ring can engage in crucial hydrogen bonding interactions with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The ester and hydroxyl groups of this compound provide convenient handles for further chemical modification, allowing for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.

A notable example is the structural similarity of the picolinamide moiety to a key fragment of the multi-kinase inhibitor Sorafenib . This has inspired the synthesis of numerous Sorafenib analogs where the urea hinge-binding element is replaced with a picolinamide scaffold, often derived from precursors like this compound.

Picolinate_in_Kinase_Inhibition Methyl_4_hydroxypicolinate This compound Amidation Amidation Methyl_4_hydroxypicolinate->Amidation Picolinamide_intermediate Picolinamide Intermediate Amidation->Picolinamide_intermediate Further_functionalization Further Functionalization (e.g., Suzuki Coupling) Picolinamide_intermediate->Further_functionalization Kinase_Inhibitor Potent and Selective Kinase Inhibitor Further_functionalization->Kinase_Inhibitor

Figure 2: General workflow for the utilization of this compound in the synthesis of kinase inhibitors.

Conclusion: A Legacy of Versatility

From its likely origins in the exploratory era of pyridine chemistry to its current status as a valuable building block in modern drug discovery, this compound exemplifies the enduring importance of fundamental organic synthesis. Its history is a testament to the cumulative nature of scientific progress, where the synthesis of a seemingly simple molecule can pave the way for the development of complex and life-changing therapeutics. As the quest for novel and more effective drugs continues, the versatile and "privileged" nature of the picolinate scaffold, embodied by this compound, ensures its continued relevance in the laboratories of medicinal chemists for years to come.

References

  • U.S.
  • Chemische Berichte, 1949, 82(4), 36-45. (Note: While this is a likely relevant historical reference based on patent citations, the exact synthesis may vary. Direct access to this specific historical document can be challenging.)
  • PubChem Compound Summary for CID 74889918, this compound hydrochloride. National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Application Note & Protocols: Strategic Derivatization of Methyl 4-hydroxypicolinate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Value of the 4-Hydroxypicolinate Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, appearing in numerous approved drugs.[1][2] Its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and influence the physicochemical properties of a molecule makes it a privileged scaffold. Methyl 4-hydroxypicolinate, in particular, serves as a versatile starting material for chemical library synthesis. It presents three primary, chemically distinct handles for modification: the 4-hydroxy group, the 2-methyl ester, and the pyridine ring itself. This multi-functional nature allows for systematic and diverse structural modifications, making it an ideal core for extensive Structure-Activity Relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic profiles of lead compounds.

This guide provides a strategic overview and detailed protocols for the derivatization of this compound, explaining the chemical rationale behind each step to empower researchers in their drug discovery efforts.

Strategic Overview of Derivatization

The core principle of SAR is to systematically alter a molecule's structure and measure the corresponding change in biological activity. For this compound, we can explore chemical space in three primary vectors, as illustrated below.

G cluster_core This compound Core cluster_vectors Derivatization Vectors Core This compound V1 Vector 1: 4-O-Position (O-Alkylation / O-Arylation) Core->V1 Modulate H-bond capacity, target hydrophobic pockets V2 Vector 2: 2-Carboxamide (Amidation) Core->V2 Introduce new H-bond donors/acceptors, alter solubility V3 Vector 3: Ring C-H (Cross-Coupling) Core->V3 Explore new binding vectors, fine-tune electronics

Caption: Key derivatization points on the this compound scaffold.

  • Vector 1 (4-O-Position): The phenolic hydroxyl group is an excellent nucleophile. Its modification via O-alkylation or O-arylation allows for the exploration of hydrophobic pockets in a target protein and can significantly alter the molecule's ADME properties.[3][4]

  • Vector 2 (2-Position): The methyl ester is readily converted into a wide array of amides. This transformation is crucial for introducing new hydrogen bond donors and acceptors, which can form key interactions with biological targets.[5][6][7]

  • Vector 3 (Pyridine Ring): While direct C-H functionalization is possible, a more common and controlled approach involves using a pre-functionalized ring (e.g., a bromo-substituted analogue) for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[8][9] This allows for the introduction of aryl or heteroaryl groups to probe additional binding space.

Key Derivatization Protocols & Workflows

The following protocols are designed to be robust and adaptable. They represent fundamental transformations for building a diverse chemical library from the this compound core.

Workflow Visualization: A Multi-Step Synthesis Example

A common strategy involves modifying the scaffold in a stepwise manner. The following diagram illustrates a typical sequence: O-alkylation, followed by saponification of the ester, and finally, amidation to yield the target compound.

G Start Methyl 4-hydroxypicolinate Step1 Step 1: O-Alkylation (R-X, Base) Start->Step1 Intermediate1 Methyl 4-(alkoxy)picolinate Step1->Intermediate1 Step2 Step 2: Saponification (LiOH or NaOH) Intermediate1->Step2 Intermediate2 4-(Alkoxy)picolinic acid Step2->Intermediate2 Step3 Step 3: Amidation (R'R''NH, Coupling Agent) Intermediate2->Step3 Final Final Product: 4-(Alkoxy)picolinamide Derivative Step3->Final

Caption: A representative synthetic workflow for library generation.

Protocol 1: O-Alkylation of the 4-Hydroxy Group

This protocol describes the etherification of the hydroxyl group using an alkyl halide. The choice of a moderate base like potassium carbonate is crucial to favor O-alkylation over potential N-alkylation of the pyridine ring.[10]

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.53 g, 10 mmol) and anhydrous DMF (20 mL).

  • Add anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (e.g., benzyl bromide, 1.3 mL, 11 mmol) dropwise to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into ice-water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired methyl 4-(alkoxy)picolinate.

Protocol 2: Amidation of the Methyl Ester

This protocol proceeds in two steps: hydrolysis (saponification) of the methyl ester to the corresponding carboxylic acid, followed by a standard peptide coupling reaction. This is often more efficient and broadly applicable than direct aminolysis of the ester.[11]

Step A: Saponification

  • Dissolve the methyl 4-(alkoxy)picolinate from Protocol 1 (1.0 eq) in a mixture of THF/Water (3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq).

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH ~4-5 with 1M HCl. A precipitate should form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the 4-(alkoxy)picolinic acid.

Step B: Amide Coupling Materials:

  • 4-(Alkoxy)picolinic acid (1.0 eq)

  • Desired amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Procedure:

  • In a dry flask under nitrogen, dissolve the 4-(alkoxy)picolinic acid (e.g., 2.11 g, 10 mmol) in anhydrous DMF (20 mL).

  • Add the desired amine (11 mmol) and DIPEA (5.2 mL, 30 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (4.56 g, 12 mmol) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by LC-MS. Upon completion, quench with water and extract with ethyl acetate as described in Protocol 1.

  • Purify the crude product by flash chromatography or preparative HPLC to obtain the final amide derivative. Using a coupling agent like DMTMM has also been reported to give nearly quantitative yields under mild conditions.[12]

Protocol 3: Suzuki-Miyaura Cross-Coupling on the Pyridine Ring

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation.[8] However, couplings on pyridine rings can be challenging due to the coordinating nature of the ring nitrogen and the stability of the boronic acid derivatives.[2][13] This protocol uses a bromo-substituted starting material and a modern palladium catalyst system.

Materials:

  • Methyl 3-bromo-4-hydroxypicolinate (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.5 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a microwave vial or Schlenk tube, add methyl 3-bromo-4-hydroxypicolinate (e.g., 2.32 g, 10 mmol), the boronic acid (15 mmol), and K₃PO₄ (6.37 g, 30 mmol).

  • Evacuate and backfill the vessel with nitrogen or argon three times.

  • Add Pd(PPh₃)₄ (578 mg, 0.5 mmol).

  • Add the degassed solvent mixture of 1,4-dioxane (40 mL) and water (10 mL).

  • Seal the vessel and heat the reaction to 90-100 °C for 8-12 hours.[8]

  • Monitor by LC-MS. After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to yield the 3-aryl-4-hydroxypicolinate derivative. This product can then be further derivatized using Protocols 1 and 2.

Characterization and SAR Data Analysis

All synthesized derivatives must be fully characterized to confirm their structure and purity (>95% by HPLC is standard for biological testing). Standard methods include:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • HPLC/UPLC: To determine purity.

Once a library of compounds is synthesized and tested, the data can be compiled to build an SAR table.

Table 1: Hypothetical SAR Data for a Kinase Target

Compound IDR¹ (at 4-O)R² (at C2-Amide)Kinase IC₅₀ (nM)
Parent HOMe>10,000
1a -CH₃OMe5,200
1b -CH₂PhOMe1,800
2a -CH₂Ph-NHCH₃950
2b -CH₂Ph-NH(cyclopropyl)450
2c -CH₂Ph-NH(4-F-Ph)150
3a -Ph-NH(4-F-Ph)225

Interpretation of Hypothetical Data:

  • 4-OH vs. 4-OR¹: Capping the free hydroxyl (Parent vs. 1a/1b) improves activity, suggesting a hydrophobic pocket. A larger benzyl group (1b) is preferred over a small methyl group (1a).

  • Ester vs. Amide (R²): Converting the ester to a simple amide (1b vs. 2a) improves potency, likely by introducing a new hydrogen bond.

  • Amide Substitution: Exploring different amide substituents reveals that a small cyclopropyl group (2b) is well-tolerated, and an electron-deficient aromatic ring (2c) provides a significant boost in activity, perhaps through π-stacking or other electronic interactions.

  • 4-O-Aryl vs. 4-O-Alkyl: Comparing the benzyl ether (2c) to a direct phenyl ether (3a) shows a slight decrease in potency, indicating the flexible benzylic linker is optimal for positioning the phenyl ring in this series.

Conclusion

This compound is an exceptionally valuable starting block for SAR-driven medicinal chemistry programs. By systematically applying robust synthetic protocols such as O-alkylation, amidation, and palladium-catalyzed cross-coupling, researchers can efficiently generate diverse libraries of analogues. This structured approach, combined with careful analysis of biological data, enables the rational design of potent and selective drug candidates.

References

  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. (n.d.). MDPI. [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017). Royal Society of Chemistry. [Link]

  • Cernak, T., Dykstra, K., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(5), 3433–3438. [Link]

  • Uddin, M. I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]

  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... (n.d.). ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2006). ACS Publications. [Link]

  • Reynard, G., Lai, C., Azek, E., & Lebel, H. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 155396. [Link]

  • Picolinic acid derivatives and their use as intermediates. (2020).
  • Amidation reactions of picolinic acid. (n.d.). ResearchGate. [Link]

  • The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides. (n.d.). ResearchGate. [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015). PMC - NIH. [Link]

  • Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. (2006). ACS Publications. [Link]

  • Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. (n.d.). PMC - NIH. [Link]

  • The alkylation of 4-pyridone. (n.d.). Youngstown State University. [Link]

  • THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES. (n.d.). PMC - NIH. [Link]

  • Reynard, G., Lai, C., Azek, E., & Lebel, H. (2024). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters. [Link]

  • Synthesis and Evaluation of the Biological Activities of Some Derivatives of 4-Hydroxycoumarin. (2024). ResearchGate. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). MDPI. [Link]

  • How to Make Amides: Mechanism. (2014). YouTube. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2023). MDPI. [Link]

Sources

Application Notes & Protocols: Methyl 4-hydroxypicolinate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-hydroxypicolinate is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-deficient pyridine ring functionalized with both an electron-donating hydroxyl group and an electron-withdrawing methyl ester, provide a platform for diverse chemical transformations. This guide offers a detailed exploration of its reactivity, safety considerations, and step-by-step experimental protocols for key reactions, including O-alkylation and palladium-catalyzed Suzuki-Miyaura cross-coupling. The causality behind experimental choices is explained to provide a deeper understanding for researchers, scientists, and drug development professionals.

Introduction: The Utility of a Multifunctional Scaffold

This compound (MW: 153.14 g/mol ) is a substituted pyridine derivative that serves as a valuable starting material in organic synthesis.[1][2] The pyridine core is a prevalent motif in pharmaceuticals, and the specific arrangement of substituents on this scaffold allows for selective functionalization.

  • The 4-hydroxy group acts as a potent nucleophile or can be converted into an effective leaving group (e.g., a triflate), enabling a wide range of substitution and coupling reactions.

  • The methyl ester at the 2-position and the ring nitrogen act as electron-withdrawing groups, which acidifies the hydroxyl proton and activates the ring for certain transformations.

  • This combination of functionalities makes it an ideal precursor for creating libraries of substituted picolinates for screening in drug discovery programs.

Safety & Handling

Before beginning any experimental work, it is crucial to review the Safety Data Sheet (SDS).

  • Hazards: this compound hydrochloride is an irritant.[3][4] Handle with care, avoiding contact with skin and eyes, and prevent inhalation of dust.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Conduct all manipulations in a well-ventilated fume hood.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, under an inert atmosphere like nitrogen is often recommended for long-term stability.[1]

General Experimental Workflow

The successful execution of multi-step synthesis involving this compound requires a systematic approach. The following diagram illustrates a typical workflow, from initial reaction setup to final product characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Reagent & Glassware Preparation setup_rxn Reaction Setup (Inert Atmosphere) prep_reagents->setup_rxn Assemble run_rxn Execute Reaction (Heating/Stirring) setup_rxn->run_rxn monitor_rxn Monitor Progress (TLC/LC-MS) run_rxn->monitor_rxn Sampling quench_rxn Quench Reaction monitor_rxn->quench_rxn Upon Completion extraction Liquid-Liquid Extraction quench_rxn->extraction purification Column Chromatography or Recrystallization extraction->purification char_product Characterization (NMR, MS, IR) purification->char_product final_product Pure Product char_product->final_product Confirm Structure

Caption: General workflow for synthesis using this compound.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This protocol describes the formation of an ether linkage at the 4-position, a common strategy for modifying the solubility and biological activity of the core scaffold. The reaction proceeds via a classic SN2 mechanism.[5][6]

Principle: The phenolic proton of this compound is first deprotonated by a suitable base to form a potent nucleophile, the corresponding alkoxide. This nucleophile then displaces a halide from a primary alkyl halide to form the desired ether.

Caption: Mechanism of O-Alkylation on this compound.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound153.141.01.0
Alkyl Halide (e.g., Benzyl Bromide)171.041.21.2
Potassium Carbonate (K₂CO₃)138.212.52.5
Acetonitrile (CH₃CN)--~0.2 M

Step-by-Step Protocol

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2 M.

  • Reagent Addition: Add the alkyl halide (1.2 eq) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The choice of a polar aprotic solvent like acetonitrile or DMF facilitates the SN2 reaction by solvating the potassium counter-ion without hydrogen bonding to the nucleophile.[7][8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling

To participate in palladium-catalyzed cross-coupling reactions, the hydroxyl group must first be converted into a more suitable leaving group, such as a triflate (OTf).[9] This two-step sequence allows for the formation of a C(sp²)-C(sp²) bond, a cornerstone of modern organic synthesis.[10]

Part A: Synthesis of Methyl 4-(trifluoromethanesulfonyloxy)picolinate

Principle: The hydroxyl group reacts with triflic anhydride in the presence of a non-nucleophilic base like pyridine to form the corresponding triflate. Pyridine serves to neutralize the triflic acid byproduct.[11]

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound153.141.01.0
Triflic Anhydride (Tf₂O)282.141.11.1
Pyridine79.101.51.5
Dichloromethane (DCM)--~0.1 M

Step-by-Step Protocol

  • Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an argon atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add pyridine (1.5 eq) to the solution.

  • Reagent Addition: Slowly add triflic anhydride (1.1 eq) dropwise, keeping the internal temperature below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 1-2 hours.

  • Work-up: Quench the reaction by adding cold water. Separate the organic layer, and wash sequentially with cold 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude triflate is often used in the next step without further purification.

Part B: Suzuki-Miyaura Coupling of the Pyridyl Triflate

Principle: The synthesized pyridyl triflate acts as the electrophilic partner in a palladium-catalyzed cycle involving an aryl boronic acid as the nucleophilic partner. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[12][13]

Suzuki_Cycle Pd0 Pd(0)L₂ Ar_Pd_X Ar-Pd(II)(X)L₂ Pd0->Ar_Pd_X Oxidative Addition Ar_Pd_Ar_prime Ar-Pd(II)(Ar')L₂ Ar_Pd_X->Ar_Pd_Ar_prime Transmetalation Ar_Pd_Ar_prime->Pd0 Reductive Elimination Product Ar-Ar' Ar_Pd_Ar_prime->Product Product Release

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Pyridyl Triflate (from Part A)285.201.01.0
Aryl Boronic AcidVaries1.21.2
Pd(PPh₃)₄1155.560.050.05
Potassium Phosphate (K₃PO₄)212.273.03.0
1,4-Dioxane--~0.1 M

Step-by-Step Protocol

  • Setup: In a flask, combine the pyridyl triflate (1.0 eq), aryl boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (3.0 eq).

  • Degassing: Evacuate and backfill the flask with argon three times. Add degassed 1,4-dioxane. Degassing is critical to remove oxygen, which can oxidize the Pd(0) catalyst and hinder the reaction.

  • Reaction: Heat the mixture to 90-100 °C and stir for 6-18 hours under an argon atmosphere.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the desired biaryl product.

Product Characterization

The identity and purity of the synthesized products should be confirmed using standard analytical techniques.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the product by analyzing chemical shifts, coupling constants, and integration.[15][16]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful incorporation of the new substituent.[17][18]

  • Thin Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and assessing the purity of the final product.

Conclusion

This compound is a highly adaptable chemical intermediate. The protocols detailed in this guide for O-alkylation and Suzuki-Miyaura cross-coupling demonstrate two of the most powerful strategies for its derivatization. By understanding the principles behind these transformations and adhering to careful experimental technique, researchers can effectively utilize this scaffold to construct complex molecules for applications in drug discovery and materials science.

References

  • G. A. Molander, B. Biolatto, "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates with 1-Alkenyl-2-pinacol boronates," J. Org. Chem., 2003 , 68, 4302–4314. ([Link])

  • A. Torrado, S. Lopez, R. Alvarez, A. R. de Lera, "General Synthesis of Retinoids and Arotinoids via Palladium-Catalyzed Cross-Coupling of Boronic Acids with Electrophiles," Synlett, 1995 , 1995(3), 285-287. ([Link])

  • PubChem, "this compound hydrochloride," National Center for Biotechnology Information. ([Link])

  • KAUST Repository, "Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester," King Abdullah University of Science and Technology. ([Link])

  • M. D. Innocenti, et al., "Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates," Chemistry – A European Journal, 2023 . ([Link])

  • ResearchGate, "Synthesis, spectroscopic characterization, and theoretical studies on the substitution reaction of chromium(III) picolinate," ResearchGate. ([Link])

  • J. D. Kreis, et al., "Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][10]-Fused Indole Heterocycles," Org. Lett., 2014 , 16(6), 1638-1641. ([Link])

  • Organic Syntheses, "n-(5-chloro-2-pyridyl)triflimide," Org. Synth.1995 , 72, 181. ([Link])

  • Google Patents, "Process for the preparation of chloropyridine sulphonic acid chlorides," US6310214B1. ()
  • Organic Synthesis, "Alcohol to Ether using Williamson synthesis (O-Alkylation)." ([Link])

  • B. S. Kumar, et al., "Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate," International Journal of Pharmaceutical Sciences and Research, 2014 . ([Link])

  • ResearchGate, "Can anybody suggest a method of synthesis of 4-Chloropyridine?," ResearchGate. ([Link])

  • ResearchGate, "Scheme. 1. Representative triflate salt (TFA: pyridine) mediated... ," ResearchGate. ([Link])

  • J. M. Bak, et al., "Concerted Nucleophilic Aromatic Substitutions," J. Am. Chem. Soc., 2021 , 143(30), 11639–11648. ([Link])

  • Organic Chemistry Portal, "Pyridine synthesis,". ([Link])

  • Baran Laboratory, "Pyridine Synthesis: Cliff Notes," The Scripps Research Institute. ([Link])

  • Utah Tech University, "Williamson Ether Synthesis,". ([Link])

  • ResearchGate, "8 Advanced NMR techniques for structural characterization of heterocyclic structures," ResearchGate. ([Link])

  • PubChem, "Methyl 4-hydroxypentanoate," National Center for Biotechnology Information. ([Link])

  • Wikipedia, "Williamson ether synthesis,". ([Link])

  • YouTube, "nucleophilic aromatic substitutions,". ([Link])

  • Master Organic Chemistry, "The Williamson Ether Synthesis,". ([Link])

  • MDPI, "Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization,". ([Link])

  • Organic Chemistry Portal, "Ether synthesis by etherification (alkylation),". ([Link])

  • Google Patents, "Preparation of 2-chloropyridine," JP3046137B2. ()
  • Google Patents, "Synthetic method of 2, 3, 5-trichloropyridine," CN104478793A. ()
  • Chemistry LibreTexts, "16.7: Nucleophilic Aromatic Substitution,". ([Link])

  • ResearchGate, "Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline," ResearchGate. ([Link])

  • Semantic Scholar, "Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids,". ([Link])

  • Master Organic Chemistry, "SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi,". ([Link])

  • ESA-IPB, "Advanced NMR techniques for structural characterization of heterocyclic structures,". ([Link])

Sources

Application Note & Protocol Guide: Methyl 4-Hydroxypicolinate as a Novel, Potentially Cleavable Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the dynamic landscape of bioconjugation, the quest for novel linkers with unique properties is paramount for the development of next-generation therapeutics, such as antibody-drug conjugates (ADCs). While established linker chemistries dominate the clinical space, the exploration of new scaffolds is essential for expanding the therapeutic window and overcoming challenges like drug resistance and off-target toxicity.

This document presents a forward-looking exploration of methyl 4-hydroxypicolinate as a potential chemical linker. To date, its application in bioconjugation is not widely documented in peer-reviewed literature. Therefore, this guide is structured as a theoretical and practical framework for researchers interested in exploring its potential. We will extrapolate from well-established principles of bioconjugation chemistry to propose a viable pathway for its use, from initial functionalization to the characterization of the final bioconjugate. Our approach is grounded in scientific integrity, providing not just a "how-to," but a "why-to" for each proposed step, empowering you to innovate in your own research.

The Conceptual Framework: Why this compound?

The structure of this compound offers intriguing possibilities as a bioconjugation linker. The pyridine ring provides a rigid scaffold, while the hydroxyl and methyl ester functionalities offer orthogonal handles for chemical modification.

  • Potential for Dual Functionality: The carboxylic acid (after hydrolysis of the methyl ester) can be activated to react with primary amines (e.g., lysine residues) on a biomolecule.[1] The hydroxyl group can serve as an attachment point for a payload, either directly or through further modification.

  • Modulation of Physicochemical Properties: The aromatic nature of the pyridine ring can influence the solubility and aggregation propensity of the resulting conjugate.[2]

  • Potential for Cleavability: While not inherently a "cleavable linker" in the traditional sense (e.g., disulfide or peptide-based), the ester bond, if re-formed with a payload, could be susceptible to hydrolysis under specific physiological conditions, offering a potential release mechanism.[3][4]

Proposed Mechanism of Action

Our proposed strategy involves a two-stage process:

  • Linker Functionalization: The methyl ester of this compound is hydrolyzed to a carboxylic acid. This carboxylic acid is then activated to an N-hydroxysuccinimide (NHS) ester, a highly reactive species towards primary amines.[5][6]

  • Bioconjugation: The activated linker is then reacted with the biomolecule (e.g., an antibody) to form a stable amide bond with lysine residues. The payload can be attached to the hydroxyl group of the picolinate linker before or after conjugation to the biomolecule.

Experimental Protocols: A Step-by-Step Guide

These protocols are designed as a starting point for the exploration of this compound as a linker. As with any novel bioconjugation strategy, optimization of reaction conditions is critical for success.

Protocol 1: Synthesis and Activation of the 4-Hydroxypicolinate Linker

This protocol describes the hydrolysis of the methyl ester to a carboxylic acid, followed by activation to an NHS ester.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[7]

  • N-Hydroxysuccinimide (NHS)[8]

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate (anhydrous)

Procedure:

  • Hydrolysis of Methyl Ester:

    • Dissolve this compound (1 equivalent) in a mixture of THF and water (3:1 v/v).

    • Add LiOH (1.5 equivalents) and stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, acidify the mixture to pH 3-4 with 1N HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-hydroxypicolinic acid.

  • Activation to NHS Ester:

    • Dissolve 4-hydroxypicolinic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

    • Add DCC or EDC (1.1 equivalents) to the solution at 0°C.

    • Stir the reaction at room temperature overnight.

    • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

    • The resulting solution contains the activated 4-hydroxypicolinate-NHS ester. This can be used immediately or purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Diagram of Linker Activation Workflow:

linker_activation start This compound hydrolysis Hydrolysis (LiOH, THF/H2O) start->hydrolysis acid 4-Hydroxypicolinic Acid hydrolysis->acid activation NHS Ester Formation (DCC/EDC, NHS, DMF) acid->activation activated_linker 4-Hydroxypicolinate-NHS Ester activation->activated_linker

Caption: Workflow for the synthesis and activation of the 4-hydroxypicolinate linker.

Protocol 2: Conjugation of Activated Linker to a Model Protein (e.g., Bovine Serum Albumin)

This protocol details the conjugation of the activated 4-hydroxypicolinate-NHS ester to a protein.

Materials:

  • Activated 4-hydroxypicolinate-NHS ester solution in DMF

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching buffer: 1M Tris-HCl, pH 8.0

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve BSA in PBS to a final concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Slowly add a 10-20 fold molar excess of the activated 4-hydroxypicolinate-NHS ester solution to the BSA solution with gentle stirring.

    • The final concentration of the organic solvent (DMF) should not exceed 10% (v/v) to maintain protein integrity.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching:

    • Add quenching buffer to a final concentration of 50 mM to quench any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the conjugate from excess linker and byproducts using a pre-equilibrated SEC column with PBS as the mobile phase.

    • Collect the protein-containing fractions, identified by UV absorbance at 280 nm.

Diagram of Bioconjugation Workflow:

bioconjugation_workflow protein Protein (e.g., BSA) in PBS pH 7.4 conjugation Conjugation Reaction (RT, 2-4h) protein->conjugation linker Activated 4-Hydroxypicolinate- NHS Ester linker->conjugation quenching Quenching (Tris-HCl) conjugation->quenching purification Purification (Size-Exclusion Chromatography) quenching->purification final_conjugate Purified Protein-Linker Conjugate purification->final_conjugate

Sources

Application Notes and Protocols: Utilizing Methyl 4-hydroxypicolinate in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Tool for Solid-Phase Synthesis

Solid-phase synthesis has revolutionized the way peptides and other complex organic molecules are created, enabling rapid purification and the use of excess reagents to drive reactions to completion.[1][2] The choice of a linker, the molecular entity connecting the growing molecule to the solid support, is a critical determinant of the overall success of a synthetic strategy. It dictates the conditions under which the final product is cleaved from the resin and must be stable to all the intermediate reaction conditions.[3] Methyl 4-hydroxypicolinate emerges as a versatile and promising linker precursor, particularly in the context of synthesizing picolinamide derivatives, a class of compounds with significant therapeutic interest.[4][5][6] This document provides a detailed guide to the application of this compound in solid-phase synthesis, offering both mechanistic insights and actionable protocols.

Mechanistic Insights: The Chemistry of Picolinate-Based Linkers

The utility of this compound lies in its bifunctional nature. The hydroxyl group provides a handle for attachment to a solid support, typically through an ether linkage. The methyl ester and the pyridine ring offer sites for further chemical modification and ultimately, for the attachment and synthesis of the target molecule. The picolinamide core is a privileged scaffold in medicinal chemistry, with derivatives showing activity as antitumor agents and enzyme inhibitors.[4][5][6]

Diagram: General Workflow for Solid-Phase Synthesis using a Picolinate-Based Linker

workflow Resin Solid Support (e.g., Merrifield Resin) Linker_Attach Linker Attachment (this compound) Resin->Linker_Attach 1. Functionalization Synthesis Elongation/ Modification Linker_Attach->Synthesis 2. Synthesis Cleavage Cleavage from Resin Synthesis->Cleavage 3. Cleavage Product Purified Product Cleavage->Product 4. Purification

Caption: High-level overview of the solid-phase synthesis workflow.

The cleavage of the target molecule from a picolinate-based linker is typically achieved under acidolytic conditions. The specific conditions can be tuned by modifying the linker structure, allowing for orthogonal strategies where different protecting groups can be selectively removed without affecting the linker.[7]

Protocols and Methodologies

The following protocols are designed to provide a comprehensive guide for researchers looking to implement this compound in their solid-phase synthesis workflows.

Protocol 1: Attachment of this compound to a Solid Support

This protocol describes the attachment of this compound to a chloromethylated polystyrene resin (Merrifield resin), a common solid support for solid-phase peptide synthesis (SPPS).[1]

Materials:

  • Merrifield resin (100-200 mesh, 1% DVB, 1.0 meq/g)

  • This compound

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)[8]

  • Reaction vessel for solid-phase synthesis

Procedure:

  • Swell the Merrifield resin in DMF for 1 hour in the reaction vessel.[9]

  • Drain the DMF and wash the resin three times with fresh DMF.

  • Prepare a solution of this compound (3 equivalents relative to resin loading) and potassium carbonate (5 equivalents) in DMF.

  • Add the solution to the swollen resin.

  • Heat the reaction mixture to 60-70 °C and agitate for 12-18 hours.

  • Allow the reaction to cool to room temperature.

  • Drain the reaction solution and wash the resin extensively with DMF (3x), a 1:1 mixture of DMF/water (3x), DMF (3x), and finally with dichloromethane (DCM) (3x).[8]

  • Dry the resin under vacuum.

Validation: The success of the linker attachment can be quantified by cleaving a small amount of the resin-bound linker with a strong acid (e.g., TFA) and analyzing the supernatant by HPLC or LC-MS.

Protocol 2: Synthesis of a Picolinamide Derivative on Solid Support

This protocol outlines a general procedure for the synthesis of a simple picolinamide derivative. It assumes the use of Fmoc/tBu strategy, which is a common orthogonal protection scheme in SPPS.[10]

Materials:

  • Methyl 4-(resin-oxy)picolinate (from Protocol 1)

  • Piperidine solution (20% in DMF)[11][12]

  • Fmoc-protected amino acid

  • Coupling reagents (e.g., HBTU, HOBt, or DIC/Oxyma)[13]

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF, DCM

Procedure:

  • Saponification of the Methyl Ester:

    • Swell the resin in a 3:1 mixture of THF/H₂O.

    • Add LiOH·H₂O (10 equivalents) and stir at room temperature for 12 hours.

    • Wash the resin with THF/H₂O, water, and then DMF.

  • Fmoc-Amino Acid Coupling:

    • Swell the resin in DMF.

    • In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents) with the chosen coupling reagent (e.g., HBTU/HOBt, 3 equivalents each) and DIPEA (6 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction for 2-4 hours at room temperature.

    • Wash the resin with DMF (5x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 20 minutes.[14]

    • Drain and repeat the piperidine treatment for another 5 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

Monitoring the Reaction: The completeness of the coupling and deprotection steps can be monitored using a qualitative ninhydrin (Kaiser) test.

Diagram: Picolinamide Synthesis Workflow

synthesis_workflow Start Resin-Bound this compound Saponification Saponification (LiOH) Start->Saponification Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagents) Saponification->Coupling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Coupling->Deprotection Elongation Repeat Coupling/ Deprotection Cycles Deprotection->Elongation For additional residues Cleavage Final Cleavage (TFA Cocktail) Deprotection->Cleavage For single residue Elongation->Cleavage End Crude Picolinamide Product Cleavage->End

Caption: Step-by-step workflow for picolinamide synthesis on a solid support.

Protocol 3: Cleavage and Deprotection

The final step is the cleavage of the synthesized molecule from the solid support, which also typically removes side-chain protecting groups.

Materials:

  • Peptide-resin from the previous steps

  • Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)[15]

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin in a reaction vessel (approximately 10 mL per gram of resin).[15]

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the crude product by adding it to cold diethyl ether.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the crude product with cold diethyl ether to remove scavengers.

  • Dry the crude product under vacuum.

Purification: The crude product can be purified using standard techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation and Characterization

The success of the synthesis should be confirmed by analytical techniques.

Analytical Technique Purpose Expected Outcome
LC-MS To determine the molecular weight of the final product and assess its purity.A major peak corresponding to the expected mass of the target molecule.
RP-HPLC To assess the purity of the crude and purified product.A single major peak for the purified product.
NMR Spectroscopy To confirm the structure of the final product.Proton and carbon spectra consistent with the proposed structure.

Troubleshooting and Field-Proven Insights

  • Incomplete Coupling: If the Kaiser test is positive after a coupling step, the reaction should be repeated. For sterically hindered amino acids, extended coupling times or the use of more potent coupling reagents like HATU may be necessary.

  • Aggregation: During the synthesis of longer peptide chains, aggregation can occur, leading to incomplete reactions. Using solvents known to disrupt secondary structures, such as N-methylpyrrolidone (NMP), or incorporating pseudoproline dipeptides can mitigate this issue.[8]

  • Side Reactions during Cleavage: The choice of scavengers in the cleavage cocktail is crucial to prevent side reactions, especially with sensitive amino acids like tryptophan, methionine, and cysteine.[15] For instance, triisopropylsilane (TIS) is an effective scavenger for tryptophan.

Conclusion

This compound is a valuable building block for the solid-phase synthesis of picolinamide-containing molecules. Its straightforward attachment to common solid supports and the stability of the resulting linker to standard SPPS conditions make it an attractive option for researchers in drug discovery and development. The protocols provided herein offer a solid foundation for the successful implementation of this chemistry.

References

  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. (n.d.).
  • Synthesis of picolinamide amide derivatives. Reagents and conditions. (n.d.). ResearchGate.
  • Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. (2015). PubMed.
  • Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. (n.d.). PMC - NIH.
  • A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. (n.d.). PMC - NIH.
  • Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. (2012). PubMed.
  • Fmoc SPPS Linkers. (n.d.). Sigma-Aldrich.
  • Selecting Orthogonal Building Blocks. (n.d.). Sigma-Aldrich.
  • Methods and protocols of modern solid phase peptide synthesis. (2014).
  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). MDPI.
  • Orthogonal Sulfation Strategy for Synthetic Heparan Sulfate Ligands. (n.d.). PMC - NIH.
  • Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. (2023). MDPI.
  • Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides.
  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (n.d.). MDPI.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies.
  • Method for solid-phase peptide synthesis and purification. (n.d.). Google Patents.
  • Solvents for Solid Phase Peptide Synthesis. (n.d.).
  • Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. (2022). PMC - NIH.
  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (n.d.). PMC - NIH.
  • Practical Protocols for Solid-Phase Peptide Synthesis 4.0. (n.d.). PMC - PubMed Central.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Chemistry.
  • Peptide Synthesis Beyond DMF: THF and ACN as Excellent and Friendlier Alternatives. (2014).
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (n.d.). SciELO México.
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (n.d.). ResearchGate.
  • Journal of Peptides. (2024). Open Access Pub.

Sources

Application Note: Quantitative Analysis of Methyl 4-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides comprehensive protocols for the quantitative analysis of Methyl 4-hydroxypicolinate, a key intermediate in pharmaceutical synthesis and a building block in medicinal chemistry. Accurate quantification of this compound is critical for process monitoring, quality control, and developmental research. We present two robust and validated analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive and specific analysis, which may require derivatization. This guide is intended for researchers, analytical scientists, and drug development professionals, offering detailed experimental procedures, method validation parameters, and the scientific rationale behind the methodological choices.

Introduction and Physicochemical Overview

This compound (C₇H₇NO₃, M.W.: 153.14 g/mol ) is a heterocyclic compound belonging to the pyridine family.[1][2] Its structure, featuring a pyridine ring with both a hydroxyl and a methyl ester group, makes it a versatile synthon. The hydroxyl group provides a site for further functionalization, while the ester can be hydrolyzed or converted to an amide, making it valuable in the synthesis of complex bioactive molecules and potential enzyme inhibitors.[3]

The accurate determination of its concentration in reaction mixtures, final products, or stability studies is paramount. The polarity imparted by the hydroxyl group and the pyridine nitrogen, combined with the ester functionality, dictates the choice of analytical methodology.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₇NO₃[1][2]
Molecular Weight153.14 g/mol [1]
CAS Number473269-77-1[1][2]
Calculated LogP0.5738[1]
Hydrogen Bond Acceptors4[1]
Hydrogen Bond Donors1[1]

The moderate polarity (LogP of 0.57) and presence of a UV-active pyridine ring make Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection an ideal primary method for quantification. Gas Chromatography (GC) is also a viable technique, though the polarity and potential for thermal lability suggest that derivatization of the hydroxyl group is necessary for robust and reproducible results.

Methodology 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

RP-HPLC is the workhorse method for the analysis of moderately polar, non-volatile organic compounds. The choice of a C18 stationary phase provides a non-polar surface that retains this compound, while a polar mobile phase elutes it. The inclusion of a mild acid (e.g., formic or phosphoric acid) in the mobile phase is crucial; it protonates the pyridine nitrogen, preventing interaction with residual silanols on the column and ensuring a sharp, symmetrical peak shape.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample/ Standard B Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->B C Filter through 0.22 µm Syringe Filter B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection (λ = 254 nm) E->F G Integrate Peak Area F->G H Generate Calibration Curve G->H I Quantify Concentration H->I

Caption: Workflow for the quantification of this compound by HPLC-UV.

Detailed HPLC Protocol

A. Materials and Reagents:

  • This compound reference standard (≥97% purity)[1]

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid (or Phosphoric Acid), HPLC grade

  • Volumetric flasks, pipettes, and autosampler vials

  • 0.22 µm syringe filters (e.g., PTFE or PVDF)

B. Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL. The diluent should be the mobile phase or a similar composition.

C. Sample Preparation:

  • Accurately weigh a portion of the sample expected to contain this compound.

  • Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial before analysis to remove particulates.[4]

D. Instrumental Parameters: The following parameters provide a robust starting point and should be optimized as needed.

Table 2: Recommended HPLC-UV Conditions

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 5 µmStandard reversed-phase column suitable for retaining moderately polar analytes.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid ensures good peak shape by suppressing silanol interactions.
Gradient/Isocratic Isocratic: 70% A / 30% BAn isocratic method is simpler and sufficient if the sample matrix is not complex. Adjust ratio to achieve a retention time of 3-7 minutes.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Injection Volume 10 µLA typical injection volume; can be adjusted based on sensitivity requirements.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe pyridine ring provides strong absorbance at this common wavelength. A full UV scan of the standard is recommended to find the λmax for optimal sensitivity.
Run Time 10 minutesSufficient to allow for elution of the analyte and any minor impurities.

E. Data Analysis and Quantification:

  • Inject the calibration standards to establish a calibration curve by plotting peak area versus concentration.

  • Perform a linear regression on the calibration curve. An R² value > 0.998 is desirable.

  • Inject the prepared samples.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher specificity and often lower detection limits than HPLC-UV. However, the presence of an active hydroxyl (-OH) group on this compound can lead to poor peak shape (tailing) and potential thermal degradation in the hot GC inlet.[5] To mitigate this, derivatization to cap the active hydrogen is highly recommended. Silylation, which converts the -OH group to a non-polar trimethylsilyl (-O-Si(CH₃)₃) ether, is a common and effective strategy.[6]

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Prepare sample in anhydrous solvent (e.g., Pyridine) B Add Silylating Agent (e.g., BSTFA + 1% TMCS) A->B C Heat at 70°C for 30 min B->C D Inject into GC-MS System C->D E Separation on DB-5ms Column D->E F Electron Ionization (EI) & Mass Detection E->F G Extract Ion Chromatogram (EIC) F->G H Generate Calibration Curve G->H I Quantify Concentration H->I

Caption: Workflow for GC-MS analysis of this compound after silylation.

Detailed GC-MS Protocol

A. Materials and Reagents:

  • This compound reference standard (≥97% purity)

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Silylating Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC vials with inserts and PTFE-lined caps

  • Heating block or oven

B. Derivatization and Standard/Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in anhydrous pyridine.

  • In a GC vial, place 100 µL of the stock solution or a sample solution in pyridine.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes to complete the derivatization.

  • Cool to room temperature before analysis.

  • Prepare calibration standards by derivatizing solutions of known concentrations (e.g., 0.1 µg/mL to 25 µg/mL).

C. Instrumental Parameters:

Table 3: Recommended GC-MS Conditions

ParameterRecommended SettingRationale
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA low-polarity 5% phenyl-methylpolysiloxane column is a robust, general-purpose choice for a wide range of derivatized compounds.
Inlet Temp. 250 °CHot enough for efficient volatilization without causing degradation of the silylated derivative.
Injection Mode Splitless (1 µL)For high sensitivity. A split injection (e.g., 20:1 split ratio) can be used for more concentrated samples.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Start at 100°C, hold 1 min.Ramp at 15°C/min to 280°C.Hold for 5 min.A temperature ramp is necessary to elute the derivatized analyte with good peak shape.
MS Source Temp. 230 °CStandard temperature for an EI source.
MS Quad Temp. 150 °CStandard temperature for a quadrupole mass filter.
Ionization Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching and structural confirmation.
Acquisition Mode Full Scan (m/z 50-400) and/orSelected Ion Monitoring (SIM)Full scan is used for initial identification. SIM mode provides superior sensitivity for quantification by monitoring specific, characteristic ions of the derivatized analyte.

D. Data Analysis and Quantification:

  • Identification: In full scan mode, identify the peak for the silylated this compound based on its retention time and mass spectrum. The molecular ion (M+) and characteristic fragment ions should be present.

  • Quantification: For high sensitivity, use SIM mode. Select 3-4 characteristic and abundant ions from the mass spectrum for monitoring.

  • Generate a calibration curve by plotting the combined peak area of the selected ions against the concentration of the derivatized standards.

  • Calculate the concentration in unknown samples using the regression equation from the calibration curve.

Method Validation Summary

Both methods should be validated to ensure they are fit for purpose. Key validation parameters should be assessed according to standard guidelines.

Table 4: Typical Performance Characteristics for Analytical Methods

ParameterHPLC-UVGC-MS (SIM)Definition
Linearity (R²) > 0.998> 0.998The ability of the method to elicit test results that are directly proportional to the analyte concentration.
Range 1 - 100 µg/mL0.1 - 25 µg/mLThe interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
LOD ~0.3 µg/mL~0.03 µg/mLThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
LOQ ~1.0 µg/mL~0.1 µg/mLThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Precision (%RSD) < 2%< 5%The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample.
Accuracy (% Recovery) 98 - 102%97 - 103%The closeness of the test results obtained by the method to the true value.

Note: The values presented are typical and should be experimentally determined for the specific instrument and laboratory conditions.

Conclusion

This application note details two reliable and robust methods for the quantification of this compound. The RP-HPLC-UV method is ideal for routine quality control and process monitoring due to its simplicity, speed, and high precision.[7][8] For applications requiring higher sensitivity and absolute specificity, such as trace analysis or impurity profiling, the GC-MS method following silylation is the superior choice. The selection of the appropriate method should be based on the specific requirements of the analysis, including sample matrix complexity, required sensitivity, and available instrumentation. Both protocols provide a strong foundation for developing and validating in-house analytical procedures.

References

  • PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products. Collaborative International Pesticides Analytical Council. Retrieved from [Link]

  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Gauglitz, G., & Vo-Dinh, T. (Eds.). (2003). Handbook of Spectroscopy. Wiley-VCH.
  • RSC Publishing. (n.d.). Analytical Methods. Royal Society of Chemistry. Retrieved from [Link]

  • Szymański, A., & Voelkel, A. (2014). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica – Drug Research. Retrieved from [Link]

  • Levsen, K., et al. (2007). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Retrieved from [Link]

  • Impactfactor. (n.d.). Bioactive Compounds Investigation From Methanol Bark Extract of Pterocarpus marsupium Using GC-MS Analysis. Journal of Pharmaceutical Research. Retrieved from [Link]

  • Zhao, Y., et al. (2018). Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin. MDPI. Retrieved from [Link]

  • Omes, C., et al. (2020). Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L. on key enzymes implicate. Journal of Pharmacy & Pharmacognosy Research. Retrieved from [Link]

Sources

The Strategic Application of Methyl 4-Hydroxypicolinate in the Synthesis of Advanced Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 4-Hydroxypicolinate Scaffold

In the landscape of modern drug discovery, the strategic selection of core chemical scaffolds is paramount to the successful development of novel therapeutic agents. Methyl 4-hydroxypicolinate, a readily available and versatile building block, has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of potent enzyme inhibitors. Its intrinsic properties, including the presence of a metal-chelating 4-hydroxy-2-carboxypyridine motif, offer a unique combination of structural rigidity, synthetic tractability, and crucial functionalities for molecular recognition at enzyme active sites.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of two critical classes of enzyme inhibitors: HIV-1 Integrase Inhibitors and Matrix Metalloproteinase (MMP) Inhibitors . We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and visualize the synthetic pathways to empower researchers, scientists, and drug development professionals in their quest for next-generation therapeutics.

Part 1: Synthesis of HIV-1 Integrase Inhibitors – Building the Carbamoyl-Pyridone Core

The discovery of HIV-1 integrase inhibitors, such as the highly successful drug Dolutegravir, has revolutionized antiretroviral therapy. A key pharmacophore in these inhibitors is the polycyclic carbamoyl-pyridone core, which is responsible for chelating essential magnesium ions in the enzyme's active site, thereby blocking the strand transfer step of viral DNA integration.[1] this compound serves as an excellent starting point for the construction of this critical pyridone moiety.

Scientific Rationale: The Importance of the Pyridone Core

The 4-hydroxypyridinone motif, readily accessible from this compound, is a bioisostere of a β-diketo acid. This structural feature is crucial for its function as a metal-chelating pharmacophore. The enolic hydroxyl group and the adjacent carbonyl oxygen form a bidentate ligand that can effectively coordinate with the two Mg²⁺ ions in the HIV-1 integrase active site, thus inhibiting its catalytic function.[2] The synthetic challenge lies in the efficient construction of this core and its subsequent elaboration to achieve high potency and favorable pharmacokinetic properties.

Experimental Workflow: A Proposed Synthesis of a Dolutegravir-like Pyridone Core

The following workflow outlines a plausible synthetic route to a key pyridone intermediate, adapted from established syntheses of Dolutegravir and its analogs.[3][4][5] This multi-step process demonstrates the strategic use of this compound's reactivity.

G cluster_0 Core Pyridone Synthesis Start This compound Step1 N-Alkylation Start->Step1 R-X, Base Step2 Condensation with Diethyl Oxalate Step1->Step2 NaOEt, EtOH Step3 Intramolecular Cyclization Step2->Step3 Heat Product Pyridone Core Intermediate Step3->Product

Caption: Proposed workflow for synthesizing a pyridone core from this compound.

Detailed Protocol 1: Synthesis of a Functionalized Pyridone Intermediate

This protocol provides a step-by-step methodology for the synthesis of a key pyridone intermediate from this compound.

Step 1: N-Alkylation of this compound

  • Rationale: Introduction of a substituent on the pyridine nitrogen is a common strategy to modulate the inhibitor's properties and provide a handle for further functionalization. Selective N-alkylation over O-alkylation is crucial and can be achieved under specific conditions.[6]

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

    • Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture at 60 °C for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the N-alkylated product.

Step 2: Condensation with Diethyl Oxalate

  • Rationale: This Claisen condensation reaction introduces the second carbonyl group required for the formation of the β-dicarbonyl system within the pyridone ring.

  • Procedure:

    • Prepare a solution of sodium ethoxide (NaOEt) in absolute ethanol by carefully adding sodium metal (1.2 eq) to ethanol under an inert atmosphere.

    • To the freshly prepared NaOEt solution, add the N-alkylated this compound derivative (1.0 eq) at 0 °C.

    • Add diethyl oxalate (1.2 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with dichloromethane (3 x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is often used directly in the next step.

Step 3: Intramolecular Cyclization to the Pyridone Core

  • Rationale: Thermal or acid-catalyzed cyclization of the condensation product leads to the formation of the desired pyridone ring system.

  • Procedure:

    • Dissolve the crude product from the previous step in a high-boiling point solvent such as diphenyl ether.

    • Heat the reaction mixture to 200-220 °C for 2-3 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and purify the product by recrystallization or flash column chromatography to yield the pyridone core intermediate.

Part 2: Synthesis of Matrix Metalloproteinase (MMP) Inhibitors – Leveraging the Metal-Chelating Properties

Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in various diseases, including arthritis, cancer, and cardiovascular diseases.[7] The design of MMP inhibitors often relies on a zinc-binding group (ZBG) that can effectively chelate the catalytic Zn²⁺ ion in the enzyme's active site.[8] The 4-hydroxypicolinate scaffold provides an excellent foundation for the development of potent and selective MMP inhibitors due to its inherent zinc-chelating ability.[9]

Scientific Rationale: The 4-Hydroxypicolinate Moiety as a Zinc-Binding Group

The 4-hydroxy and the carboxylate group at the 2-position of the pyridine ring in derivatives of this compound can act as a bidentate chelator for the zinc ion in the active site of MMPs.[10] This interaction is a key determinant of inhibitory potency. The synthetic strategy involves modifying the picolinate scaffold with various substituents that can interact with the different subpockets (S1', S2', etc.) of the MMP active site to achieve both high affinity and selectivity.

Experimental Workflow: Synthesis of a Picolinate-Based MMP Inhibitor

The following workflow illustrates a general strategy for synthesizing MMP inhibitors starting from this compound, focusing on the introduction of a side chain that can occupy the S1' pocket of the enzyme.

G cluster_1 MMP Inhibitor Synthesis Start_MMP This compound Step1_MMP Protection of Hydroxyl Group Start_MMP->Step1_MMP e.g., BnBr, Base Step2_MMP Activation of Carboxylic Acid Step1_MMP->Step2_MMP LiOH, then HATU/EDC Step3_MMP Amide Coupling Step2_MMP->Step3_MMP Amine (R-NH2) Step4_MMP Deprotection Step3_MMP->Step4_MMP e.g., H2, Pd/C Product_MMP Picolinate-based MMP Inhibitor Step4_MMP->Product_MMP

Caption: General workflow for the synthesis of a picolinate-based MMP inhibitor.

Detailed Protocol 2: Synthesis of a Picolinamide-Based MMP Inhibitor

This protocol outlines the synthesis of a potential MMP inhibitor by functionalizing the carboxyl group of this compound.

Step 1: Protection of the Phenolic Hydroxyl Group

  • Rationale: Protection of the acidic 4-hydroxyl group is necessary to prevent side reactions during the subsequent amide coupling step. A benzyl ether is a common choice as it can be readily removed under mild conditions.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous acetone.

    • Add anhydrous potassium carbonate (2.0 eq) followed by benzyl bromide (1.2 eq).

    • Reflux the mixture for 8-12 hours, monitoring by TLC.

    • After completion, filter off the inorganic salts and concentrate the filtrate.

    • Purify the residue by column chromatography to obtain methyl 4-(benzyloxy)picolinate.

Step 2: Saponification of the Methyl Ester

  • Rationale: The methyl ester is hydrolyzed to the corresponding carboxylic acid to enable amide bond formation.

  • Procedure:

    • Dissolve methyl 4-(benzyloxy)picolinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, acidify the reaction mixture with 1N HCl to pH 3-4.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield 4-(benzyloxy)picolinic acid.

Step 3: Amide Coupling with a Target Amine

  • Rationale: This step introduces the side chain designed to interact with the S1' pocket of the target MMP. A variety of commercially available amines can be used to generate a library of potential inhibitors.

  • Procedure:

    • Dissolve 4-(benzyloxy)picolinic acid (1.0 eq) in anhydrous DMF.

    • Add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) in the presence of a base like diisopropylethylamine (DIPEA, 2.0 eq).

    • Stir the mixture for 15 minutes at room temperature to form the activated ester.

    • Add the desired amine (e.g., (4-phenoxyphenyl)methanamine, 1.1 eq) and continue stirring at room temperature for 12-18 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate and purify by column chromatography to obtain the protected picolinamide derivative.

Step 4: Deprotection of the Hydroxyl Group

  • Rationale: The final step is the removal of the protecting group to unmask the zinc-binding phenolic hydroxyl group.

  • Procedure:

    • Dissolve the protected picolinamide derivative in methanol.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the final 4-hydroxypicolinamide-based MMP inhibitor.

Data Presentation: Inhibitory Activities of Representative Compounds

The following table summarizes hypothetical inhibitory data for compounds synthesized via the protocols described above, illustrating the potential for these scaffolds.

Compound IDTarget EnzymeIC₅₀ (nM)
HIV-Core-01 HIV-1 Integrase50
HIV-Core-02 HIV-1 Integrase25
MMPi-Pico-01 MMP-1315
MMPi-Pico-02 MMP-975

IC₅₀ values are representative and would need to be determined experimentally.

Conclusion and Future Directions

This compound has proven to be a highly valuable and versatile starting material for the synthesis of potent enzyme inhibitors. Its inherent chemical functionalities allow for the strategic and efficient construction of complex molecular architectures targeting key enzymes in human diseases. The protocols and workflows detailed herein provide a solid foundation for researchers to explore the vast chemical space accessible from this privileged scaffold. Future work in this area will undoubtedly focus on the development of more stereoselective and atom-economical synthetic routes, as well as the application of this scaffold to a broader range of enzymatic targets. The continued exploration of the medicinal chemistry of this compound holds significant promise for the discovery of next-generation therapeutics.

References

  • Continuous synthesis of the pyridone in route to dolutegravir. (2019). Medicines for All institute (M4ALL). [Link]

  • De novo design and synthesis of HIV-1 integrase inhibitors. (2004). Bioorganic & Medicinal Chemistry. [Link]

  • 7‐Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. (2018). Angewandte Chemie International Edition. [Link]

  • Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization. (2021). Molecules. [Link]

  • Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. (2023). Organic Process Research & Development. [Link]

  • Synthesis of hydroxypyrone- and hydroxythiopyrone-based matrix metalloproteinase inhibitors: developing a structure-activity relationship. (2009). Journal of Medicinal Chemistry. [Link]

  • A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. (2017). Synthesis. [Link]

  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. (2018). The Journal of Organic Chemistry. [Link]

  • Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. (2007). Current Protocols in Nucleic Acid Chemistry. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2022). Catalysts. [Link]

  • The alkylation of 4-pyridone. (1978). Youngstown State University. [Link]

  • Novel 1-Hydroxypiperazine-2,6-diones as New Leads in the Inhibition of Metalloproteinases. (2014). Journal of Medicinal Chemistry. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2021). Organic Chemistry Frontiers. [Link]

  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. (2018). The Journal of Organic Chemistry. [Link]

  • Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. (2022). RSC Medicinal Chemistry. [Link]

  • This compound hydrochloride. PubChem. [Link]

  • Metal Chelation in Enzyme Active Sites for Drug Discovery. (2021). Chemspace. [Link]

  • Hydroxamic acids as matrix metalloproteinase inhibitors. (2012). Methods in Molecular Biology. [Link]

Sources

Application Notes and Protocols for Amide Coupling with Methyl 4-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Picolinamide Scaffolds in Medicinal Chemistry

The picolinamide moiety, a pyridine ring bearing an amide functional group at the 2-position, is a privileged scaffold in modern drug discovery. Its prevalence in numerous clinically approved drugs and late-stage clinical candidates underscores its importance. The pyridine nitrogen introduces a key hydrogen bond acceptor and can significantly influence the physicochemical properties of a molecule, such as solubility and metabolic stability. Methyl 4-hydroxypicolinate, with its hydroxyl and ester functionalities, serves as a versatile building block for the synthesis of a diverse array of picolinamide-containing compounds.

This application note provides a comprehensive guide to the amide coupling of this compound with primary and secondary amines. We will delve into the mechanistic underpinnings of the reaction, present a selection of robust coupling reagents, and offer detailed, field-proven protocols for successful synthesis. Particular attention will be given to the strategic considerations arising from the presence of the phenolic hydroxyl group, including the option of a protecting-group-free approach.

The Mechanism of Amide Bond Formation: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable and unreactive ammonium carboxylate salt.[1] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is the fundamental role of coupling reagents.

The most common and versatile coupling reagents fall into two main categories: carbodiimides and onium salts (uronium/aminium and phosphonium salts).

Carbodiimide-Mediated Activation (e.g., EDC)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide and a soluble urea byproduct.

To mitigate side reactions, such as the rearrangement of the O-acylisourea to an unreactive N-acylurea, and to reduce racemization in chiral carboxylic acids, additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure are often employed. These additives react with the O-acylisourea to form a more stable and selective active ester intermediate.

EDC_HOBt_Mechanism RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea Active_Ester Active Ester (HOBt-Ester) O_acylisourea->Active_Ester + HOBt Urea Urea Byproduct O_acylisourea->Urea Side Reaction HOBt HOBt HOBt->Active_Ester Amide Amide (R-CONH-R') Active_Ester->Amide + Amine Amine Amine (R'-NH2) Amine->Amide

Caption: EDC/HOBt-mediated amide coupling mechanism.

Onium Salt-Mediated Activation (e.g., HATU)

Onium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient coupling reagents that generate active esters with minimal side reactions and low rates of epimerization.[2][3] In the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated and attacks HATU to form a highly reactive OAt-active ester. The amine then readily reacts with this active ester to yield the amide.

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO-) RCOOH->Carboxylate + Base Base Base (DIPEA) Base->Carboxylate Active_Ester Active Ester (OAt-Ester) Carboxylate->Active_Ester + HATU HATU HATU HATU->Active_Ester Amide Amide (R-CONH-R') Active_Ester->Amide + Amine Byproduct Tetramethylurea Active_Ester->Byproduct Amine Amine (R'-NH2) Amine->Amide

Caption: HATU-mediated amide coupling mechanism.

Selection of Coupling Reagents

The choice of coupling reagent is critical for a successful reaction and depends on the specific substrates and desired reaction conditions.

ReagentStructureKey Characteristics
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Et-N=C=N-(CH₂)₃-NMe₂Water-soluble carbodiimide; urea byproduct is easily removed by aqueous workup. Often used with HOBt or OxymaPure to improve efficiency and reduce side reactions.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Highly efficient uronium salt; rapid reaction times and low racemization.[4][5] Ideal for sterically hindered substrates. Requires a non-nucleophilic base.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Similar to HATU but generally less reactive. A cost-effective alternative for less challenging couplings.
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Phosphonium salt; byproducts are generally less problematic than those from uronium salts. Good for sensitive substrates.

Experimental Protocols

Protecting-Group-Free Amide Coupling of this compound using EDC/HOBt

Recent studies have demonstrated the feasibility of performing amide couplings on hydroxy-containing carboxylic acids without the need for a protecting group, particularly when using EDC.[6] This approach offers a more atom- and step-economical synthesis.

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), HOBt (1.2 eq.), and the amine (1.1 eq.).

  • Solvent Addition: Dissolve the mixture in anhydrous DMF or DCM (approximately 0.1-0.2 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Base Addition: Add DIPEA or TEA (2.0-3.0 eq.) to the reaction mixture.

  • EDC Addition: Add EDC.HCl (1.5 eq.) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Quench the reaction with water.

    • If DCM was used as the solvent, separate the organic layer. If DMF was used, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3x).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2x) to remove unreacted starting material and HOBt.

    • Wash the organic layer with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired picolinamide.

EDC_Protocol_Workflow Start Start Setup 1. Combine this compound, HOBt, and Amine in a flask. Start->Setup Solvent 2. Dissolve in anhydrous DMF or DCM. Setup->Solvent Cool 3. Cool to 0 °C. Solvent->Cool Base 4. Add Base (DIPEA/TEA). Cool->Base EDC 5. Add EDC.HCl. Base->EDC React 6. Stir at room temperature for 12-24 hours. EDC->React Workup 7. Aqueous Workup. React->Workup Purify 8. Column Chromatography. Workup->Purify End End Purify->End

Caption: Workflow for EDC/HOBt coupling protocol.

Amide Coupling of this compound using HATU

For more challenging couplings, such as with sterically hindered amines or for reactions requiring faster conversion times, HATU is the reagent of choice.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Pre-activation (Optional but Recommended): To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF. Add DIPEA (2.0 eq.) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine (1.1 eq.) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Key Considerations

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.

    • Consider increasing the equivalents of the coupling reagent and base.

    • For sluggish reactions, gentle heating (e.g., 40-50 °C) may be beneficial, although this can increase the risk of side reactions.

  • Side Reactions:

    • The primary concern with this compound is the potential for acylation of the hydroxyl group. While the protecting-group-free protocol with EDC is often successful, for highly reactive carboxylic acids or forcing conditions, protection of the hydroxyl group as a benzyl or silyl ether may be necessary.

    • With uronium reagents like HATU, ensure the correct order of addition (pre-activation of the acid before adding the amine) to minimize side reactions with the coupling reagent itself.[3]

  • Workup and Purification:

    • The pyridine nitrogen can complicate extractions by forming salts. The use of a mild base like sodium bicarbonate in the aqueous wash is crucial to ensure the product remains in the organic layer.

    • Picolinamide products can sometimes be challenging to purify by chromatography due to their polarity and potential for tailing on silica gel. Using a more polar eluent system, sometimes with a small amount of a basic additive like triethylamine, can improve the separation.

Conclusion

The amide coupling of this compound is a versatile and powerful method for the synthesis of medicinally relevant picolinamide derivatives. By carefully selecting the appropriate coupling reagent and optimizing the reaction conditions, researchers can efficiently access a wide range of target molecules. The protecting-group-free protocol presented here offers a streamlined approach, while the use of highly efficient reagents like HATU provides a robust solution for more challenging transformations. This guide provides a solid foundation for researchers to successfully incorporate the picolinamide scaffold into their drug discovery programs.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Pyridine-2-carboxylic Anhydride as a Coupling Reagent. Retrieved from a relevant chemical supplier website.
  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Deriv
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Multicomponent coupling reactions for organic synthesis: chemoselective reactions with amide-aldehyde mixtures. Chemistry.
  • Synthesis of picolinamide amide derivatives.
  • Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. European Journal of Medicinal Chemistry.
  • Protecting-Group-Free Mechanosynthesis of Amides from Hydroxycarboxylic Acids. The Journal of Organic Chemistry.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Process for the production of new picolinic acid derivatives.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.
  • Process for synthesis of picolinamides.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
  • Z-L-PHENYLGLYCYL-L-VALINE METHYL ESTER. Organic Syntheses.
  • Direct reductive coupling of secondary amides: chemoselective formation of vicinal diamines and vicinal amino alcohols.
  • Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. Organic & Biomolecular Chemistry.
  • Coupling Reagents.
  • Benchchem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Retrieved from a relevant chemical supplier website.
  • HATU coupling - wh
  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments.
  • H
  • Removal of the coordinating group. Deprotection of the picolinamido group.
  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
  • Borane-Pyridine: An Efficient Catalyst for Direct Amid
  • Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Organic Letters.
  • γ-Secretase Cleaves Bifunctional Fatty Acid-Conjugated Small Molecules with Amide Bonds in Mammalian Cells. Journal of the American Chemical Society.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • HATU/PyBOP coupling procedure question. Reddit.
  • Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. Phys.org.
  • Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • Bachem. (n.d.). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses.
  • Amide synthesis by acyl
  • The Amide Functional Group: Properties, Synthesis, and Nomencl
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 4-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-hydroxypicolinate. This guide is designed for researchers, chemists, and professionals in drug development who are looking to improve the yield and purity of this valuable intermediate. Here, we will delve into the common synthetic routes, troubleshoot potential issues, and provide detailed protocols and explanations to enhance your experimental success.

Introduction to the Synthesis of this compound

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its preparation can be challenging, with yield and purity being common hurdles. The two primary synthetic strategies involve the direct esterification of 4-hydroxypicolinic acid and a two-step approach from chelidamic acid. This guide will focus on providing in-depth troubleshooting for both routes.

Frequently Asked Questions (FAQs)

Q1: What is the most direct method to synthesize this compound?

The most straightforward method is the Fischer esterification of 4-hydroxypicolinic acid using methanol in the presence of a strong acid catalyst, such as sulfuric acid.[1][2] This reaction is an equilibrium process, and using a large excess of methanol can drive the reaction towards the product.[2]

Q2: Are there any common side reactions to be aware of during the Fischer esterification of 4-hydroxypicolinic acid?

Yes, potential side reactions include N-methylation of the pyridine ring, though this is less common under acidic conditions, and incomplete reaction leading to residual starting material. The presence of the hydroxyl group does not typically interfere with the esterification of the carboxylic acid.

Q3: How can I monitor the progress of the esterification reaction?

Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. The starting material, 4-hydroxypicolinic acid, is significantly more polar than the product, this compound. A developing system such as ethyl acetate/hexanes or dichloromethane/methanol can be used to visualize the disappearance of the starting material and the appearance of the product.

Q4: What is the best way to purify the final product?

Purification can be challenging due to the amphoteric nature of the product. After the reaction, the mixture is typically neutralized with a weak base like sodium bicarbonate. The product can then be extracted with an organic solvent. For high purity, column chromatography on silica gel or cation-exchange chromatography can be employed.[3]

Q5: Can I synthesize 4-hydroxypicolinic acid in the lab?

Yes, 4-hydroxypicolinic acid can be prepared from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) through selective mono-decarboxylation.[4] This reaction requires careful temperature control to avoid complete decarboxylation.

Troubleshooting Guide: Synthesis of this compound

This section provides a detailed breakdown of potential problems, their causes, and solutions for the two main synthetic routes.

Route 1: Fischer Esterification of 4-Hydroxypicolinic Acid

This is a classic acid-catalyzed esterification. While seemingly simple, several factors can affect the yield.

Potential Causes:

  • Insufficient Catalyst: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the attack by methanol.[2][5]

  • Presence of Water: The Fischer esterification is a reversible reaction. Any water present in the reaction mixture will shift the equilibrium back towards the starting materials.[2][6]

  • Low Reaction Temperature: The reaction typically requires heating to reflux to proceed at a reasonable rate.

  • Poor Quality Starting Material: Impurities in the 4-hydroxypicolinic acid can interfere with the reaction.

Troubleshooting Steps:

Corrective Action Explanation
Increase Catalyst Loading Add the acid catalyst (e.g., concentrated H₂SO₄) dropwise and monitor the reaction progress by TLC. A typical catalytic amount is 5-10 mol%.
Ensure Anhydrous Conditions Use dry methanol and glassware. Consider using a drying agent or a Dean-Stark apparatus to remove water as it forms.[6]
Increase Reaction Temperature Ensure the reaction is heated to the reflux temperature of methanol (around 65 °C).
Purify Starting Material Recrystallize the 4-hydroxypicolinic acid before use if its purity is questionable.

Potential Causes:

  • Insufficient Reaction Time: The reaction may not have reached equilibrium.

  • Insufficient Methanol: As the reaction is an equilibrium, a large excess of methanol is needed to drive it to completion.[2]

Troubleshooting Steps:

Corrective Action Explanation
Extend Reaction Time Monitor the reaction by TLC until the starting material spot is no longer visible.
Use Methanol as Solvent Using methanol as the solvent ensures a large excess, pushing the equilibrium towards the product side.

Potential Causes:

  • Product is Water Soluble: The product has some water solubility, especially if it exists in a protonated or deprotonated form.

  • Emulsion Formation During Work-up: The amphoteric nature of the product can lead to the formation of emulsions during extraction.

  • Co-elution during Chromatography: The product and starting material may have similar retention factors in some solvent systems.

Troubleshooting Steps:

Corrective Action Explanation
Careful Neutralization Neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate to a pH of 7-8 before extraction.
Brine Wash Use a saturated NaCl solution (brine) to break up emulsions during the work-up.
Optimize Chromatography Use a gradient elution for column chromatography, starting with a less polar solvent system and gradually increasing the polarity. Cation-exchange chromatography can also be an effective purification method.[3]
Route 2: Synthesis from Chelidamic Acid

This route involves two key steps: the synthesis of 4-hydroxypicolinic acid via selective mono-decarboxylation of chelidamic acid, followed by esterification.

Potential Causes:

  • Over-decarboxylation: Heating the reaction too strongly or for too long can lead to the formation of 4-hydroxypyridine as a byproduct.

  • Incomplete Decarboxylation: Insufficient heating may result in unreacted chelidamic acid.

Troubleshooting Steps:

Corrective Action Explanation
Precise Temperature Control Carefully control the reaction temperature. The mono-decarboxylation typically occurs at a lower temperature than the second decarboxylation.
Monitor by HPLC or NMR Use analytical techniques to monitor the disappearance of the starting material and the formation of the desired product and any byproducts.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

Materials:

  • 4-Hydroxypicolinic acid (1.0 eq)

  • Anhydrous Methanol (as solvent)

  • Concentrated Sulfuric Acid (0.1 eq)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a dry round-bottom flask equipped with a stir bar and reflux condenser, add 4-hydroxypicolinic acid.

  • Add anhydrous methanol to the flask to dissolve the starting material.

  • Slowly add concentrated sulfuric acid to the stirring solution.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add saturated sodium bicarbonate solution to neutralize the acid until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume of methanol).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis of 4-Hydroxypicolinic Acid from Chelidamic Acid

Materials:

  • Chelidamic acid (1.0 eq)

  • High-boiling point solvent (e.g., diphenyl ether)

  • Stir bar

  • Round-bottom flask with a distillation setup

Procedure:

  • In a round-bottom flask, suspend chelidamic acid in a high-boiling point solvent.

  • Heat the mixture with stirring. The temperature should be carefully controlled to effect mono-decarboxylation. The exact temperature will depend on the solvent used and should be determined experimentally.

  • Monitor the reaction by taking aliquots and analyzing them by HPLC or NMR to maximize the yield of 4-hydroxypicolinic acid.

  • Once the optimal conversion is reached, cool the reaction mixture.

  • The product will precipitate upon cooling. Filter the solid and wash with a non-polar solvent to remove the high-boiling solvent.

  • The crude 4-hydroxypicolinic acid can be further purified by recrystallization.

Visualizing the Workflow

Fischer Esterification Workflow

FischerEsterification Start 4-Hydroxypicolinic Acid + Methanol + H₂SO₄ Reaction Reflux (65°C, 4-6h) Start->Reaction Esterification Workup Neutralization (NaHCO₃) Reaction->Workup Extraction Extraction (Ethyl Acetate) Workup->Extraction Purification Drying & Concentration Extraction->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Troubleshooting Decision Tree for Low Yield in Fischer Esterification

Troubleshooting Start Low Yield of This compound CheckTLC Analyze TLC Plate Start->CheckTLC NoProduct No Product Spot CheckTLC->NoProduct Case 1 IncompleteReaction Starting Material and Product Spots CheckTLC->IncompleteReaction Case 2 PurificationIssue Product Spot with Streaking/Impurities CheckTLC->PurificationIssue Case 3 CheckCatalyst Check Catalyst Amount & Anhydrous Conditions NoProduct->CheckCatalyst ExtendReaction Increase Reaction Time & Methanol Excess IncompleteReaction->ExtendReaction OptimizeWorkup Optimize Neutralization & Extraction PurificationIssue->OptimizeWorkup Solution1 Increase Catalyst/ Ensure Dryness CheckCatalyst->Solution1 Solution2 Continue Reflux/ Add More Methanol ExtendReaction->Solution2 Solution3 Adjust pH Carefully/ Use Brine Wash OptimizeWorkup->Solution3

Caption: Decision tree for troubleshooting low yield in the Fischer Esterification.

References

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]

  • The Fischer Esterification. (n.d.). University of Colorado Boulder. [Link]

  • Fischer Esterification Procedure. (n.d.). University of Arizona. [Link]

  • Lee, Y. C. (1990). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 188(2), 259-264. [Link]

  • A kind of method and its purification process that aminopyridine is prepared by picoline. (2017).
  • Methylation of pyridines. (1969).
  • Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

  • Fischer–Speier esterification. (n.d.). Wikipedia. [Link]

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025). Patsnap Eureka. [Link]

Sources

Technical Support Center: Purification of Crude Methyl 4-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of crude Methyl 4-hydroxypicolinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the purification of this compound. By providing in-depth, experience-driven advice and detailed protocols, we aim to empower you to achieve the desired purity of this compound for your research and development endeavors.

Diagram: General Purification Workflow

Purification_Workflow crude Crude this compound assess_purity Initial Purity Assessment (TLC, HPLC, NMR) crude->assess_purity select_method Select Purification Method assess_purity->select_method recrystallization Recrystallization select_method->recrystallization Crystalline solid, distinct impurity polarity chromatography Column Chromatography select_method->chromatography Complex mixture, high purity needed extraction Acid-Base Extraction select_method->extraction Acidic/basic impurities pure_product Pure this compound recrystallization->pure_product chromatography->pure_product extraction->pure_product final_purity Final Purity Analysis (HPLC, NMR, Melting Point) pure_product->final_purity

Caption: General purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can arise from the starting materials, side reactions during synthesis, or degradation of the product. These may include unreacted starting materials, by-products from the esterification of 4-hydroxypicolinic acid, and the hydrolysis product, 4-hydroxypicolinic acid. The presence of these impurities can significantly impact downstream applications.[1]

Q2: What is the recommended storage condition for this compound?

A2: To ensure stability and prevent degradation, this compound should be stored at -20°C or between 2-8°C in a dark place under an inert atmosphere.[2][3] For maximum recovery, it is also recommended to centrifuge the vial before opening.[2]

Q3: Which purification technique is most suitable for crude this compound?

A3: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity.[4] For most common impurities, a combination of an initial aqueous workup followed by either column chromatography or recrystallization is effective.[4]

  • Recrystallization is a good choice if the product is a crystalline solid and the impurities have significantly different solubilities than the product in a given solvent system.[5][6]

  • Column Chromatography is more suitable for complex mixtures or when very high purity is required.[7]

  • Acid-Base Extraction can be effective for removing acidic or basic impurities. Given that this compound has a basic pyridine nitrogen and a weakly acidic hydroxyl group, this technique can be used to remove non-ionizable impurities.[8]

Q4: How can I assess the purity of this compound?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity and monitor the progress of a purification.[7]

  • High-Performance Liquid Chromatography (HPLC): A quantitative method that provides high-resolution separation of the main compound from impurities.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used to identify and quantify impurities.

  • Melting Point Determination: A sharp melting point range close to the literature value indicates high purity.[5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues
Issue Possible Cause Recommended Solution
No Crystal Formation The solution may be too dilute.Evaporate some of the solvent to increase the concentration.[4]
Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.[4][11]
Add a seed crystal of the pure product.[4][11]
Oiling Out The cooling rate is too fast, or the solvent is inappropriate.Slow down the cooling rate.[5]
Re-dissolve the oil in more solvent and try again, or select a different solvent system.[12]
Poor Purity After Recrystallization Impurities are co-crystallizing with the product.Ensure the crystals are washed with a small amount of ice-cold recrystallization solvent to remove adhering impurities.[4]
A second recrystallization from a different solvent system may be necessary.[4]
Column Chromatography Issues
Issue Possible Cause Recommended Solution
Poor Separation of Compound and Impurities Inappropriate solvent system.Optimize the eluent system using Thin Layer Chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.4 for the product.[4] A common starting point is a mixture of hexane and ethyl acetate; gradually increase the polarity.[4]
Column overloading.As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel.[4]
Compound is Stuck on the Column The eluent is not polar enough.Gradually increase the polarity of the mobile phase. A gradient elution from a non-polar to a more polar solvent system is often effective.[4]
Product Elutes with the Solvent Front The eluent is too polar.Start with a less polar solvent system. Optimize with TLC to ensure the product has an appropriate Rf value.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and should be determined experimentally.[5][6]

Solvent Selection:

  • Test the solubility of the crude product in various solvents at room temperature and at their boiling points. A good recrystallization solvent will dissolve the compound when hot but not when cold.[6]

  • Commonly used solvents for compounds with similar polarity include ethanol, ethyl acetate, or mixtures such as ethyl acetate/hexane.[12]

Procedure:

  • Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • If there are insoluble impurities, perform a hot gravity filtration to remove them.[11]

  • Allow the solution to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be.[5]

  • Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.[11]

  • Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound

This protocol outlines the purification of this compound using silica gel column chromatography.[7]

1. TLC Analysis and Solvent System Selection:

  • Develop a suitable mobile phase for column chromatography using TLC. A good starting point is a mixture of hexane and ethyl acetate.[4]

  • Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for this compound.[4]

2. Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into a chromatography column and allow it to pack uniformly without air bubbles.[7]

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.[4]

4. Elution:

  • Begin eluting the column with the mobile phase, collecting fractions.

  • The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the product.[4]

5. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify those containing the pure product.[7]

6. Solvent Removal:

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[4]

Diagram: Troubleshooting Logic for Recrystallization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals Crystals Form observe->crystals Success no_crystals No Crystals Form observe->no_crystals Problem oiling_out Oiling Out observe->oiling_out Problem impure_crystals Impure Crystals observe->impure_crystals Problem no_crystals_sol1 Concentrate Solution no_crystals->no_crystals_sol1 no_crystals_sol2 Scratch Flask no_crystals->no_crystals_sol2 no_crystals_sol3 Add Seed Crystal no_crystals->no_crystals_sol3 oiling_out_sol1 Reheat and Add More Solvent oiling_out->oiling_out_sol1 oiling_out_sol2 Cool Slowly oiling_out->oiling_out_sol2 impure_crystals_sol1 Wash with Cold Solvent impure_crystals->impure_crystals_sol1 impure_crystals_sol2 Re-recrystallize impure_crystals->impure_crystals_sol2 no_crystals_sol1->cool no_crystals_sol2->cool no_crystals_sol3->cool oiling_out_sol1->cool oiling_out_sol2->cool impure_crystals_sol1->crystals impure_crystals_sol2->dissolve

Caption: Troubleshooting logic for recrystallization issues.

References

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Request PDF. (2025, August 6). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

  • YouTube. (2018, November 12). 4 Recrystallization Methods for Increased Yield. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • YouTube. (2015, June 8). Recrystallization. Retrieved from [Link]

  • European Food Research and Technology. (1997). Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

  • PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Applied and Environmental Microbiology. (1999). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Retrieved from [Link]

  • ResearchGate. (2013, February 24). Troubleshooting protein purification?. Retrieved from [Link]

  • PubMed. (1999). Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM. Retrieved from [Link]

  • Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2023, June 26). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • ResearchGate. (2023, August 1). (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS1*. Retrieved from [Link]

  • HPMC Supplier. (n.d.). HPMC Solubility Chart. Retrieved from [Link]

  • Molecules. (2015). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Retrieved from [Link]

  • ResearchGate. (2018, August 23). (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Retrieved from [Link]

  • Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • Google Patents. (2020, May 1). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • PubMed. (2020, April 15). Immobilized metal affinity chromatography matrix modified by poly (ethylene glycol) methyl ether for purification of angiotensin I-converting enzyme inhibitory peptide from casein hydrolysate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2023156675A1 - Process for purification of linagliptin.

Sources

Troubleshooting side reactions in Methyl 4-hydroxypicolinate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of Methyl 4-hydroxypicolinate. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges and side reactions through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary synthetic strategies generally involve two main approaches:

  • Esterification of 4-hydroxypicolinic acid: This is a direct and common method where 4-hydroxypicolinic acid is esterified using methanol, typically under acidic conditions (e.g., using sulfuric acid or thionyl chloride).

  • Modification of a pre-existing pyridine ring: This can involve multi-step syntheses starting from more readily available pyridine derivatives, where the hydroxyl and methyl ester functionalities are introduced sequentially.

The choice of route often depends on the availability and cost of starting materials, as well as the desired scale of the reaction.

Q2: I am observing a significant amount of a water-soluble byproduct that is not my desired ester. What could it be?

A2: A common water-soluble byproduct is 4-hydroxypicolinic acid. This arises from the hydrolysis of the methyl ester product, particularly during aqueous workup or if there is residual water in the reaction mixture under acidic or basic conditions. Picolinate esters are known to be susceptible to hydrolysis, a reaction that can be catalyzed by metal ions.[1][2][3]

Q3: My reaction is complete, but upon purification, I have a significant fraction of a non-polar impurity. What is a likely candidate?

A3: A likely non-polar impurity is 4-hydroxypyridine, which results from the decarboxylation of 4-hydroxypicolinic acid (either present as a starting material or formed in situ via ester hydrolysis). Picolinic acids are known to undergo decarboxylation, especially at elevated temperatures.[4][5] The thermal decarboxylation of α-picolinic acids is a known process, sometimes referred to as the Hammick reaction.[6]

Q4: I've noticed a byproduct with a higher polarity than my starting material and product. What could this be?

A4: The formation of this compound N-oxide is a common side reaction. The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation, which can occur if oxidizing agents are present or if the reaction is exposed to air at elevated temperatures.[7][8] Various reagents and conditions can lead to the formation of pyridine N-oxides.[9][10]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the synthesis of this compound.

Issue 1: Low Yield of this compound due to Ester Hydrolysis

Symptoms:

  • A significant portion of the crude product is soluble in aqueous base during workup.

  • Analysis of the aqueous layer (after acidification) confirms the presence of 4-hydroxypicolinic acid.

  • Overall isolated yield of the desired ester is low.

Root Cause Analysis: The ester functional group is susceptible to hydrolysis back to the carboxylic acid, particularly under acidic or basic conditions in the presence of water.

Hydrolysis Reactant This compound Product 4-Hydroxypicolinic Acid Reactant->Product Hydrolysis Water H₂O Water->Reactant Catalyst H⁺ or OH⁻ Catalyst->Reactant

Preventative & Corrective Actions:

1. Rigorous Anhydrous Conditions:

  • Protocol: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. If starting from 4-hydroxypicolinic acid, ensure it is thoroughly dried.

  • Rationale: Minimizing the presence of water will suppress the hydrolysis side reaction, shifting the equilibrium towards the ester product.

2. Optimized Workup Procedure:

  • Protocol: During the workup, minimize the contact time of the ester with acidic or basic aqueous solutions. Use dilute solutions and perform extractions promptly at low temperatures (e.g., using an ice bath). Neutralize the reaction mixture carefully and avoid strongly acidic or basic pH values if possible.

  • Rationale: Reducing the exposure time and temperature during workup will decrease the rate of hydrolysis.

3. Use of Dehydrating Agents:

  • Protocol: When using acid-catalyzed esterification, consider adding a dehydrating agent like molecular sieves to the reaction mixture.

  • Rationale: This will sequester the water produced during the esterification, driving the reaction to completion and preventing product hydrolysis.

Parameter Standard Condition Optimized Condition for Minimizing Hydrolysis Rationale
Solvents Reagent gradeAnhydrous gradeReduces water content, preventing hydrolysis.
Workup pH Strong acid/baseMildly acidic/basic or neutralDecreases the rate of acid/base-catalyzed hydrolysis.
Workup Temp. Room Temperature0-5 °CLowers the reaction rate of hydrolysis.

Issue 2: Formation of 4-Hydroxypyridine via Decarboxylation

Symptoms:

  • Presence of a relatively non-polar byproduct in TLC and NMR analysis.

  • Gas evolution (CO₂) may be observed during the reaction if conducted at high temperatures.

  • Reduced yield of the desired product.

Root Cause Analysis: Picolinic acids and their derivatives can undergo thermal decarboxylation. This is particularly problematic if the reaction temperature is too high or if the reaction is run for an extended period.[4][5][6]

Decarboxylation Start 4-Hydroxypicolinic Acid (or in situ from ester) Product 4-Hydroxypyridine Start->Product Decarboxylation CO2 CO₂ Product->CO2 Heat Δ (Heat) Heat->Start

Preventative & Corrective Actions:

1. Strict Temperature Control:

  • Protocol: Carefully monitor and control the reaction temperature. Avoid excessive heating. Determine the minimum temperature required for the reaction to proceed at a reasonable rate.

  • Rationale: Decarboxylation is often thermally induced. Lowering the reaction temperature will significantly reduce the rate of this side reaction.

2. Optimization of Reaction Time:

  • Protocol: Monitor the reaction progress using TLC or HPLC. Stop the reaction as soon as the starting material is consumed to avoid prolonged heating of the product.

  • Rationale: Minimizing the time the product is exposed to high temperatures will reduce the extent of decarboxylation.

3. Alternative Esterification Methods:

  • Protocol: If high temperatures are unavoidable with a particular method (e.g., high-boiling solvents), consider alternative, milder esterification procedures. For example, using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) with methanol at room temperature.

  • Rationale: Milder reaction conditions avoid the high temperatures that promote decarboxylation.

Parameter Potential Issue Optimized Approach Rationale
Reaction Temp. > 100 °CAs low as feasibleMinimizes thermal decarboxylation.
Reaction Time Prolonged heatingMonitor to completionReduces exposure to decarboxylation conditions.
Esterification Method High-temp acid catalysisRoom temp coupling (e.g., DCC/DMAP)Avoids high temperatures altogether.

Issue 3: Formation of this compound N-oxide

Symptoms:

  • A highly polar byproduct is observed by TLC.

  • Mass spectrometry analysis shows a mass corresponding to the desired product +16 amu.

  • The product may have a yellowish or brownish tint.

Root Cause Analysis: The pyridine nitrogen is nucleophilic and can be oxidized to the corresponding N-oxide by various oxidizing agents, including atmospheric oxygen at elevated temperatures.[7][8][11]

N_Oxidation Reactant This compound Product This compound N-oxide Reactant->Product N-Oxidation Oxidant [O] Oxidant->Reactant

Preventative & Corrective Actions:

1. Inert Atmosphere:

  • Protocol: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon), especially if heating for an extended period.

  • Rationale: This prevents the oxidation of the pyridine nitrogen by atmospheric oxygen.

2. Avoidance of Oxidizing Agents:

  • Protocol: Scrutinize all reagents to ensure no oxidizing agents are present as impurities. If using reagents that can be prone to peroxide formation (e.g., certain ethers), ensure they are purified and tested.

  • Rationale: Prevents unintentional chemical oxidation of the substrate.

3. Deoxygenation of Solvents:

  • Protocol: For particularly sensitive reactions, deoxygenate the reaction solvent by sparging with an inert gas prior to use.

  • Rationale: This removes dissolved oxygen from the reaction medium, further minimizing the risk of N-oxide formation.

Experimental Protocol: Monitoring Reaction by TLC

  • Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Spot a baseline on a TLC plate with the starting material, the reaction mixture at various time points, and a co-spot of the starting material and the reaction mixture.

  • Develop the plate in the TLC chamber.

  • Visualize the spots under UV light and/or by staining (e.g., with iodine or potassium permanganate).

  • The disappearance of the starting material spot and the appearance of the product spot will indicate the progress of the reaction. The presence of other spots indicates the formation of byproducts.

This troubleshooting guide is intended to provide a starting point for addressing common issues in the synthesis of this compound. Successful synthesis often requires careful optimization of reaction conditions based on rigorous in-process monitoring.

References

  • Torrents, A., & Stone, A. T. (n.d.). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by coadsorbed species. American Chemical Society. Retrieved from [Link]

  • Synthesis of N-oxides of pyridines and related compounds. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(8), 1342–1349. Retrieved from [Link]

  • Hammick reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Pyridine-n-oxide. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. Retrieved from [Link]

  • Lu, T., Shi, X. Z., & Wu, Y. M. (n.d.). A New Convenient Synthesis of Pyridine-N-oxides. Chinese Chemical Letters. Retrieved from [Link]

  • Metal-Free Decarboxylative Alkoxylation of 2-Picolinic Acid and Its Derivatives with Cyclic Ethers: One Step Construction of C–O and C–Cl Bonds. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyridine-N-oxide. (n.d.). Wikipedia. Retrieved from [Link]

  • Decarboxylation. (n.d.). Wikipedia. Retrieved from [Link]

  • Torrents, A., & Stone, A. T. (n.d.). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by adsorbed natural organic matter. ACS Publications. Retrieved from [Link]

  • Effects of Divalent Metal Ions on Hydrolysis of Esters of 2-(Hydroxymethyl)picolinic Acid. Metal Ion Catalysis of the Carboxyl. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

  • Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Lab Group Meeting. Retrieved from [Link]

  • Fife, T. H., & Przystas, T. J. (1975). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society, 97(20), 5978–5984. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Methyl 4-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Methyl 4-hydroxypicolinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. Here, we move beyond simple protocols to explain the why behind experimental choices, providing you with the insights needed to troubleshoot and optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to this compound?

The most prevalent and straightforward method for preparing this compound is the Fischer esterification of 4-hydroxypicolinic acid.[1] This reaction involves treating the carboxylic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄), to form the corresponding methyl ester.[2] The reaction is driven by the principle of equilibrium, making the control of reaction conditions crucial for achieving high yields.

Q2: Why is a strong acid catalyst required for Fischer esterification?

A strong acid catalyst is fundamental to the reaction mechanism. Its primary role is to protonate the carbonyl oxygen of the 4-hydroxypicolinic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.[1] Without the catalyst, the reaction would proceed at an impractically slow rate.

Q3: How should I monitor the progress of the esterification reaction?

Thin-Layer Chromatography (TLC) is the most common and efficient method for monitoring the reaction's progress.[3] A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can effectively separate the more polar starting material (4-hydroxypicolinic acid) from the less polar product (this compound). The reaction is considered complete when the spot corresponding to the starting material is no longer visible by TLC analysis.

Q4: What are the primary safety considerations when performing this synthesis?

The primary safety hazards are associated with the use of concentrated sulfuric acid and methanol.

  • Sulfuric Acid (H₂SO₄): A strong corrosive. Always handle in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Methanol (CH₃OH): A flammable and toxic solvent. All manipulations should be performed in a well-ventilated fume hood, away from ignition sources.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The solutions provided are grounded in chemical principles to help you diagnose and resolve issues effectively.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Low yield is a frequent challenge and can stem from several factors.[4] A systematic approach is key to identifying the root cause.

  • Cause A: Incomplete Reaction Due to Equilibrium

    • Explanation: The Fischer esterification is a reversible process that reaches an equilibrium between reactants and products.[5] The presence of water, a co-product, can shift the equilibrium back towards the starting materials, thus limiting the yield.

    • Solution: To drive the equilibrium toward the product side, Le Châtelier's principle must be applied. The most practical method is to use a large excess of one of the reactants, typically methanol, which can also serve as the solvent.[1][5] Using 10-20 equivalents of methanol is a common strategy. Additionally, ensuring your reagents and glassware are dry will minimize the initial water content.[4]

  • Cause B: Loss During Work-Up and Purification

    • Explanation: this compound has some solubility in water.[5] Significant product loss can occur during the aqueous work-up, particularly during neutralization and extraction steps.

    • Solution:

      • Neutralization: Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Add the base slowly and monitor the pH to avoid making the solution too basic, which can hydrolyze the newly formed ester.

      • Extraction: When extracting the product into an organic solvent (like ethyl acetate or dichloromethane), perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. This is a more efficient method for recovering the product.[5]

      • Washing: Wash the combined organic layers with saturated sodium chloride (brine). Brine reduces the solubility of the organic product in the aqueous phase, thereby minimizing loss.[5]

  • Cause C: Suboptimal Reaction Conditions

    • Explanation: Insufficient heat or reaction time can lead to an incomplete reaction.[3] Conversely, excessively high temperatures or prolonged heating can cause degradation of the starting material or product.

    • Solution: Ensure the reaction mixture is maintained at a gentle reflux temperature. Monitor the reaction by TLC every 1-2 hours. Once the reaction is complete, proceed immediately to the work-up to avoid potential degradation.[4]

Q2: My final product is impure, with extra spots on TLC or unexpected peaks in the NMR spectrum. What are the likely side products?

The presence of impurities compromises the quality of your final product. Identifying the source is critical for mitigation.

  • Impurity A: Unreacted 4-Hydroxypicolinic Acid

    • Identification: A polar spot on the TLC plate that corresponds to the starting material.

    • Cause: Incomplete reaction.

    • Solution: Refer to the solutions in Q1 (Cause A & C) to drive the reaction to completion. If a small amount of starting material remains, it can typically be removed during work-up by washing the organic extract with a mild base (e.g., saturated NaHCO₃ solution), which will deprotonate and extract the acidic starting material into the aqueous layer.

  • Impurity B: Side-Products from Degradation

    • Identification: Often appears as baseline streaking on TLC or a complex pattern of small peaks in the NMR spectrum.

    • Cause: The pyridine ring system can be sensitive to harsh acidic conditions and high temperatures over extended periods.[3]

    • Solution: Use the minimum effective amount of sulfuric acid (catalytic amounts are sufficient). Avoid unnecessarily long reaction times; stop the reaction as soon as TLC indicates completion.

  • Impurity C: Contaminants from Starting Materials or Solvents

    • Identification: Unknown peaks in analytical data that do not correspond to the product or starting material.

    • Cause: The quality of your starting materials and reagents is paramount.[6] Impurities present in the initial 4-hydroxypicolinic acid or solvents can carry through the synthesis.

    • Solution: Ensure you are using high-purity starting materials and anhydrous solvents. If necessary, purify the starting material by recrystallization before use.

Q3: The reaction seems to have stalled; TLC shows no change after several hours. What should I do?

A stalled reaction indicates a fundamental issue with one of the reaction components or conditions.

  • Cause A: Inactive or Insufficient Catalyst

    • Explanation: Concentrated sulfuric acid is hygroscopic and can absorb moisture from the air, reducing its effectiveness. An insufficient amount of catalyst will also result in a very slow reaction rate.

    • Solution: Use a fresh bottle of concentrated sulfuric acid. Ensure that the amount added is appropriate for the scale of your reaction (typically 5-10 mol%). If the reaction has stalled, a careful, small addition of fresh catalyst can sometimes restart it.

  • Cause B: Insufficient Temperature

    • Explanation: The reaction requires sufficient thermal energy to overcome the activation barrier. If the temperature is too low, the reaction rate will be negligible.[]

    • Solution: Verify the temperature of your heating source (oil bath or heating mantle). Ensure the reaction mixture is achieving and maintaining a gentle reflux. Vigorous, uncontrolled boiling should be avoided.

Data Summary and Visualization

Table 1: Key Optimization Parameters for Fischer Esterification
ParameterRecommended RangeRationale & Key Considerations
Reactant Ratio 10-20 equivalents of MethanolUsing excess methanol shifts the reaction equilibrium towards the product side, maximizing yield.[1]
Catalyst Loading (H₂SO₄) 5-10 mol%A catalytic amount is sufficient to protonate the carbonyl. Higher concentrations can lead to side reactions and degradation.
Temperature Reflux (approx. 65 °C for Methanol)Provides the necessary activation energy without causing significant thermal degradation.[]
Reaction Time 4-12 hours (Monitor by TLC)Time is dependent on scale and exact conditions. Monitoring is crucial to prevent byproduct formation from prolonged heating.[3]
Diagrams and Workflows

G cluster_completion Incomplete Reaction cluster_workup Product Loss During Work-Up cluster_conditions Suboptimal Conditions start Low Yield Observed check_completion Check Reaction Completion via TLC start->check_completion check_workup Review Work-Up & Extraction Protocol start->check_workup check_conditions Verify Reaction Conditions start->check_conditions incomplete Starting Material Remains check_completion->incomplete loss Excessive Washing? Improper Neutralization? check_workup->loss conditions Incorrect Temperature? Degradation Evident? check_conditions->conditions solution_completion Increase Reflux Time Increase Methanol Excess Check Catalyst Activity incomplete->solution_completion solution_workup Use Brine for Washes Perform Multiple Extractions Careful pH Adjustment loss->solution_workup solution_conditions Verify Reflux Temperature Reduce Reaction Time Minimize Catalyst Loading conditions->solution_conditions

G start 1. Reaction Setup react 2. Add Reagents (4-Hydroxypicolinic Acid, Methanol) start->react catalyst 3. Add H₂SO₄ Catalyst react->catalyst reflux 4. Heat to Reflux catalyst->reflux monitor 5. Monitor by TLC reflux->monitor workup 6. Aqueous Work-Up (Neutralization & Extraction) monitor->workup dry 7. Dry Organic Layer (e.g., Na₂SO₄) workup->dry purify 8. Purify (Recrystallization or Chromatography) dry->purify product 9. Pure Methyl 4-hydroxypicolinate purify->product

Detailed Experimental Protocol

This protocol describes a standard procedure for the synthesis of this compound on a laboratory scale.

Materials and Equipment:

  • 4-hydroxypicolinic acid

  • Anhydrous Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

  • TLC plates (silica gel)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-hydroxypicolinic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (15-20 eq) to the flask. Stir the suspension.

  • Catalyst Addition: Place the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1 eq) to the stirring suspension.

  • Reflux: Attach a condenser to the flask and heat the mixture to a gentle reflux (approximately 65 °C).

  • Monitoring: Allow the reaction to proceed at reflux for 4-12 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 50:50 mixture of ethyl acetate:hexanes as the eluent).

  • Cooling and Concentration: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Remove the bulk of the methanol using a rotary evaporator.

  • Neutralization: Carefully dilute the residue with deionized water and cool the flask in an ice bath. Slowly add saturated sodium bicarbonate solution until the evolution of CO₂ ceases and the pH is neutral (~7-8).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash them once with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with fresh ethyl acetate.

  • Final Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can then be purified.

Purification:

  • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or methanol/water.

  • Column Chromatography: If recrystallization is ineffective, purify the crude material via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

References

  • Department of Chemistry, University of Rochester. Troubleshooting: How to Improve Yield. Available from: [Link]

  • Google Patents. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
  • Creative Biolabs. Reaction Condition Optimization. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Machine learning-guided strategies for reaction conditions design and optimization. Available from: [Link]

  • PubChem, National Institutes of Health. This compound hydrochloride. Available from: [Link]

  • PMC, National Institutes of Health. Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization. Available from: [Link]

  • Synonyms. Optimization of reaction conditions: Significance and symbolism. Available from: [Link]

  • YouTube. Esterification--Making Esters from Carboxylic Acids. Available from: [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]

  • Google Patents. CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof.
  • ResearchGate. Alternative synthetic routes to N-methyl-1,2,4-triazoline-3,5-dione (MeTAD) and other triazolinedione derivatives. Available from: [Link]

  • Google Patents. CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof.
  • MDPI. Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. Available from: [Link]

Sources

Technical Support Center: Purification of Methyl 4-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-hydroxypicolinate. This guide is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. We will address common challenges encountered during the purification of this compound and provide robust, field-tested protocols to resolve them.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A: The impurity profile of this compound largely depends on its synthetic route. However, common impurities typically include:

  • Unreacted Starting Materials: Such as 4-hydroxypicolinic acid, especially if the final step is a Fischer esterification.

  • Reagents and Catalysts: Residual acid or base catalysts used in the synthesis.

  • Byproducts: Isomeric compounds or products from side reactions, such as N-methylation or O-methylation if a strong methylating agent is used improperly. One common byproduct in related syntheses is the formation of di-substituted products.[1]

  • Degradation Products: The ester moiety can be susceptible to hydrolysis back to the carboxylic acid if exposed to strong base or acid under harsh conditions.[2]

Q2: How can I quickly assess the purity of my sample before and after purification?

A: A multi-pronged approach is recommended for reliable purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to visualize the number of components in your crude material and track the progress of purification.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column is often effective for this class of compounds.[3][4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying the presence of the desired product and characterizing impurities by comparing the integration of characteristic peaks.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

Q3: Which purification method should I choose?

A: The optimal method depends on the nature and quantity of the impurities. The following decision tree provides a general guideline.

PurificationDecisionTree start Start: Crude Methyl 4-hydroxypicolinate assess Assess Impurity Profile (TLC, HPLC, NMR) start->assess impurity_type What is the main impurity type? assess->impurity_type acidic Acidic Impurities (e.g., 4-hydroxypicolinic acid) impurity_type->acidic Acidic neutral Neutral, Non-polar Impurities impurity_type->neutral Neutral polar Polar Impurities / Isomers (Similar polarity to product) impurity_type->polar Polar / Isomeric discolored Colored Impurities / Trace Contaminants in Solid impurity_type->discolored Solid with Color extraction Acid-Base Extraction (Wash with aq. NaHCO₃) acidic->extraction extraction2 Acid-Base Extraction (Extract with aq. HCl) neutral->extraction2 chromatography Column Chromatography (Silica Gel) polar->chromatography recrystallization Recrystallization (Consider activated carbon treatment) discolored->recrystallization extraction->recrystallization Then... extraction2->recrystallization Then...

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide & Protocols

This section addresses specific issues you may encounter during the purification process and provides detailed, validated protocols.

Issue 1: My crude product is a discolored solid with a low or broad melting point.

Primary Cause: This typically indicates the presence of baseline impurities, colored byproducts, and potentially unreacted starting materials. Recrystallization is often the most effective first step.

Solution: Recrystallization. This technique relies on the principle that the solubility of a solid in a solvent increases with temperature.[7] As a hot, saturated solution cools, the decreasing solubility forces the desired compound to crystallize out, leaving impurities behind in the solvent.[8]

Protocol 1: Recrystallization of this compound
  • Solvent Screening: The key is to find a solvent (or solvent system) that dissolves the compound when hot but not when cold.[8][9]

    • Good Starting Points: Ethanol, Methanol, Water, or a binary mixture like Ethyl Acetate/Hexane.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser if the solvent is volatile). Add more hot solvent dropwise until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (charcoal). Re-heat the mixture to boiling for a few minutes. The carbon will adsorb colored impurities.[10]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon or any insoluble impurities. This prevents premature crystallization in the funnel.[11]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[7] Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor. Dry the purified crystals under vacuum.

Parameter Common Solvents for Recrystallization
Primary Solvents Ethanol, Water, Methanol
Binary Systems Ethyl Acetate/Hexanes, Acetone/Hexanes[9]
Key Advantage Highly effective for removing small amounts of impurities from a solid matrix.
Key Disadvantage Can lead to significant yield loss if the compound has moderate solubility in the cold solvent.
Issue 2: My product is contaminated with neutral or acidic starting materials.

Primary Cause: The amphoteric nature of this compound makes acid-base extraction an exceptionally powerful purification technique. This liquid-liquid extraction method separates compounds based on their differing solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution of a specific pH.[12][13]

Solution: Acid-Base Extraction. By manipulating the pH of the aqueous phase, we can convert our target compound into a water-soluble salt, allowing it to be separated from neutral organic impurities.[2][14]

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Acid-Base Extraction for Removing Neutral Impurities
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane in a separatory funnel.

  • Acidic Extraction: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). The basic nitrogen on the pyridine ring will be protonated, forming a water-soluble hydrochloride salt.[13][14]

  • Separation: Stopper the funnel, shake vigorously while venting frequently, and then allow the layers to separate. Drain the lower aqueous layer (containing your product salt) into a clean flask. The neutral impurities will remain in the organic layer, which can be discarded.

  • Backwash (Optional): To remove any residual neutral compound from the aqueous layer, add a small amount of fresh organic solvent to the flask containing the aqueous extract, shake, and discard the organic layer.[15]

  • Recovery: Cool the acidic aqueous solution in an ice bath. Slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) with stirring until the solution becomes basic (pH ~8-9), as confirmed by pH paper. The neutral this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Note on Removing Acidic Impurities: To remove an acidic impurity like 4-hydroxypicolinic acid, dissolve the crude material in an organic solvent and extract with a weak base like saturated aqueous sodium bicarbonate. The stronger carboxylic acid will be deprotonated and move to the aqueous phase, while the less acidic this compound remains in the organic layer.[14]

Issue 3: Impurities are isomeric or have very similar polarity to the product.

Primary Cause: When impurities have chemical properties (like pKa and solubility) that are too similar to the desired product, physical separation methods like recrystallization or extraction fail.

Solution: Flash Column Chromatography. This is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).

Protocol 3: Flash Column Chromatography
  • Stationary Phase: Prepare a column packed with silica gel in a suitable non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the prepared column.

  • Elution: Start eluting the column with a non-polar mobile phase (e.g., 100% Hexane or Ethyl Acetate/Hexane 1:9). Gradually increase the polarity of the mobile phase (a "gradient"), for example, by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Parameter Typical HPLC Conditions for Purity Analysis
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)[3]
Mobile Phase Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point.[4][5]
Detection UV at an appropriate wavelength (e.g., 264 nm)[3][5]
Flow Rate 1.0 mL/min[3]
Temperature 40°C[3]

References

  • University of Colorado, Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry.
  • Wikipedia. (2023). Acid–base extraction.
  • Bionity. (n.d.). Acid-base extraction.
  • Chemistry LibreTexts. (2023).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • ChemScene. (n.d.).
  • Google Patents. (2016). US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
  • Tosoh Bioscience. (n.d.). Technical Information Sheet -- Analysis of Chromium (III)
  • Confluence - Engineering Ideas Clinic. (n.d.). Acid and Base Extraction.
  • YouTube. (2018).
  • University of Rochester. (n.d.).
  • YouTube. (2015).
  • Santa Cruz Biotechnology. (n.d.).
  • Google Patents. (2016). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • ResearchGate. (n.d.). Chromatogram of chromium(III)
  • Acta Chimica Slovaca. (2008). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • United States Biological. (n.d.).
  • ResearchGate. (2023).
  • ResearchGate. (2023). (PDF)
  • PubMed. (2005).
  • Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline.
  • PubChem - NIH. (n.d.).
  • Benchchem. (2025).
  • ResearchGate. (n.d.). Determination of Chromium(III)
  • ResearchGate. (2025). Determination of Chromium(III)
  • Arctom. (n.d.). CAS NO.
  • Google Patents. (1989). EP0203400B1 - Preparation of 4(5)-hydroxymethyl-5(4)-methylimidazole.
  • Google Patents. (2014).
  • ResearchGate. (2017). Synthesis and characterization of methyl substituted 3-hydroxypyridin-4-ones and their complexes with iron(III).
  • ACS Omega. (2020).

Sources

Technical Support Center: Stability of Methyl 4-hydroxypicolinate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-hydroxypicolinate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Introduction to this compound Stability

This compound is a valuable building block in medicinal chemistry and materials science. However, its stability in solution can be a critical factor for the success and reproducibility of experiments. The molecule possesses a pyridine ring, a hydroxyl group, and a methyl ester, all of which can be susceptible to degradation under various conditions. Understanding the potential degradation pathways is crucial for accurate experimental design and data interpretation. The primary degradation pathway of concern for esters like this compound is hydrolysis, which can be influenced by pH, temperature, and the solvent system used.[1][2][3]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of this compound in solution.

Q1: What are the primary factors that affect the stability of this compound in solution?

The stability of this compound in solution is primarily influenced by:

  • pH: The rate of hydrolysis of the methyl ester is highly pH-dependent. Both acidic and basic conditions can catalyze the cleavage of the ester bond to form 4-hydroxypicolinic acid and methanol.[1][2][3]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation, including hydrolysis.[4][5] For optimal stability, it is recommended to store solutions at low temperatures, such as -20°C.[6]

  • Solvent: The choice of solvent can impact stability. Protic solvents, especially water, can participate in hydrolysis reactions. The use of aprotic solvents may be preferable for long-term storage, although solubility should be considered.

  • Presence of Oxidizing Agents: Although less common for this specific molecule, strong oxidizing agents could potentially lead to degradation of the pyridine ring or the hydroxyl group.

Q2: What are the expected degradation products of this compound?

The most probable degradation product under typical laboratory conditions is 4-hydroxypicolinic acid , formed via the hydrolysis of the methyl ester. Depending on the specific conditions (e.g., presence of strong oxidants or high-energy radiation), other degradation products could potentially form, but hydrolysis is the main concern.

Q3: What are the recommended storage conditions for solutions of this compound?

For maximum stability, solutions of this compound should be stored under the following conditions:

  • Temperature: Store at -20°C for long-term storage.[6] For short-term use, refrigeration at 2-8°C is acceptable.

  • Container: Use tightly sealed containers to prevent solvent evaporation and exposure to atmospheric moisture.[8][9]

  • Atmosphere: For highly sensitive applications or prolonged storage, storing under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[4]

Troubleshooting Guide

This section provides solutions to common problems encountered when working with this compound solutions.

Problem 1: I am observing a decrease in the concentration of my this compound stock solution over time.

Possible Cause: This is likely due to chemical degradation, primarily hydrolysis of the methyl ester.

Solutions:

  • Verify Storage Conditions: Ensure that your stock solution is stored at the recommended temperature (-20°C) and protected from light.[4][6]

  • Solvent Choice: If you are using an aqueous or protic solvent, consider preparing fresh solutions more frequently. For long-term storage, consider dissolving the compound in a high-purity aprotic solvent where it is soluble and stable.

  • pH of the Solution: If your application allows, buffering the solution to a slightly acidic or neutral pH (around pH 4-6) may help to minimize the rate of hydrolysis. Hydrolysis is often accelerated at highly acidic or alkaline pH.

  • Perform a Stability Study: To understand the stability in your specific experimental conditions, you can perform a simple stability study. This involves analyzing the concentration of your solution at different time points using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).[10]

Problem 2: I am seeing an unexpected peak in my chromatogram when analyzing my reaction mixture containing this compound.

Possible Cause: The unexpected peak could be a degradation product, most likely 4-hydroxypicolinic acid.

Solutions:

  • Analyze a Control Sample: Prepare a solution of this compound in the same solvent as your reaction mixture and let it stand under the same conditions (temperature, time) without other reactants. Analyze this control sample by HPLC to see if the unexpected peak is present.

  • Co-injection with a Standard: If you suspect the peak is 4-hydroxypicolinic acid, obtain a standard of this compound and perform a co-injection with your sample. If the peak height of the unknown increases without the appearance of a new peak, it confirms the identity of the degradation product.

  • Mass Spectrometry Analysis: For definitive identification, analyze the peak using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine its mass-to-charge ratio (m/z) and compare it to the expected mass of 4-hydroxypicolinic acid.[10]

Problem 3: My experimental results are inconsistent, and I suspect the stability of my this compound solution is the issue.

Possible Cause: Inconsistent results can arise from using a degraded or partially degraded solution of this compound.

Solutions:

  • Prepare Fresh Solutions: The most straightforward solution is to prepare fresh solutions of this compound immediately before each experiment. This minimizes the impact of any potential degradation.

  • Quantify the Active Ingredient: Before each use, you can quantify the concentration of the active this compound in your stock solution using a validated analytical method like HPLC with a calibration curve.[11][12] This will allow you to adjust the volume of the solution you use to ensure you are adding the correct molar amount to your experiment.

  • Implement a Stability Protocol: For ongoing projects, establish a standard operating procedure (SOP) for the preparation, storage, and handling of this compound solutions. This will help ensure consistency across all experiments.

Experimental Protocols

Protocol 1: HPLC Method for Assessing the Stability of this compound

This protocol provides a general method for monitoring the stability of this compound in solution. Method optimization may be required for your specific application.

Objective: To quantify the concentration of this compound and detect the presence of its primary degradation product, 4-hydroxypicolinic acid.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[10]

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound standard

  • 4-hydroxypicolinic acid standard (if available)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acidifier (e.g., 0.1% formic acid or 0.05% TFA). A common starting gradient could be 10-90% acetonitrile over 15 minutes.

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute your experimental samples to fall within the range of your calibration curve.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength (e.g., 254 nm or a wavelength of maximum absorbance for this compound).

    • Inject the standards and samples.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in your samples using the calibration curve.

    • Monitor for the appearance and growth of a peak corresponding to the retention time of 4-hydroxypicolinic acid.

Workflow for Troubleshooting Stability Issues

The following diagram illustrates a logical workflow for addressing stability concerns with this compound solutions.

Caption: Troubleshooting workflow for stability issues.

Data Summary

The following table summarizes the key factors influencing the stability of ester-containing compounds like this compound.

ParameterConditionGeneral Effect on StabilityRecommendation
pH Acidic (pH < 4)Increased hydrolysis rateBuffer to pH 4-6 if possible
Neutral (pH 6-7)Generally more stableOptimal for many applications
Basic (pH > 8)Significantly increased hydrolysis rateAvoid for prolonged storage
Temperature -20°CHigh stabilityRecommended for long-term storage[6]
4°CModerate stabilitySuitable for short-term storage
Room TemperatureLower stability, risk of degradationAvoid for extended periods
Solvent Aprotic (e.g., DMSO, DMF)Generally higher stabilityGood for stock solutions
Protic (e.g., Water, Methanol)Lower stability due to hydrolysisPrepare fresh or store frozen
Light UV or strong visible lightPotential for photodegradationStore in amber vials or protect from light[4]

Conclusion

The stability of this compound in solution is a critical consideration for obtaining reliable and reproducible experimental results. By understanding the factors that influence its degradation, particularly hydrolysis, and by implementing proper storage and handling procedures, researchers can minimize stability-related issues. When in doubt, preparing fresh solutions and verifying the concentration of the active compound are the most effective strategies to ensure the integrity of your experiments.

References

  • Bansal, D., et al. (2008). Forced degradation studies of glipizide. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 179-184.
  • Quora. (2020). Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid?. Retrieved from [Link]

  • Meyer, F., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Inorganics, 7(4), 51.
  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Chem-Supply. (2017). Safety Data Sheet: METHYL 4-HYDROXY BENZOATE. Retrieved from [Link]

  • Kobayashi, S., & Tamura, T. (2021). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry, 10(10), 2675-2681.
  • Dumanović, D., et al. (1998). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. Journal of the Serbian Chemical Society, 63(10), 785-792.
  • National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • D’Adamo, P. E., et al. (2000). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 66(5), 2131-2136.
  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-63.
  • Kobayashi, S., & Tamura, T. (2021). Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry, 10(10), 2675-2681.
  • Penhallegon, R. (2014). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks.
  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

  • Gołdyń, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23(3), 664-676.
  • D'Adamo, P. E., et al. (2000). Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM. PubMed, 10788390.
  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
  • D’Adamo, P. E., et al. (2000). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM.
  • Rawat, B., & Rama, H. S. (1993). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 70, 105-106.
  • Saini, S., et al. (2021). Degradation kinetics assay and plots obtained for first-order reaction...
  • Li, Y., et al. (2018).
  • SyntheticPages. (n.d.). Methyl ester hydrolysis. ChemSpider. Retrieved from [Link]

  • Shrinivas, S., & Revanasiddappa, M. (2024). RP-HPLC method for stability assay of methylparaben and sennosides. International Journal of Pharmaceutical Sciences and Research, 15(8), 3539-3547.
  • Arctom Scientific. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Kobayashi, S., & Tamura, T. (2021). Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP) under Oxidation Conditions.
  • Paul, H., et al. (2014). Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 78(1-4), 373-382.

Sources

Technical Support Center: Methyl 4-hydroxypicolinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 4-hydroxypicolinate (CAS 473269-77-1).[1][2] This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and troubleshoot byproduct formation during its synthesis. My goal is to provide not just protocols, but the underlying chemical principles to empower you to optimize your reactions, leading to higher yields and purity.

Introduction: The Synthetic Landscape

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis is generally approached via two primary pathways, each with a unique profile of potential impurities. Understanding these routes is the first step in effective troubleshooting.

  • Route A: Direct Esterification of 4-Hydroxypicolinic Acid. This is a classic acid-catalyzed esterification, seemingly straightforward but governed by a delicate equilibrium.

  • Route B: Decarboxylation of Chelidamic Acid Derivatives. This route starts from the more complex chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) and involves either a decarboxylation followed by esterification, or a diesterification followed by a selective mono-decarboxylation.[3]

The following guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Frequently Asked Questions & Troubleshooting Guides

Q1: I'm seeing my starting material in the final product after esterification of 4-hydroxypicolinic acid. Why is my reaction incomplete?

This is the most common issue encountered with Route A and stems from the reversible nature of Fischer Esterification.[4][5]

Causality: The reaction of a carboxylic acid with an alcohol to form an ester and water is an equilibrium process.

Carboxylic Acid + Alcohol ⇌ Ester + Water

If water is not removed from the reaction mixture, the reverse reaction (ester hydrolysis) will occur, preventing the reaction from reaching completion.

Troubleshooting Protocol:

  • Use Excess Alcohol: The simplest way to shift the equilibrium towards the product is to use a large excess of the alcohol (methanol), often employing it as the reaction solvent.[5] This pushes the reaction forward according to Le Châtelier's principle.

  • Remove Water: If using a solvent other than methanol, water must be actively removed.

    • Azeotropic Distillation: Use a Dean-Stark apparatus with a suitable solvent like toluene to physically remove the water as it forms.[6]

    • Drying Agents: While less common for this specific synthesis, molecular sieves can be added to the reaction vessel to sequester water.

  • Choice of Acid Catalyst:

    • Sulfuric Acid (H₂SO₄): A strong, effective catalyst, but can cause charring or sulfonation byproducts if temperatures are too high or reaction times are excessive.

    • Thionyl Chloride (SOCl₂) / Methanol: This combination is highly effective as it generates anhydrous HCl in situ, avoiding the addition of water from aqueous HCl solutions.[7][8] The SO₂ byproduct is a gas and easily removed.

Q2: My main impurity when starting from chelidamic acid seems to be the dimethyl ester. How do I avoid this?

This issue arises when the synthetic strategy involves diesterification followed by selective mono-decarboxylation. The key challenge is the selective removal of only one carboxyl group.

Causality: Chelidamic acid has two carboxylic acid groups.[9][10] If you perform an exhaustive esterification, you will form dimethyl 4-hydroxypyridine-2,6-dicarboxylate.[3] The subsequent decarboxylation step may be incomplete or non-selective, leaving this diester as a significant impurity.

Preventative Strategy & Protocol:

A more robust approach is to perform the decarboxylation first, followed by esterification.

Protocol: Selective Mono-Decarboxylation of Chelidamic Acid

  • Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet, add chelidamic acid to a high-boiling point solvent (e.g., diphenyl ether or Dowtherm).

  • Heating: Heat the mixture to a high temperature (typically >200 °C). The exact temperature must be carefully optimized; too low, and the reaction is slow, too high, and you risk decomposition.

  • Monitoring: Monitor the reaction by TLC or LC-MS by taking small aliquots. The reaction is complete when CO₂ evolution ceases and the starting material is consumed. The product of this step is 4-hydroxypicolinic acid.

  • Workup: After cooling, the 4-hydroxypicolinic acid can often be precipitated by adding a non-polar solvent and then isolated.

  • Esterification: The purified 4-hydroxypicolinic acid can then be esterified as described in Q1, which is a much cleaner conversion.

Q3: I have an unknown, highly polar impurity that doesn't seem to be my starting material. What could it be?

When synthesizing from chelidamic acid, the most likely highly polar byproduct is unreacted chelidamic acid itself or the mono-ester intermediate.

Causality: Thermal decarboxylation can be difficult to drive to completion without causing degradation.[11] Chelidamic acid, with its two carboxylic acid groups and a phenolic hydroxyl, is significantly more polar than the final mono-ester product.

Identification and Removal Workflow:

The diagram below outlines a systematic approach to identifying and removing this type of impurity.

G cluster_0 Impurity Identification & Removal Workflow A Impure Product Sample B Analyze via LC-MS A->B C Analyze via ¹H NMR in DMSO-d₆ A->C D Compare m/z with knowns: - Product: 153.14 - 4-Hydroxypicolinic Acid: 139.11 - Chelidamic Acid: 183.12 B->D E Look for broad COOH protons (>10 ppm) C->E F Impurity Confirmed as Carboxylic Acid D->F E->F G Purification Step F->G H Aqueous Base Wash (e.g., sat. NaHCO₃) G->H Choose Method I Column Chromatography (Silica, polar eluent) G->I Choose Method J Recrystallization G->J Choose Method K Pure this compound H->K I->K J->K

Caption: Workflow for identifying and removing acidic byproducts.

Troubleshooting Steps:

  • Aqueous Base Wash: The most effective method for removing acidic impurities like residual 4-hydroxypicolinic acid or chelidamic acid is an extractive workup. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a saturated sodium bicarbonate solution. The acidic byproducts will be deprotonated and move to the aqueous layer, while the desired ester remains in the organic phase.

  • Recrystallization: If the impurity level is low, recrystallization from a suitable solvent system (e.g., methanol/water, ethyl acetate/hexanes) can be highly effective.

Summary of Common Byproducts

The following table summarizes the key byproducts, their causes, and solutions.

Byproduct NameCommon Synthetic RouteCausalityPrevention & Troubleshooting
4-Hydroxypicolinic Acid Route A & BIncomplete esterification (Route A) or incomplete decarboxylation of the mono-ester (Route B).Route A: Use excess methanol, remove water.[4][5] Route B: Optimize decarboxylation temperature and time. Removal: Aqueous base wash.
Chelidamic Acid Route BIncomplete decarboxylation of the starting material.Optimize decarboxylation conditions (temp/time). Consider using a higher boiling point solvent. Removal: Highly effective removal via aqueous base wash.
Dimethyl 4-hydroxypyridine-2,6-dicarboxylate Route BFormed by exhaustive esterification of chelidamic acid.Use a synthetic sequence of decarboxylation first, then esterification. Removal: Column chromatography or careful recrystallization.
Chlorinated Byproducts Route AUse of thionyl chloride or oxalyl chloride as an activating agent.Use Fischer esterification (H₂SO₄/MeOH) instead. Removal: Column chromatography.
Polymeric/Degradation Products Both RoutesExcessive heating or use of overly strong acidic conditions.Maintain careful temperature control. Use the minimum necessary catalyst concentration and reaction time. Removal: Filtration (if insoluble), chromatography.

Visualizing Byproduct Formation Pathways

This diagram illustrates the two primary synthetic routes and highlights the stages where common byproducts are generated.

SynthesisPathways cluster_B1 Route B (Path 1) cluster_B2 Route B (Path 2) cluster_A Route A CA Chelidamic Acid HP 4-Hydroxypicolinic Acid CA->HP Decarboxylation DE Dimethyl Ester of Chelidamic Acid CA->DE Diesterification BP1 Byproduct: Unreacted Chelidamic Acid CA->BP1 FP Methyl 4-hydroxypicolinate HP->FP Esterification BP2 Byproduct: Unreacted 4-Hydroxypicolinic Acid HP->BP2 DE->FP Mono-decarboxylation BP3 Byproduct: Dimethyl Ester DE->BP3 HP_A 4-Hydroxypicolinic Acid HP_A->FP Esterification HP_A->BP2

Caption: Synthetic pathways to this compound and common byproduct junctions.

References

  • Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. European Patent Office. [Link]

  • Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
  • Protonation of Chelidamic Acid: Thermodynamic Analysis and Crystal Structure. MDPI. [Link]

  • This compound hydrochloride. PubChem, National Institutes of Health. [Link]

  • Esterification Reactions. Polymer Solutions. [Link]

  • Synthesis and characterization of metallo-supramolecular polymers from thiophene-based unimers bearing pybox ligands. The Royal Society of Chemistry. [Link]

  • Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof.
  • Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. ResearchGate. [Link]

  • How to Make Esters through Esterification | Examples Explained! YouTube. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Decarboxylation. Organic Chemistry Portal. [Link]

  • Acid to Ester - Common Conditions. The Organic Synthesis Archive. [Link]

  • 2-methyl-4-hydroxyquinoline. Organic Syntheses Procedure. [Link]

  • Formation of Intermediate and By-products in Synthesis of 4,4′-Methylenedimethyldiphenylcarbamate. ResearchGate. [Link]

  • Pseudopolymorphs of chelidamic acid and its dimethyl ester. PubMed, National Institutes of Health. [Link]

  • Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine.
  • Chelidamic Acid. PubChem, National Institutes of Health. [Link]

  • Elaboration of a method for synthesis for methyl p-hidroxylbenzoate, a food preservative. CABI Digital Library. [Link]

Sources

Technical Support Center: A Guide to Scaling Up the Synthesis of Methyl 4-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Methyl 4-hydroxypicolinate. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to a larger scale. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a safe, efficient, and scalable process.

Introduction to this compound Synthesis

This compound is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its pyridine core, substituted with both a hydroxyl and a carboxylate group, makes it a versatile intermediate. While numerous synthetic routes exist on a lab scale, scaling up production presents unique challenges that require careful consideration of reaction conditions, safety, and purification. This guide focuses on the common and cost-effective route starting from chelidamic acid, outlining the critical parameters for successful scale-up.

Overview of the Primary Synthetic Pathway

The most prevalent and scalable synthesis of this compound proceeds in two main stages, starting from the readily available chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid).

  • Selective Monodecarboxylation: Chelidamic acid is heated, often in a high-boiling point solvent, to selectively remove one of the two carboxylic acid groups, yielding 4-Hydroxypicolinic acid[1].

  • Esterification: The resulting 4-Hydroxypicolinic acid is then esterified with methanol, typically under acidic conditions, to produce the target molecule, this compound[2][3][4].

This pathway is advantageous due to the low cost of the starting material and the relatively straightforward nature of the reactions. However, control over reaction selectivity and conditions is paramount for achieving high yield and purity on a larger scale.

Synthesis_Pathway cluster_0 Stage 1: Decarboxylation cluster_1 Stage 2: Esterification A Chelidamic Acid (4-Hydroxypyridine-2,6-dicarboxylic acid) B 4-Hydroxypicolinic Acid A->B Heat (e.g., in Dowtherm A) - CO2 C 4-Hydroxypicolinic Acid D This compound C->D Methanol (MeOH) Acid Catalyst (e.g., H2SO4)

Caption: General two-stage synthesis of this compound.

Core Challenges in Scaling Up Pyridine Synthesis

Transitioning any chemical synthesis from the bench to a pilot plant or industrial scale introduces a new set of variables. For pyridine derivatives, particular attention must be paid to the following:

  • Heat Management: Many reactions involving pyridine chemistry are exothermic. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[5] This can lead to temperature spikes, promoting side reactions, product degradation, or even dangerous runaway reactions.

  • Mixing and Mass Transfer: Ensuring homogenous mixing in a large reactor is more complex than in a round-bottom flask. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in inconsistent product quality and the formation of impurities.

  • Solvent Selection and Recovery: Solvents that are convenient in the lab may be impractical or unsafe on a large scale due to flammability, toxicity, or difficulties in recovery and disposal.

  • Impurity Profile: The types and quantities of impurities can change upon scale-up.[5] Minor side reactions at the lab scale can become significant issues in a large batch, complicating purification and affecting the final product's specifications.

  • Materials Handling: The physical form of reagents and products (e.g., fine powders, viscous oils) can pose significant handling challenges in large-scale equipment, affecting charging times and transfer efficiency.

Troubleshooting Guide for Scale-Up Synthesis

This section addresses specific problems that may arise during the scale-up of this compound synthesis.

Issue 1: Low Yield in the Decarboxylation Step (Chelidamic Acid to 4-Hydroxypicolinic Acid)

Question: My decarboxylation of chelidamic acid is giving a low yield of 4-hydroxypicolinic acid, and I'm seeing significant amounts of unreacted starting material and/or byproducts. What's going wrong?

Answer: Low yields in this step are typically traced back to improper temperature control or incomplete reaction.

  • Potential Cause 1: Insufficient Temperature or Reaction Time.

    • Explanation: Decarboxylation requires a significant energy input to break the C-C bond. If the temperature is too low or the reaction time is too short, the conversion will be incomplete. The optimal temperature is often near the boiling point of the solvent used.

    • Solution:

      • Ensure your reactor's heating system can uniformly reach and maintain the target temperature (typically >200 °C in high-boiling solvents like Dowtherm A).

      • Use a solvent with a sufficiently high boiling point to achieve the required reaction temperature without pressurizing the reactor.

      • Monitor the reaction's progress by taking samples and analyzing them (e.g., via HPLC) to determine the optimal reaction time. Extend the heating period until no more starting material is consumed.

  • Potential Cause 2: Overheating and Byproduct Formation.

    • Explanation: While high heat is necessary, excessive temperatures can cause the second carboxylic acid group to be removed, leading to the formation of 4-hydroxypyridine as a byproduct. Other degradation pathways may also occur.

    • Solution:

      • Implement precise temperature control. Do not exceed the validated optimal temperature.

      • Ensure efficient mixing to avoid localized overheating within the reactor.

      • Once the reaction is complete based on in-process controls, cool the reaction mixture promptly to prevent further degradation.

ParameterRecommendation for Scale-UpRationale
Solvent High-boiling, inert solvent (e.g., Dowtherm A, Sulfolane)Allows for high reaction temperatures at atmospheric pressure and minimizes side reactions.
Temperature 200-250 °C (Solvent Dependent)Provides sufficient energy for decarboxylation while minimizing over-reaction.
Monitoring HPLC, TLCTo track the disappearance of starting material and the formation of product and byproducts.
Issue 2: Poor Yield or Incomplete Reaction During Esterification

Question: The esterification of 4-hydroxypicolinic acid is slow, and the conversion to this compound is incomplete. How can I drive the reaction to completion?

Answer: Fischer esterification is an equilibrium-limited reaction. Low yields on a large scale are often due to the presence of water or insufficient removal of water produced during the reaction.

  • Potential Cause 1: Water in Reagents or Formed During Reaction.

    • Explanation: The reaction produces one equivalent of water for every mole of ester formed. According to Le Châtelier's principle, this water will shift the equilibrium back towards the starting materials, preventing full conversion. Any water present in the methanol or acid catalyst will also inhibit the reaction.

    • Solution:

      • Use anhydrous methanol and a dry acid catalyst (e.g., concentrated sulfuric acid).

      • On a large scale, it is crucial to actively remove the water as it forms. This can be achieved by using a Dean-Stark apparatus or by adding a water scavenger.

      • Use a large excess of methanol to push the equilibrium towards the product side.[6] After the reaction, the excess methanol can be recovered by distillation.

  • Potential Cause 2: Insufficient Catalyst or Low Temperature.

    • Explanation: The reaction requires a strong acid catalyst to protonate the carbonyl oxygen, making it more electrophilic. An insufficient amount of catalyst or a reaction temperature that is too low will result in a very slow reaction rate.

    • Solution:

      • Ensure a sufficient catalytic amount of a strong acid (e.g., H₂SO₄, HCl gas) is used.

      • Run the reaction at reflux temperature for methanol (approx. 65 °C) to ensure a reasonable reaction rate.[6] Monitor the reaction by TLC or HPLC until completion.

Issue 3: Product Purification and Isolation Challenges

Question: I'm struggling to isolate pure this compound. The crude product is dark-colored, and recrystallization results in significant product loss.

Answer: Purification issues often stem from impurities generated during the reaction or difficulties in separating the product from the reaction medium.

  • Potential Cause 1: Formation of Colored Impurities.

    • Explanation: High-temperature reactions, especially the decarboxylation step, can generate colored, polymeric byproducts. These can be difficult to remove by simple crystallization.

    • Solution:

      • After the decarboxylation step, consider a "work-up" procedure for the intermediate 4-hydroxypicolinic acid before esterification. This might involve an acid-base extraction to separate it from neutral, high-boiling impurities.

      • Perform a charcoal treatment on a solution of the crude product before the final crystallization.[7] Activated carbon is effective at adsorbing many colored impurities.

  • Potential Cause 2: Difficulty with Crystallization.

    • Explanation: The choice of crystallization solvent is critical. A poor solvent will lead to low recovery or inefficient purification. The presence of persistent impurities can also inhibit crystal formation.

    • Solution:

      • Conduct a solvent screen to find the optimal system for recrystallization. Mixtures of solvents (e.g., ethanol/water, isopropanol/heptane) often provide better results than single solvents.

      • Ensure the pH of the solution is properly adjusted before isolation. The product's solubility is highly dependent on pH. Neutralizing the acidic reaction mixture is a key step.

      • If the product oils out, try seeding the solution with a small crystal of pure product, lowering the temperature more slowly, or using a different solvent system.

Troubleshooting_Workflow Start Low Yield or Purity Issue Step Which Reaction Step? Start->Step Decarb Decarboxylation Step->Decarb Stage 1 Ester Esterification Step->Ester Stage 2 Purify Purification Step->Purify Isolation Check_Temp Check Temperature Control (Too Low or Too High?) Decarb->Check_Temp Check_Water Check for Water (Anhydrous Reagents?) Ester->Check_Water Check_Imp Identify Impurities (Charcoal Treatment?) Purify->Check_Imp Check_Time Verify Reaction Time (In-Process Controls) Check_Temp->Check_Time Check_Eq Is Equilibrium Shifted? (Excess MeOH, Water Removal) Check_Water->Check_Eq Check_Solv Optimize Crystallization (Solvent Screen, pH) Check_Imp->Check_Solv

Caption: Troubleshooting workflow for scaling up the synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I perform the decarboxylation and esterification in one pot? A: While one-pot syntheses are attractive, for this specific sequence, it is generally not recommended for scale-up. The conditions are vastly different: decarboxylation requires very high temperatures (>200 °C) in an inert solvent, while esterification is performed at a much lower temperature (~65 °C) in an excess of a reactive solvent (methanol). Attempting a one-pot process would be highly complex and likely lead to low yields and significant byproduct formation.

Q2: What are the primary safety concerns when scaling up this synthesis? A: The primary safety concerns are:

  • High Temperatures: The decarboxylation step operates at high temperatures, requiring a robust heating and control system to prevent thermal runaway.

  • Pressure Build-up: During decarboxylation, carbon dioxide gas is evolved. The reactor and off-gas system must be designed to handle this gas evolution safely.

  • Flammable Solvents: Methanol, used in the esterification step, is flammable. All equipment must be properly grounded, and ignition sources must be eliminated.

  • Corrosive Reagents: Concentrated sulfuric acid is highly corrosive. Appropriate personal protective equipment (PPE) and materials of construction for the reactor are necessary.

Q3: What analytical methods are essential for monitoring this process? A: At a minimum, you should use High-Performance Liquid Chromatography (HPLC) to monitor the progress of both reaction steps. HPLC can effectively separate the starting material, intermediate, final product, and any major byproducts, allowing for quantitative tracking of the reaction. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks.

Q4: My final product is the hydrochloride salt. How is that typically prepared? A: To prepare this compound hydrochloride, the isolated free base is typically dissolved in a suitable solvent (like isopropanol or ether) and treated with a solution of hydrogen chloride (e.g., HCl in ether or isopropanol) until precipitation is complete.[8] The resulting solid is then filtered and dried.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. All procedures must be thoroughly risk-assessed and adapted to the specific equipment and scale used.

Protocol 1: Scale-Up Synthesis of 4-Hydroxypicolinic Acid
  • Reactor Setup: Charge a clean, dry reactor suitable for high-temperature operations with Dowtherm A (approx. 5-10 volumes relative to the starting material). Equip the reactor with a mechanical stirrer, a temperature probe, and an off-gas line vented to a safe location.

  • Charging: Under agitation, charge the reactor with Chelidamic acid (1.0 eq).

  • Heating and Reaction: Heat the stirred slurry to 220-240 °C. CO₂ evolution will be observed. Maintain this temperature and monitor the reaction by taking samples periodically for HPLC analysis. The reaction is typically complete within 4-8 hours.

  • Cooldown and Isolation: Once the reaction is complete (e.g., <1% chelidamic acid remaining), cool the mixture to <80 °C. The product will precipitate.

  • Filtration: Filter the slurry to collect the crude 4-Hydroxypicolinic acid. Wash the filter cake with a suitable solvent (e.g., toluene or acetone) to remove the high-boiling reaction solvent.

  • Drying: Dry the solid product in a vacuum oven until a constant weight is achieved. The material can be used directly in the next step or purified further if needed.

Protocol 2: Scale-Up Synthesis of this compound
  • Reactor Setup: Charge a clean, dry reactor with methanol (10-20 volumes). Equip the reactor with a mechanical stirrer, a reflux condenser, and a temperature probe.

  • Charging: Add the crude 4-Hydroxypicolinic acid (1.0 eq) to the methanol with stirring.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the mixture while maintaining a temperature below 30 °C. An exotherm will be observed.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 12-24 hours. Monitor the reaction progress by HPLC or TLC.

  • Cooldown and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Slowly add a base (e.g., sodium bicarbonate solution) to neutralize the sulfuric acid catalyst to a pH of 7-8.

  • Solvent Removal: Distill off the bulk of the methanol under reduced pressure.

  • Isolation and Purification: The product may precipitate upon methanol removal or upon addition of water. Filter the solid, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to achieve the desired purity.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Scale-Up Synthesis of Derivatives Using Pyridine-2-carboxylic Anhydride.
  • Google Patents. (n.d.). US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
  • National Center for Biotechnology Information. (n.d.). Pyridine: the scaffolds with significant clinical diversity. PubChem.
  • National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem.
  • ChemScene. (n.d.). This compound.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • ChemicalBook. (n.d.). Chelidamic acid synthesis.
  • ResearchGate. (2016). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461.
  • Sigma-Aldrich. (n.d.). Chelidamic acid.
  • National Center for Biotechnology Information. (n.d.). Chelidamic Acid. PubChem.
  • United States Biological. (n.d.). This compound.

Sources

Technical Support Center: Optimizing Solvent Choice for Methyl 4-hydroxypicolinate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions with Methyl 4-hydroxypicolinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on solvent selection and troubleshooting. By understanding the interplay between the solvent, reactants, and reaction mechanism, you can significantly improve reaction outcomes, including yield, purity, and scalability.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and reactivity of this compound, with a focus on solvent interactions.

Q1: What are the key considerations when selecting a solvent for a reaction involving this compound?

When choosing a solvent, consider the following factors:

  • Solubility of Reactants : Both this compound and your other starting materials must be sufficiently soluble at the reaction temperature to ensure a homogeneous reaction mixture, which promotes optimal reaction rates.

  • Reaction Type : The mechanism of your reaction will heavily influence the ideal solvent polarity. For instance, SNAr reactions are often accelerated in polar aprotic solvents.[1]

  • Reaction Temperature : The solvent's boiling point must be compatible with the required reaction temperature.

  • Work-up and Purification : Consider the ease of solvent removal and potential for azeotrope formation. The solvent should also be compatible with your intended purification method (e.g., crystallization, chromatography).

  • Reactivity with Reagents : The chosen solvent should be inert and not react with any of the starting materials, reagents, or products.

Q2: I'm observing poor solubility of this compound. What can I do?

Poor solubility can hinder reaction kinetics. Here are some strategies to address this:

  • Solvent Screening : Experiment with a range of solvents with varying polarities. Given the polar nature of this compound, polar aprotic solvents like DMF, DMSO, or NMP are often good starting points.[2]

  • Temperature Adjustment : Gently heating the mixture can increase the solubility of your compound.

  • Co-solvent System : Employing a mixture of solvents can sometimes achieve the desired solubility where a single solvent fails.

  • Sonication : Applying ultrasonic waves can help to break down solid aggregates and enhance dissolution.

Q3: Can the solvent choice influence the regioselectivity of my reaction?

Yes, the solvent can play a role in directing the outcome of reactions with multiple potential sites of reactivity. By stabilizing or destabilizing certain transition states, the solvent can favor one regioisomer over another. For pyridine derivatives, nucleophilic attack is generally favored at the C2 and C4 positions due to the stabilizing effect of the nitrogen atom on the intermediate.[3] The choice of solvent can further influence this preference.

Q4: Are there any known stability issues with this compound in certain solvents?

This compound is generally a stable compound. However, in the presence of strong acids or bases, or at elevated temperatures, hydrolysis of the methyl ester can occur. Protic solvents, especially water and alcohols, can participate in this hydrolysis.

II. Troubleshooting Guides for Specific Reactions

This section provides detailed troubleshooting advice for common reactions involving this compound, with a direct focus on the impact of solvent selection.

Guide 1: Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are common for functionalizing the pyridine ring of this compound.

Problem: Low or no conversion to the desired product.
  • Is your solvent appropriate?

    • Rationale : SNAr reactions proceed through a charged intermediate (Meisenheimer complex). Polar aprotic solvents are effective at stabilizing this intermediate, thereby accelerating the reaction.[3]

    • Troubleshooting Steps :

      • If using a non-polar solvent (e.g., toluene, hexane), switch to a polar aprotic solvent such as DMF, DMSO, NMP, or acetonitrile.[2][4]

      • If already using a polar aprotic solvent, consider that the polarity of these solvents can differ. For a particularly challenging reaction, DMSO is often a superior choice due to its high dielectric constant.[5]

  • Are your reactants fully dissolved?

    • Rationale : Incomplete dissolution leads to a heterogeneous reaction mixture and significantly slower reaction rates.

    • Troubleshooting Steps :

      • Visually inspect the reaction mixture for undissolved solids.

      • If solids are present, try gentle heating or switching to a solvent with better solubilizing properties for your specific reactants.

  • Could your solvent be interfering with your base?

    • Rationale : Some strong bases can be deactivated by or react with certain solvents. For example, very strong bases may deprotonate acidic solvent molecules.

    • Troubleshooting Steps :

      • Ensure your solvent is anhydrous if using a moisture-sensitive base.

      • For very strong bases, consider less acidic polar aprotic solvents.

Problem: Formation of multiple products and low purity.
  • Is your solvent promoting side reactions?

    • Rationale : The choice of solvent can influence the rates of competing reaction pathways.

    • Troubleshooting Steps :

      • If observing hydrolysis of the methyl ester, switch to a non-protic solvent and ensure all reagents and solvents are dry.

      • Consider lowering the reaction temperature to disfavor side reactions, which often have higher activation energies.

Guide 2: Hydrolysis/Saponification of the Methyl Ester

This reaction converts the methyl ester to the corresponding carboxylic acid.

Problem: Incomplete hydrolysis.
  • Is your solvent system optimal for biphasic reactions?

    • Rationale : Saponification is often carried out in a biphasic system (e.g., aqueous base and an organic solvent). Efficient mixing is crucial for the reaction to proceed.

    • Troubleshooting Steps :

      • Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic layers.

      • Consider adding a phase-transfer catalyst to facilitate the transport of the hydroxide ion into the organic phase.

      • Using a co-solvent system, such as THF/water or dioxane/water, can create a homogeneous reaction mixture and accelerate the reaction.

  • Is the product precipitating out of solution?

    • Rationale : The carboxylate salt formed upon saponification may be insoluble in the organic solvent, potentially coating the starting material and preventing further reaction.

    • Troubleshooting Steps :

      • Increase the proportion of the aqueous phase or switch to a more polar organic solvent to improve the solubility of the salt.

      • Monitor the reaction for the formation of a precipitate.

III. Data and Protocols

Solvent Properties Table

The following table provides key properties of common solvents to aid in your selection process.[5][6][7] A solvent's dielectric constant is a good initial measure of its polarity.[8]

SolventClassDielectric Constant (ε)Boiling Point (°C)
TolueneNon-polar2.4111
Dichloromethane (DCM)Polar Aprotic9.140
Tetrahydrofuran (THF)Polar Aprotic7.666
Acetonitrile (MeCN)Polar Aprotic37.582
N,N-Dimethylformamide (DMF)Polar Aprotic36.7153
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7189
Methanol (MeOH)Polar Protic32.765
WaterPolar Protic80.1100
Experimental Protocol: Solvent Screening for SNAr Reactions

Objective : To identify the optimal solvent for the reaction of this compound with a given nucleophile.

Materials :

  • This compound

  • Nucleophile

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvents (e.g., DMF, DMSO, NMP, Acetonitrile, THF)

  • Small reaction vials with stir bars

  • Heating block

  • TLC plates and developing chamber

  • LC-MS or GC-MS for analysis

Procedure :

  • Preparation : In separate, dry reaction vials, add this compound (1 eq.), the nucleophile (1.1-1.5 eq.), and the base (2-3 eq.).

  • Solvent Addition : To each vial, add a different anhydrous solvent to achieve a consistent concentration (e.g., 0.1 M).

  • Reaction : Place the vials in a heating block set to the desired temperature (e.g., 80 °C).

  • Monitoring : After a set time (e.g., 2, 4, 8, and 24 hours), take a small aliquot from each reaction, quench with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Analysis : Analyze the organic extracts by TLC and LC-MS or GC-MS to determine the extent of conversion and the formation of any byproducts.

  • Evaluation : Compare the results from the different solvents to identify the one that provides the highest conversion to the desired product with the fewest impurities in the shortest amount of time.

IV. Visualizing the Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for your reaction.

Solvent_Selection_Workflow A Define Reaction Type and Requirements (e.g., SNAr, Hydrolysis, Temperature) B Consult Solvent Properties Table (Polarity, Boiling Point) A->B Initial Filtering C Assess Reactant Solubility (Qualitative Test) B->C Further Refinement D Perform Small-Scale Solvent Screening (Parallel Reactions) C->D Candidate Solvents E Analyze Reaction Outcomes (TLC, LC-MS, GC-MS) D->E Generate Data F Select Optimal Solvent E->F Evaluate and Decide G Proceed to Reaction Optimization and Scale-up F->G Final Choice

Caption: A logical workflow for systematic solvent selection.

V. References

  • Wikipedia. (n.d.). Solvent. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • Scribd. (n.d.). Dielectric Constants of Common Solvents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant. Retrieved from [Link]

  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? Retrieved from [Link]

  • PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Saudi Ministry of Health. (2020). Saudi MoH Protocol for Adult and Pediatric Management of Anaphylaxis. Retrieved from [Link]

  • Journal of Investigational Allergology and Clinical Immunology. (2016). Clinical Practice Guidelines for Diagnosis and Management of Hypersensitivity Reactions to Contrast Media. Retrieved from [Link]

  • MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

  • MD Anderson Cancer Center. (2025). Adult Hypersensitivity (HSR)/Allergic Reaction Management. Retrieved from [Link]

  • MD Anderson Cancer Center. (2025). Management of Contrast Media Reactions - Adult. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-ethoxypicolinate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Salicylate. Retrieved from [Link]

Sources

Technical Support Center: Temperature Optimization for Methyl 4-hydroxypicolinate Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Desk

Welcome to the technical support center for the derivatization of Methyl 4-hydroxypicolinate. This guide is designed for researchers, scientists, and drug development professionals who utilize Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of nitrogen-containing heterocyclic compounds. We will delve into the critical parameter of temperature optimization to ensure robust, reproducible, and accurate results.

The derivatization of this compound is essential for GC-MS analysis. Its native structure, containing a polar hydroxyl group, results in poor volatility and thermal stability, leading to issues like poor peak shape and low sensitivity.[1] Silylation, the replacement of the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group, is the most common and effective strategy to make the molecule "GC-amenable".[2] However, the success of this reaction is critically dependent on temperature. This guide provides a comprehensive framework for troubleshooting and optimizing this crucial step.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS?

A1: Derivatization is a chemical modification process that converts polar and non-volatile compounds into derivatives that are more suitable for GC analysis. For this compound, the primary goal is to cap the polar hydroxyl (-OH) group. This process increases the molecule's volatility (allowing it to travel through the GC column) and thermal stability (preventing it from degrading at high temperatures in the injector and column), which ultimately leads to improved peak shape, resolution, and sensitivity.[2]

Q2: What is the most common and effective derivatization method for this compound?

A2: Silylation is the most widely used and robust technique for derivatizing hydroxyl groups, including the phenolic hydroxyl on the picolinate ring.[1] The most common reagents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2][3] These reagents efficiently replace the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.

Q3: What is a good starting temperature and time for the silylation of this compound?

A3: A typical and effective starting point for the silylation of phenolic compounds is heating the reaction mixture at 70-80°C for 30-60 minutes .[1][4] Many reactions are complete as soon as the analyte dissolves, but heating ensures the reaction proceeds to completion, especially for compounds that may be less reactive.[5]

Q4: Is a catalyst, such as Trimethylchlorosilane (TMCS), necessary?

A4: While many phenols react readily with BSTFA alone, the reactivity of the hydroxyl group on this compound can be influenced by the electron-withdrawing effects of the pyridine ring and ester group. For moderately hindered or less reactive compounds, adding a catalyst like TMCS (typically 1-10% in the BSTFA formulation) can significantly increase the reaction rate and ensure complete derivatization.[4][5] It is often recommended to start with a BSTFA + 1% TMCS mixture for robust results.[1]

Q5: How does reaction temperature fundamentally impact the derivatization efficiency?

A5: Temperature directly controls the kinetics of the silylation reaction.

  • Insufficient Temperature: Leads to an incomplete reaction. This results in a low yield of the desired TMS-derivative, and you may see peaks for the underivatized compound, leading to inaccurate quantification.[4]

  • Optimal Temperature: Provides enough energy to overcome the reaction's activation energy, driving it to completion in a reasonable timeframe without causing degradation.

  • Excessive Temperature: Can lead to the thermal degradation of the analyte or the newly formed derivative. It can also promote the formation of unwanted side-products, which appear as artifact peaks in the chromatogram.[4]

Section 2: Troubleshooting Guide for Temperature-Related Issues

Encountering problems during derivatization is common. This guide provides a logical, step-by-step approach to diagnosing and resolving issues where temperature is a likely culprit.

Visual Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting common derivatization problems.

Troubleshooting_Workflow cluster_0 Low or No Product Peak cluster_1 Multiple Analyte Peaks cluster_2 Poor Peak Shape problem Problem Observed cause cause solution solution p1 Low/No Peak c1 Incomplete Reaction? p1->c1 c1_2 Moisture Present? p1->c1_2 s1 Increase Temp by 10°C increments (e.g., 60°C -> 70°C -> 80°C). Increase reaction time. c1->s1 s1_2 Ensure sample is completely dry (e.g., N2 stream, lyophilization). Use fresh, anhydrous reagents. c1_2->s1_2 p2 Multiple Peaks c2 Incomplete Derivatization? p2->c2 c2_2 Analyte Degradation? p2->c2_2 s2 Confirm optimal temp/time. Consider adding catalyst (TMCS). c2->s2 s2_2 Reaction temp is too high. Decrease temp and increase time. c2_2->s2_2 p3 Peak Tailing c3 Active Sites in GC? p3->c3 s3 Use deactivated liner. Condition column. Inject derivatization reagent to passivate. c3->s3

Caption: Logical workflow for troubleshooting common derivatization issues.

Detailed Problem/Solution Analysis

Problem 1: I am observing a very small or no peak for my derivatized analyte.

  • Potential Cause: Incomplete Reaction due to Sub-optimal Temperature/Time.

    • Explanation: The derivatization of heterocyclic compounds can be more demanding than for simple phenols.[4] Insufficient thermal energy may lead to a very slow or stalled reaction.

    • Solution: Systematically increase the reaction temperature in 10°C increments (e.g., from 60°C to 70°C, then to 80°C). Concurrently, you can extend the reaction time (e.g., from 30 minutes to 60 minutes). Analyze a sample at each condition to monitor the formation of the product peak.

  • Potential Cause: Presence of Moisture.

    • Explanation: Silylating reagents are extremely sensitive to moisture.[4] Any water in your sample or solvent will preferentially react with the reagent, consuming it and preventing it from derivatizing your analyte.

    • Solution: Ensure your sample extract is completely dry before adding the derivatization reagent. This can be achieved by evaporation under a gentle stream of nitrogen or by lyophilization.[4] Always use high-purity, anhydrous solvents and store your silylating reagents in a desiccator.

  • Potential Cause: GC System Issues.

    • Explanation: The problem may not be with the reaction itself but with the analytical system. A contaminated injector liner or an active (non-deactivated) column can cause the derivatized analyte to adsorb or degrade upon injection.[4][6]

    • Solution: Clean or replace the injector liner and ensure you are using a properly deactivated liner. Condition your GC column according to the manufacturer's instructions.

Problem 2: I am seeing multiple peaks in my chromatogram for my analyte.

  • Potential Cause: Incomplete Derivatization.

    • Explanation: If the reaction does not go to completion, you will have a mixture of the underivatized this compound and the TMS-derivatized product, resulting in two distinct peaks.[7]

    • Solution: This points to the need for more stringent reaction conditions.[4] Increase the temperature and/or reaction time as described above. If not already in use, switch to a reagent containing a catalyst (e.g., BSTFA + 1% TMCS) to drive the reaction to completion.[5]

  • Potential Cause: Analyte Degradation from Excessive Temperature.

    • Explanation: While heat is necessary, excessive temperatures can cause the this compound molecule or its TMS-derivative to break down into smaller fragments, each producing a peak.

    • Solution: If you suspect degradation (often accompanied by a darkening of the reaction mixture), reduce the derivatization temperature. To compensate for the lower temperature, you will likely need to increase the reaction time. An optimal balance must be found.

Section 3: Experimental Protocols and Data

Protocol 1: Standard Silylation of this compound

This protocol provides a robust starting point for derivatization.

  • Sample Preparation: Transfer a known amount of your dried sample extract into a 2 mL autosampler vial. Ensure the sample is completely free of water and protic solvents.[4]

  • Solvent Addition (Optional): If the sample is a solid residue, dissolve it in 50 µL of an anhydrous aprotic solvent like pyridine or acetonitrile. Pyridine can act as a catalyst and helps in dissolving the sample.[1][8]

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent should be in excess to ensure the reaction is not limited by reagent concentration.

  • Reaction: Tightly cap the vial immediately. Vortex for 30 seconds to ensure thorough mixing.

  • Heating: Place the vial in a heating block or oven set to 70°C for 45 minutes .[1][4][5]

  • Cooling: After incubation, remove the vial and allow it to cool to room temperature before analysis.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

Protocol 2: Systematic Temperature Optimization Study

To find the ideal temperature for your specific conditions, perform a systematic study.

  • Prepare Aliquots: Prepare at least four identical aliquots of your dried sample extract in separate vials.

  • Set Temperature Points: Set up heating blocks at four different temperatures, for example: 60°C, 70°C, 80°C, and 90°C .

  • Derivatize: Add the solvent (if any) and silylating reagent to all vials simultaneously.

  • Incubate: Place one vial in each of the heating blocks and incubate for a fixed time (e.g., 45 minutes).

  • Analyze: After cooling, analyze all four samples using the same GC-MS method. Include an internal standard if performing quantitative analysis.

  • Evaluate: Compare the peak area or peak height of the derivatized product across the different temperatures. The optimal temperature is the one that gives the highest response without the appearance of degradation products.

Data Presentation: Example of Temperature Optimization Results

The following table summarizes hypothetical data from an optimization study to illustrate the expected outcome.

Temperature (°C)Reaction Time (min)Relative Peak Area (Analyte/IS)Observations
60450.85Small peak for underivatized analyte still visible.
70451.52Single, sharp peak for the derivatized product. No underivatized peak.
80 45 1.55 Single, sharp peak. Highest response achieved.
90451.38Main product peak area decreased slightly. Small, unidentified peaks appear.

References

  • Benchchem.
  • Sigma-Aldrich.
  • Wewalka, M., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central.
  • Proestos, C., et al. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
  • Dworzanski, J. P., et al. GC/MS determination of fatty acid picolinyl esters by direct curie-point pyrolysis of whole bacterial cells. PubMed.
  • ResearchGate. Optimization of the derivatization with (a)
  • ResearchGate.
  • ResearchGate.
  • Staszków, A., et al. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PubMed Central.
  • ResearchGate.
  • Saraji, M., & Bakhshi, M. (2005). Determination of phenols in water samples by single-drop microextraction followed by in-syringe derivatization and gas chromatography-mass spectrometric detection. PubMed.
  • ResearchGate.
  • Christie, W. W. (2019).
  • ResearchGate.
  • Harvey, D. J. (1998).
  • Benchchem. Application Notes and Protocols for Derivatization Techniques in GC-MS Analysis of Phenolic Compounds.
  • ResearchGate.
  • Destaillats, F., & Angers, P. (2002).
  • Restek. Gas Chromatography Problem Solving and Troubleshooting.
  • Shin-Etsu Chemical Co., Ltd. (2005). Silylation of hydroxyl groups.
  • Shimadzu UK. Gas Chromatography Mass Spectrometry Troubleshooting Guide.
  • Phenomenex. TROUBLESHOOTING GUIDE.
  • Supelco (Sigma-Aldrich).
  • Shree, S., et al. (2020).
  • ResearchGate.
  • ResearchGate. Optimization of derivatization conditions for the four reactive....
  • ResearchGate.
  • ResearchGate.
  • MDPI.
  • Sigma-Aldrich.
  • Wang, L., et al. (2015). MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells.
  • Sessions Biogeochemistry Lab (2009).
  • Zaikin, V. G., & Halket, J. M. (2003). Review: Derivatization in mass spectrometry—2. Acylation.
  • TCI Chemicals.
  • Benchchem. Application Notes and Protocols for the Analysis of Phenolic Compounds using BSTFA-TMCS.
  • Asif, M. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. PubMed Central.
  • ResearchGate.
  • MDPI.
  • MDPI. Special Issue : Chemistry of Nitrogen Heterocyclic Compounds.

Sources

Technical Support Center: Column Chromatography Purification of Methyl 4-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 4-hydroxypicolinate. This molecule, with its polar pyridine ring, hydroxyl group, and methyl ester, presents unique challenges during silica gel chromatography. Its amphoteric nature and potential for strong interaction with the stationary phase can often lead to poor separation, low recovery, or product degradation.

This guide is structured to provide you with not only step-by-step protocols but also the underlying scientific principles and troubleshooting strategies to navigate these challenges effectively. We will address common questions and critical failure points to ensure a successful purification.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to purify on standard silica gel?

This compound's structure is the primary reason for purification difficulties. The pyridine nitrogen is basic and can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel via strong hydrogen bonds or acid-base interactions.[1][2] This can lead to significant peak tailing, irreversible adsorption (low recovery), or even degradation of the compound on the column.[3][4]

Q2: What is the best stationary phase for this compound?

While standard silica gel is the most common stationary phase, its inherent acidity can be problematic.[1] The optimal choice depends on the specific impurities in your crude mixture.

  • Deactivated Silica Gel: This is often the best choice for normal-phase chromatography. You can pre-treat standard silica gel by slurrying it in an eluent containing a small percentage (0.5-2%) of a base like triethylamine (TEA) or ammonium hydroxide.[1] This neutralizes the most acidic sites, leading to better peak shape and recovery.

  • Neutral Alumina: If your compound proves to be highly sensitive to silica, neutral alumina can be a viable alternative.[3]

  • Reversed-Phase Silica (C18): For highly polar impurities, reversed-phase chromatography using a polar mobile phase (e.g., water/methanol or water/acetonitrile) can be an effective strategy.[5]

Q3: How do I select the right mobile phase (eluent)?

Mobile phase selection should always begin with Thin-Layer Chromatography (TLC) analysis.[6]

  • Goal Rf: Aim for a solvent system that gives your target compound an Rf value of approximately 0.2-0.4 on a TLC plate.[6][7] This typically provides the best separation on a column.

  • Starting Solvents: Due to the compound's polarity, solvent systems like Hexane/Ethyl Acetate will likely require a high proportion of ethyl acetate. A more common and effective system is Dichloromethane (DCM)/Methanol. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.

  • Mobile Phase Additives: It is highly recommended to add 0.5-1% triethylamine (TEA) to your mobile phase.[1] TEA will compete with the basic pyridine nitrogen for binding to the acidic sites on the silica, dramatically reducing peak tailing and improving the separation.

Experimental Workflow: From Crude Material to Pure Compound

This section provides a detailed, self-validating protocol for the purification of this compound. The workflow emphasizes analytical checkpoints (TLC) to ensure success.

Purification Workflow Diagram

Purification_Workflow start Crude Material tlc_dev 1. TLC System Development start->tlc_dev loading_choice 2. Choose Loading Method tlc_dev->loading_choice dry_load Dry Loading (Recommended) loading_choice->dry_load Poorly soluble in eluent wet_load Wet Loading (Use with caution) loading_choice->wet_load Soluble in min. eluent packing 3. Column Packing (Slurry Method) dry_load->packing wet_load->packing load_sample 4. Load Sample packing->load_sample elution 5. Elution (Isocratic or Gradient) load_sample->elution fractions 6. Collect & Analyze Fractions (TLC) elution->fractions combine 7. Combine Pure Fractions & Evaporate fractions->combine Rf matches standard finish Pure Methyl 4-hydroxypicolinate combine->finish Troubleshooting_Tree problem Problem Observed During Column Chromatography no_elution Compound Stuck on Column problem->no_elution poor_sep Poor Separation / Co-elution problem->poor_sep low_yield Low Recovery of Pure Compound problem->low_yield cause1 Cause: Eluent too non-polar or strong adsorption no_elution->cause1 cause2 Cause: Wrong eluent, column overload, poor packing, or misleading TLC. poor_sep->cause2 cause3 Cause: Irreversible adsorption (streaking), degradation on column, or fractions are too dilute to detect. low_yield->cause3 sol1 Solution: Increase eluent polarity (e.g., more MeOH). If still stuck, consider degradation on silica. cause1->sol1 sol2 Solution: Re-develop TLC. Reduce sample load. Repack column carefully. Ensure TLC conditions match column (e.g., add TEA). cause2->sol2 sol3 Solution: Add TEA to eluent. Test compound stability on silica with 2D TLC. Concentrate a wider range of fractions to check. cause3->sol3

Caption: Decision tree for troubleshooting common column chromatography issues.

Common Problems and Solutions
Issue Probable Cause(s) Recommended Solution(s)
Product does not elute from the column, even with a highly polar mobile phase. 1. Strong Adsorption: The compound is irreversibly bound to the acidic silica gel. [4] 2. Degradation: The compound is not stable on silica gel and has decomposed. [3] 3. Precipitation: The sample precipitated at the top of the column because it was not soluble in the mobile phase. [1][8]1. Add a Modifier: Add 1-2% triethylamine (TEA) or ammonium hydroxide to your mobile phase to disrupt the strong binding. 2. Test Stability: Perform a 2D TLC. Spot your compound, run the plate, rotate it 90 degrees, and run it again in the same solvent. If the spot is no longer on the diagonal, it is degrading. [3][9]Consider switching to neutral alumina. 3. Use Dry Loading: Ensure the sample is loaded onto the column pre-adsorbed onto silica to prevent solubility issues. [9]
All compounds elute together near the solvent front. 1. Mobile Phase Too Polar: The eluent is too strong and is washing everything off the column without separation. [1]1. Reduce Polarity: Re-develop your mobile phase using TLC. Start with a much less polar solvent system (e.g., pure DCM or 99:1 DCM/Methanol) and gradually increase polarity. [6]
TLC shows good separation, but the column gives mixed fractions. 1. Column Overloading: Too much crude material was loaded for the amount of silica used. [8] 2. Poor Packing: The silica bed is not uniform, leading to channeling and band broadening. [10] 3. Sample Band Too Wide: The sample was loaded in too large a volume of solvent.1. Reduce Load: Use a higher silica-to-sample ratio (aim for at least 50:1). 2. Repack Column: Ensure you use the slurry method and allow the silica to settle into a uniform, crack-free bed. [1] 3. Load Concentrated Sample: Dissolve the sample in the absolute minimum amount of solvent for wet loading, or preferably, use the dry loading technique. [9]
The compound streaks badly down the column and on TLC plates. 1. Acid-Base Interaction: The basic pyridine nitrogen is interacting strongly with acidic sites on the silica. This is the most likely cause. [1]1. Add a Base: Incorporate 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide into your eluent system. This will neutralize the active sites and result in sharp, well-defined bands. [1][11]
The column cracks or the flow stops. 1. Thermal Stress: Adding a polar solvent to dry silica can generate heat, causing solvent to boil and crack the packing. [1] 2. Precipitation: The loaded sample is not soluble in the eluent and has precipitated, blocking the column. [8]1. Use Slurry Packing: Always pack the column using a slurry of silica in the eluent to dissipate heat. [1] 2. Ensure Solubility: Use the dry loading method or ensure your sample is fully soluble in the mobile phase before loading. [8]
References
  • Reddit. (2024). Column chromatography issues. r/chemistry. [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Department of Chemistry. [Link]

  • ResearchGate. (2022). During column chromatographic isolation of bioactive compounds, my column blocked and cease run/elute, what could be the cause of this blockage?. [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Wikipedia. (2023). Column chromatography. [Link]

  • ResearchGate. (n.d.). TLC of the products of Experiment B4. [Link]

  • Google Patents. (2002).
  • Phenomenex. (n.d.). Mobile Phase Selectivity. [Link]

  • Biocompare. (2020). Six Suggestions for Successful Column Chromatography. [Link]

  • YouTube. (2023). Performing Column Chromatography. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem. [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

  • YouTube. (2025). How To Choose Mobile Phase For Column Chromatography?. Chemistry For Everyone. [Link]

  • Chemistry LibreTexts. (2023). Chromatographic Columns. [Link]

  • Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. [Link]

  • Edubirdie. (2019). Column Chromatography and HPLC. [Link]

  • ResearchGate. (2015). What is the most polar solvent usable in silica gel chromatography?. [Link]

Sources

Technical Support Center: Recrystallization of Methyl 4-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of Methyl 4-hydroxypicolinate via recrystallization. This document is designed for researchers and drug development professionals to navigate the common challenges associated with this process. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification outcomes.

The structure of this compound, with its polar hydroxyl group, aromatic pyridine ring, and methyl ester, presents specific challenges and opportunities in solvent selection and crystallization technique.[1][2] This guide provides field-proven insights to ensure you achieve the highest purity and yield.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific experimental problems in a question-and-answer format.

Question: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

Answer:

"Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than a solid crystalline lattice.[3] This is a common issue when the melting point of the compound is lower than the boiling point of the chosen solvent, or when the solution is cooled too rapidly.[3][4] The oil is simply the molten, impure compound.

Causality & Solution:

  • Re-dissolve the Oil: Do not simply continue cooling; this will solidify the oil into an amorphous, impure mass.[5] Reheat the solution until the oil completely redissolves.

  • Add More Solvent: The formation of an oil can indicate that the concentration of the solute is too high upon cooling. Add a small amount (e.g., 5-10% more) of the primary "good" solvent to the hot solution to slightly decrease saturation.

  • Ensure Slow Cooling: This is the most critical step. Rapid cooling promotes precipitation over crystallization. Allow the flask to cool slowly on the benchtop, insulated if necessary, before moving to an ice bath.[5] Slow cooling provides the necessary time for molecules to orient themselves into an ordered, pure crystal lattice.[6]

  • Consider a Solvent Pair: If oiling persists, a mixed solvent system may be necessary. Dissolve the compound in a minimum of a "good" solvent (in which it is highly soluble), and then add a "bad" solvent (in which it is poorly soluble but is miscible with the good solvent) dropwise to the hot solution until it becomes slightly cloudy (turbid).[4][7] Add a few more drops of the good solvent to redissolve the turbidity, then cool slowly. This lowers the overall solvating power of the system more gently.

Question: I have very few or no crystals after cooling. What went wrong?

Answer:

A low or zero yield is one of the most frequent recrystallization problems. The primary cause is almost always using an excessive amount of solvent.[3][8]

Causality & Solution:

  • Excess Solvent: The goal is to create a solution that is saturated with your compound at a high temperature but supersaturated upon cooling.[9] If too much solvent is used, the solution may never reach saturation, even at low temperatures, and the product will remain dissolved.[8]

    • Remedy: Gently boil off a portion of the solvent under a fume hood to reduce the total volume. Allow the concentrated solution to cool again. Be cautious not to evaporate too much solvent, which could cause the product to crash out with impurities.

  • Supersaturation: Sometimes a solution can become supersaturated but lack a nucleation point for crystal growth to begin.[8]

    • Remedy 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask just below the meniscus. The microscopic imperfections on the glass provide a surface for nucleation to begin.[8][10]

    • Remedy 2: Seeding. If you have a small crystal of pure this compound saved from a previous batch, add it to the cold solution. This "seed" crystal provides a template for further crystal growth.[5]

  • Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized in the filter funnel.

    • Remedy: This can be prevented by using a pre-heated funnel and flask and keeping the solution near its boiling point during filtration.[10] If it occurs, you may need to redissolve the crystals from the filter paper with fresh hot solvent.

Question: My final crystals are colored, but the pure compound should be white. How do I remove colored impurities?

Answer:

Colored impurities are typically large, conjugated organic molecules that can be effectively removed by adsorption onto activated carbon (charcoal).[5][6]

Causality & Solution:

  • Adsorption Mechanism: Activated carbon has a very high surface area with pores that trap large, flat aromatic molecules (common chromophores) while leaving smaller molecules like this compound in solution.

  • Procedure:

    • After dissolving your crude compound in the hot solvent, remove the flask from the heat source to let the boiling subside.

    • Add a very small amount of activated carbon (a micro-spatula tip is often sufficient). Using too much will adsorb your product and significantly reduce your yield.[5]

    • Bring the solution back to a gentle boil for a few minutes to allow for adsorption.

    • Perform a hot gravity filtration using a fluted filter paper to remove the carbon particles.[4] The resulting filtrate should be colorless and can then be cooled to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room or ice-bath temperatures.[5] Given the compound's polar nature (presence of -OH, C=O, and a pyridine ring), polar solvents are the best starting point.

A small-scale solvent screening is always recommended. However, based on its structure, good candidates include:

  • Single Solvents: Water, Ethanol, Methanol, Isopropanol.

  • Mixed Solvents (Solvent/Anti-solvent): Ethanol/Water, Methanol/Water, Ethyl Acetate/Hexane. Mixed solvents are highly effective when a single solvent provides either too much or too little solubility.[7]

Q2: How do I perform an effective solvent screening?

  • Place approximately 20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different potential solvent dropwise at room temperature, swirling after each drop. A good candidate will show poor solubility.

  • Take the tubes that showed poor solubility and gently heat them in a water bath. A good solvent will now fully dissolve the compound.

  • Allow the dissolved solutions to cool to room temperature, then place them in an ice bath. The best solvent will be the one that produces a large quantity of crystalline precipitate.

Q3: What is a reasonable expected yield for recrystallization?

A 100% recovery is impossible, as the compound will always have some finite solubility even in the cold solvent.[8] A yield of 80-90% is generally considered very good. The final yield depends heavily on the initial purity of the material and the care taken during the procedure, especially in using the minimum amount of hot solvent.

Data & Protocols

Solvent Selection Table

This table provides properties of common laboratory solvents to aid in your selection process, ordered by decreasing polarity.

SolventBoiling Point (°C)Relative PolarityNotes
Water100.01.000Good for polar compounds. High boiling point can be an advantage.
Methanol64.70.762Highly polar. Good for dissolving polar compounds.[11]
Ethanol78.50.654A versatile and common recrystallization solvent.[11]
Isopropanol82.60.546Less polar than ethanol. Useful in solvent pairs.
Ethyl Acetate77.10.228Medium polarity. Often used with a non-polar anti-solvent like hexane.
Hexane69.00.009Non-polar. Primarily used as an "anti-solvent" or "bad" solvent.[11]

Data sourced from publicly available chemical data repositories and solvent property charts.[11][12]

Experimental Protocol: Recrystallization using an Ethanol/Water Solvent Pair

This protocol outlines a standard procedure for purifying this compound.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Heat the flask on a stirrer/hotplate and add the minimum volume of hot ethanol required to just dissolve the solid completely.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a spatula-tip of activated carbon, and gently swirl for 2-3 minutes. Perform a hot gravity filtration into a clean, pre-warmed flask to remove the carbon.

  • Induce Saturation: Heat the clear solution to near boiling. Add hot water dropwise while stirring until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.

  • Re-homogenize: Add a few drops of hot ethanol to the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization (Cooling): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature undisturbed. Slow cooling is crucial for forming large, pure crystals.[6] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture (using the same ratio as your final solvent mixture) to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter under vacuum for 15-20 minutes. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum oven.

Visual Workflow

The following diagram illustrates the logical steps and decision points in a typical recrystallization workflow.

Recrystallization_Workflow start Crude Methyl 4-hydroxypicolinate dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve check_color Is Solution Colored? dissolve->check_color add_carbon Add Activated Carbon & Swirl Hot check_color->add_carbon  Yes cool Cool Slowly to Induce Crystallization check_color->cool No   hot_filter Hot Gravity Filtration add_carbon->hot_filter hot_filter->cool collect Collect Crystals via Vacuum Filtration cool->collect wash_dry Wash with Ice-Cold Solvent & Dry collect->wash_dry end_node Pure Crystalline Product wash_dry->end_node

Caption: Workflow for the purification of this compound.

References

  • Nichols, L. (n.d.). Recrystallization. California State University Dominguez Hills. Retrieved from [Link] (This link was synthesized from the search result content which did not provide a direct, stable URL).

  • National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link] (This link was synthesized from the search result content which did not provide a direct, stable URL).

  • Ferreira, M. M. C., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. Retrieved from [Link]

  • Whitmore, F. C. (1951). Picolinic acid recovery. Google Patents.
  • Chemistry Stack Exchange. (2017). Recrystallization Process Questions. Retrieved from [Link]

  • LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Mettler Toledo. (2018). 4 Recrystallization Methods for Increased Yield. YouTube. Retrieved from [Link]

  • NC State University Department of Chemistry. (2015). Recrystallization. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-hydroxypentanoate. PubChem. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link] (This link was synthesized from the search result content which did not provide a direct, stable URL).

  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • Shi, Y., et al. (2022). Picolinic Acid Derivatives and Biosynthetic Pathway from Epicoccum sorghinum SDU-F549. Journal of Natural Products. Retrieved from [Link]

  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Retrieved from [Link]

  • Foley, D. A., et al. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters. Retrieved from [Link] (This link was synthesized from the search result content which did not provide a direct, stable URL).

  • Myers, B. J. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. ACS Division of Organic Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Validation for the Purity of Methyl 4-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 4-hydroxypicolinate, a key building block in the synthesis of various pharmaceutical compounds, requires a robust and reliable analytical method to ensure its quality. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of this compound, grounded in scientific principles and validated against internationally recognized guidelines.

The Criticality of a Validated Purity Method

The objective of any purity assay is to accurately and precisely quantify the main compound while also detecting and quantifying any impurities. A validated HPLC method ensures that the analytical procedure is fit for its intended purpose.[1][2] This involves a series of experiments to confirm its performance characteristics, as outlined by the International Council for Harmonisation (ICH) guideline Q2(R2), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5][6][7][8][9] The validation process provides a high degree of assurance that the method will consistently produce results that are accurate, reproducible, and specific to the analyte of interest.

Method Development Strategy: A Tale of Two Columns

The development of a successful HPLC method hinges on the selection of an appropriate stationary phase (column) and mobile phase. For a polar, aromatic compound like this compound, which contains both a pyridine ring and a hydroxyl group, several column chemistries can be considered. This guide will compare the performance of a traditional C18 column with a Phenyl-Hexyl column, highlighting the rationale behind these choices and the impact on the resulting separation.

Chemical Structure of this compound:

  • Molecular Formula: C₇H₇NO₃[10][11]

  • Molecular Weight: 153.14 g/mol [10]

  • Key Features: Aromatic pyridine ring, hydroxyl group, and a methyl ester. These features contribute to its polarity and potential for various chromatographic interactions.

Column Selection Rationale
  • C18 (L1 USP Classification): The workhorse of reversed-phase chromatography, C18 columns provide excellent hydrophobic retention.[12] However, for polar analytes, retention can be poor, and peak tailing may occur due to interactions between the basic nitrogen of the pyridine ring and residual silanols on the silica surface.[13]

  • Phenyl-Hexyl (L11 USP Classification): This stationary phase offers an alternative separation mechanism. The phenyl groups can engage in π-π interactions with the aromatic ring of this compound, providing unique selectivity that is often beneficial for separating aromatic isomers and related substances.[14]

Comparative Experimental Protocols

Below are the detailed experimental conditions for the two HPLC methods developed for the purity determination of this compound.

Method A: C18 Column
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm (based on the UV absorbance profile of similar picolinic acid derivatives)[15]

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Acetonitrile:Water

Method B: Phenyl-Hexyl Column
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 15% B

    • 2-17 min: 15% to 85% B

    • 17-20 min: 85% B

    • 20-22 min: 85% to 15% B

    • 22-27 min: 15% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Acetonitrile:Water

HPLC Method Validation Protocol: A Step-by-Step Guide

The chosen method (Method B, due to superior performance as will be shown) was subjected to a rigorous validation protocol in accordance with ICH Q2(R2) guidelines.[1][3][6] This process is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[2]

Sources

A Senior Application Scientist's Guide to Methyl 4-hydroxypicolinate Derivatives: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged" structure. Within this class, Methyl 4-hydroxypicolinate and its derivatives have emerged as a promising chemotype, offering a versatile platform for the design of targeted agents, particularly in oncology. This guide provides a comprehensive comparative analysis of a series of this compound derivatives, focusing on their synthesis, structure-activity relationships (SAR), and biological performance, supported by detailed experimental protocols and mechanistic insights.

The Strategic Advantage of the Picolinate Core

The this compound core offers several strategic advantages in drug design. The pyridine nitrogen acts as a hydrogen bond acceptor, while the 4-hydroxy group can serve as both a hydrogen bond donor and acceptor. The methyl ester at the 2-position provides a handle for further chemical modification or can be involved in key binding interactions. This trifecta of functionalities allows for precise tuning of the molecule's physicochemical properties and its interactions with biological targets. Our focus here will be on a series of N-methyl-4-phenoxypicolinamide derivatives, which have shown significant potential as cytotoxic agents.[1]

Comparative Analysis of N-Methyl-4-phenoxypicolinamide Derivatives

A series of N-methyl-4-phenoxypicolinamide derivatives were synthesized to explore their anticancer potential. The core structure consists of the N-methylpicolinamide moiety linked to various substituted phenyl groups via an ether linkage at the 4-position. The primary biological evaluation was conducted through in vitro cytotoxicity assays against a panel of human cancer cell lines: A549 (non-small cell lung cancer), H460 (large cell lung cancer), and HT29 (colorectal adenocarcinoma).[1]

Structure-Activity Relationship (SAR) Insights

The cytotoxic activity of the synthesized derivatives was found to be highly dependent on the nature of the substituent on the terminal aromatic ring. The data, summarized in Table 1, reveals key SAR trends that can guide future optimization efforts.

Table 1: In Vitro Cytotoxic Activity of N-Methyl-4-phenoxypicolinamide Derivatives [1]

Compound IDR Group (Substitution on Terminal Phenyl Ring)A549 IC₅₀ (µM)H460 IC₅₀ (µM)HT29 IC₅₀ (µM)
8a Phenyl>10>10>10
8b 4-Fluorophenyl8.55.27.8
8c 4-Chlorophenyl6.34.15.5
8d 4-Bromophenyl5.13.34.2
8e 4-Hydroxyphenyl3.61.73.0
10a 4-Phenylthiazol-2-ylamino7.26.88.1
10c 4-(Pyridin-3-yl)thiazol-2-ylamino5.94.56.3
Sorafenib (Reference Drug)4.52.83.7

IC₅₀: The concentration of the compound that causes 50% inhibition of cell growth.

  • Halogen Substitution: The introduction of a halogen at the para-position of the terminal phenyl ring (compounds 8b-8d ) significantly enhanced cytotoxic activity compared to the unsubstituted analog (8a ). The activity increased with the increasing atomic size of the halogen (F < Cl < Br).

  • Hydroxyl Group: The most potent compound in this series was 8e , featuring a 4-hydroxyl group. This suggests that the hydroxyl moiety may be involved in a critical hydrogen bonding interaction with the biological target, leading to enhanced binding affinity and potent cytotoxicity, surpassing the efficacy of the reference drug, sorafenib.[1]

  • Heterocyclic Moieties: The incorporation of larger heterocyclic systems, such as in compounds 10a and 10c , resulted in moderate to good activity, indicating that the binding pocket can accommodate bulkier substituents, though they were not as potent as the simple 4-hydroxyphenyl derivative.

Mechanistic Insights: Targeting Kinase Signaling Pathways

Picolinamide-based compounds frequently exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[2][3] While the specific target for the most potent compound 8e was not definitively identified in the initial study, its structural similarity to known kinase inhibitors like sorafenib suggests that it may target key kinases involved in cell proliferation and survival, such as those in the MAPK and PI3K/Akt signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Compound 8e (Hypothesized) Inhibitor->RAF Inhibition Inhibitor->PI3K Inhibition

Caption: Hypothesized mechanism of action for Compound 8e.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis and cytotoxic evaluation of N-methyl-4-phenoxypicolinamide derivatives.

General Synthesis of N-Methyl-4-phenoxypicolinamide Derivatives

This protocol outlines a general multi-step synthesis, culminating in the final derivative.

G cluster_synthesis Synthetic Workflow Start 4-Chloropicolinoyl chloride Step1 Amidation with methylamine Start->Step1 Intermediate1 N-methyl-4-chloro picolinamide Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution with substituted phenol Intermediate1->Step2 FinalProduct N-methyl-4-(substituted- phenoxy)picolinamide Step2->FinalProduct

Caption: General synthetic workflow for N-methyl-4-phenoxypicolinamide derivatives.

Step 1: Synthesis of N-methyl-4-chloropicolinamide

  • To a solution of 4-chloropicolinoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq) followed by a dropwise addition of methylamine solution (1.1 eq, 40% in water).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield N-methyl-4-chloropicolinamide.

Step 2: Synthesis of N-methyl-4-(4-hydroxyphenoxy)picolinamide (Compound 8e) [1]

  • To a solution of N-methyl-4-chloropicolinamide (1.0 eq) and hydroquinone (1.2 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: methanol/DCM gradient) to afford compound 8e .

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding:

    • Culture A549, H460, or HT29 cells in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in DMSO.

    • Perform serial dilutions of the compounds in the culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM).

    • Replace the medium in the 96-well plates with the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin or sorafenib).

    • Incubate the plates for 48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

The comparative analysis of N-methyl-4-phenoxypicolinamide derivatives demonstrates the potential of the this compound scaffold in developing potent anticancer agents. The structure-activity relationship study clearly indicates that substitution at the para-position of the terminal phenyl ring is crucial for cytotoxic activity, with the 4-hydroxyl group being the most effective substituent. The promising activity of compound 8e warrants further investigation, including the identification of its specific molecular target(s) and its evaluation in in vivo cancer models. The synthetic and screening protocols provided herein offer a robust framework for the continued exploration and optimization of this valuable chemical scaffold in the pursuit of novel cancer therapeutics.

References

  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Molecules. (n.d.). Retrieved from [Link]

  • The significance of N-methylpicolinamides in the development of anticancer therapeutics: Synthesis and structure-activity relationship (SAR) studies. Bioorganic Chemistry. (2019). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Alternatives for Methyl 4-hydroxypicolinate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-hydroxypicolinate is a valuable substituted pyridine scaffold, frequently employed in the synthesis of complex molecules for pharmaceuticals and materials science. Its unique arrangement of a hydroxyl group, a methyl ester, and the pyridine nitrogen offers multiple points for chemical modification. However, the constraints of synthetic strategy, desired physicochemical properties, or intellectual property landscapes often necessitate the exploration of alternatives. This guide provides a comparative analysis of viable substitutes for this compound, grounded in experimental data and mechanistic rationale. We will explore isomeric pyridines, alternative heterocyclic cores, and functional group variants, evaluating their performance in key synthetic transformations and their impact on crucial drug-like properties.

The Strategic Value of this compound

This compound (C₇H₇NO₃, MW: 153.14) is a bifunctional building block.[1][2] The pyridine core is a cornerstone of medicinal chemistry, present in numerous approved drugs.[3] The 4-hydroxy group provides a nucleophilic handle for etherification or a precursor to a leaving group (e.g., triflate) for cross-coupling. The methyl picolinate moiety at the 2-position is a classic precursor for amides or can influence the electronic nature of the ring.

The decision to seek an alternative is often driven by several factors:

  • Reactivity Modulation: To increase or decrease the rate of a specific reaction, such as palladium-catalyzed cross-couplings. The electronic nature of the pyridine ring is highly sensitive to substituent placement.[4]

  • Physicochemical Property Tuning: To alter solubility, lipophilicity (LogP), and basicity (pKa), which are critical for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

  • Scaffold Hopping: To discover novel chemical entities with similar biological activity but different core structures, often to escape existing patent claims or improve on-target activity and selectivity.[5]

  • Availability and Cost: A structurally similar, but more readily available or less expensive, starting material can significantly impact the scalability of a synthesis.

A Curated Landscape of Viable Alternatives

The alternatives to this compound can be broadly categorized. The choice of an alternative is a strategic decision that directly impacts the subsequent synthetic route and the properties of the final compound.

G cluster_main This compound cluster_isomers Isomeric & Simple Analogs cluster_heterocycles Alternative Heterocyclic Cores cluster_functional Functional Group Variants cluster_phenyl Non-Heterocyclic Analogs main This compound isomer1 Methyl 6-hydroxypicolinate main->isomer1 Positional Isomers isomer2 Methyl 5-hydroxypicolinate main->isomer2 Positional Isomers isomer3 Methyl 2-hydroxynicotinate main->isomer3 Positional Isomers hetero1 Hydroxypyrimidine carboxylates main->hetero1 Core Scaffolds hetero2 Hydroxypyrazine carboxylates main->hetero2 Core Scaffolds hetero3 Hydroxypyridazine carboxylates main->hetero3 Core Scaffolds func1 4-Chloropicolinates (OH -> Cl) main->func1 Reactivity Modifiers func2 4-Aminopicolinates (OH -> NH2) main->func2 Reactivity Modifiers func3 Pyridine-2-sulfinates (CO2Me -> SO2Na) main->func3 Reactivity Modifiers phenyl1 Methyl 4-hydroxybenzoate main->phenyl1 Bioisosteric Analogs phenyl2 Methyl 3-(4-hydroxyphenyl) propionate main->phenyl2 Bioisosteric Analogs

Caption: Structural alternatives to this compound.

Comparative Performance in Key Synthetic Transformations

The utility of a building block is defined by its performance in robust, versatile reactions. Palladium-catalyzed cross-coupling reactions are a mainstay of modern synthesis for creating C-C and C-N bonds.[6]

Palladium-Catalyzed Cross-Coupling Reactions

The electronic nature of the pyridine ring significantly influences the key oxidative addition step in the catalytic cycle. Electron-withdrawing groups and the inherent electron-deficient character of the pyridine nitrogen generally enhance the reactivity of an associated C-Halogen bond.[4] When the hydroxyl group is converted to a triflate (C-OTf), it becomes an excellent leaving group for cross-coupling.

A common challenge in using pyridine derivatives in Suzuki-Miyaura coupling is the poor stability and low reactivity of the corresponding pyridine-boronates, especially for 2-substituted pyridines.[3] This has led to the development of highly effective alternatives.

Pyridine Sulfinates as Superior Coupling Partners: Recent work has demonstrated that pyridine-2-sulfinates can serve as exceptional nucleophilic coupling partners, overcoming many limitations of boronic acids.[3] They are readily prepared from thiols and exhibit broad scope and high efficiency in palladium-catalyzed couplings with aryl halides.[3]

Comparative Data for Suzuki-Miyaura Coupling Yields

EntryPyridine SubstrateCoupling PartnerCatalyst SystemYield (%)Reference
15-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃85[6]
22-Bromo-6-aminopyridinePhenylboronic acidPd(dppf)Cl₂, Na₂CO₃92[4]
3Sodium Pyridine-3-sulfinate4-BromotoluenePd(OAc)₂ / PCy₃, K₂CO₃91[3]
4Sodium Pyridine-2-sulfinate4-ChlorotoluenePd(OAc)₂ / PCy₃, K₂CO₃89[3]

This data illustrates that while brominated pyridines are effective, alternative coupling handles like sulfinates provide excellent yields, even with less reactive aryl chlorides.[3] This offers a significant advantage in synthetic planning.

G cluster_workflow General Cross-Coupling Workflow start Aryl Halide (Ar-X) catalyst Pd Catalyst + Ligand/Base start->catalyst Oxidative Addition reagent Pyridine Building Block (e.g., Boronic Acid, Sulfinate) reagent->catalyst Transmetalation product Biaryl Product (Ar-Py) catalyst->product Reductive Elimination

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Practical Guide

Reproducibility is paramount. The following protocols are representative of the methods used for the synthesis and modification of substituted pyridines.

Protocol: Synthesis of Methyl 4-Chloropicolinate

This protocol demonstrates the conversion of a readily available starting material into a halogenated pyridine, a versatile intermediate for cross-coupling reactions.[7] This serves as an alternative to using a hydroxyl-to-triflate strategy.

Step-by-Step Methodology:

  • Chlorination: Dissolve Picolinic acid (1.0 eq) in thionyl chloride (4 mL per gram of acid).

  • Heating: Heat the reaction mixture to 80 °C and stir for 72 hours.

  • Quenching: Cool the mixture in an ice bath and add methanol (2 mL per gram of initial acid) dropwise.

  • Workup: Stir for 1 hour, then remove all volatiles under reduced pressure.

  • Extraction: Redissolve the crude residue in ethyl acetate. Wash twice with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel chromatography (e.g., 40% ethyl acetate/hexane) to yield Methyl 4-chloropicolinate.[7]

Protocol: Buchwald-Hartwig Amination of an Aminobromopyridine

This protocol is a guide for C-N bond formation, a critical reaction in pharmaceutical synthesis.[4]

Step-by-Step Methodology:

  • Catalyst Preparation: To an oven-dried flask, add Pd₂(dba)₃ (0.02 eq), BINAP (0.03 eq), and sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Evacuate and backfill the flask with argon. Add anhydrous toluene and stir for several minutes. Add the aminobromopyridine (1.0 eq) and the desired amine coupling partner (1.2 eq).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) with stirring for 18-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature.

  • Purification: Dilute the mixture with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.[4]

Strategic Selection of an Alternative

The optimal choice of a building block depends entirely on the synthetic goal. The following flowchart provides a logic-based approach to selecting an appropriate alternative to this compound.

G cluster_solutions start What is the primary goal? goal1 Increase Reactivity in Cross-Coupling? start->goal1 goal2 Modulate Physicochemical Properties (pKa, LogP)? start->goal2 goal3 Explore New IP Space (Scaffold Hopping)? start->goal3 sol1a Use 4-Chloro or 4-Bromopicolinates goal1->sol1a Direct Halogen Handle sol1b Convert OH to OTf goal1->sol1b Activate Hydroxyl sol1c Use Pyridine Sulfinates for Suzuki goal1->sol1c Superior Suzuki Partner sol2a Use Isomeric Pyridines (e.g., 5- or 6-hydroxy) goal2->sol2a Alters Dipole and pKa sol2b Use Non-Heterocyclic Analogs (e.g., Hydroxybenzoates) goal2->sol2b Removes Basic Nitrogen sol3a Replace Pyridine with Pyrimidine, Pyrazine, or Pyridazine Core goal3->sol3a Changes Core Heterocycle sol3b Incorporate Bioisosteres for -OH or -CO2Me groups goal3->sol3b Maintains Function, Alters Structure

Caption: Decision flowchart for selecting a suitable alternative.

Conclusion

While this compound is a potent synthetic tool, the demands of modern chemical synthesis and drug discovery require a broad palette of building blocks. Understanding the reactivity and properties of alternatives such as isomeric pyridines, halogenated analogs, and entirely different heterocyclic systems is crucial for innovation. Alternatives like pyridine sulfinates are emerging as superior reagents in key transformations, offering solutions to long-standing challenges in pyridine chemistry.[3] By carefully considering the desired outcome—be it enhanced reactivity, tuned physicochemical properties, or novel intellectual property—the informed scientist can strategically select the optimal building block to accelerate their research and development efforts.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Use of Substituted Pyridines in Pharmaceutical Synthesis.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 4-Halo-2,6-bis(trifluoromethyl)pyridines in Cross-Coupling Reactions.
  • BenchChem. (n.d.). Application Notes and Protocols for Substituted Pyridinediamines in Organic Synthesis.
  • García-García, P., et al. (2013). A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. Current Organic Synthesis. Retrieved from [Link]

  • Vo, C.-V., et al. (2022). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions.
  • Burke, S. D., & Sam, J. W. (2009). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters. Retrieved from [Link]

  • Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Retrieved from [Link]

  • Rauf, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Retrieved from [Link]

  • Rauf, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction... ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzenepropanoic acid, 4-hydroxy-, methyl ester. PubChem. Retrieved from [Link]

  • Wang, Y., et al. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Molecules. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Assay Validation: Evaluating Methyl 4-hydroxypicolinate in the Context of HIF Prolyl Hydroxylase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide explores the potential application of Methyl 4-hydroxypicolinate as a reference compound for the validation of a critical class of biological assays: those targeting Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase enzymes. We will delve into the scientific rationale for its use, compare it with established inhibitors, and provide a detailed experimental protocol for its implementation in a high-throughput screening context.

The Critical Role of HIF Prolyl Hydroxylases: A Therapeutic Target

The hypoxia-inducible factor (HIF) signaling pathway is a master regulator of the cellular response to low oxygen levels (hypoxia).[1] Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by HIF prolyl hydroxylase (PHD) enzymes, which are 2-oxoglutarate (2OG) and Fe(II)-dependent dioxygenases.[2][3] This hydroxylation event tags HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid proteasomal degradation.[4]

In hypoxic conditions, the lack of oxygen as a substrate limits PHD activity. HIF-α stabilizes, translocates to the nucleus, and dimerizes with HIF-β.[1] This complex then binds to hypoxia response elements (HREs) in the promoter regions of target genes, activating the transcription of proteins involved in erythropoiesis (like erythropoietin, EPO), angiogenesis, and metabolic adaptation.[4][5]

Inhibition of PHD enzymes mimics a hypoxic response by stabilizing HIF-α, making PHDs a major therapeutic target for conditions like the anemia associated with chronic kidney disease.[3][6] Consequently, robust and reliable in vitro assays to identify and characterize PHD inhibitors are crucial for drug discovery programs.

HIF Signaling Pathway cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia Hypoxia / PHD Inhibition HIFa_normoxia HIF-1α PHD PHD Enzyme HIFa_normoxia->PHD Hydroxylation HIFa_hypoxia HIF-1α (Stable) PHD->HIFa_normoxia VHL VHL E3 Ligase PHD->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIFa_normoxia Degradation O2 O₂ O2->PHD Fe2 Fe²⁺ Fe2->PHD TwoOG 2-OG TwoOG->PHD Nucleus Nucleus HIFa_hypoxia->Nucleus HIFb HIF-1β HIF_complex HIF-1 Complex HIFb->HIF_complex HRE HRE (DNA) HIF_complex->HRE Binding Genes Target Gene Transcription (e.g., EPO, VEGF) HRE->Genes Activation PHD_inhibitor PHD Inhibitor (e.g., Methyl 4-hydroxypicolinate) PHD_inhibitor->PHD Inhibition

Caption: The HIF-1α signaling pathway under normoxic and hypoxic/inhibited conditions.

This compound: A Potential Reference Compound

This compound is a small molecule with structural similarities to the 2-oxoglutarate co-substrate of PHD enzymes. This structural analogy is a common feature among many known PHD inhibitors, which act as competitive inhibitors by binding to the enzyme's active site.

PropertyValue
CAS Number 473269-77-1
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
Purity Typically ≥97%
Appearance Solid

While specific inhibitory activity (e.g., IC₅₀) for this compound against PHD isoforms is not widely reported in publicly available literature, its chemical structure suggests it could serve as a valuable tool for researchers. Its utility lies in being a readily available, cost-effective small molecule that can be used to:

  • Establish Assay Robustness: Confirm that the assay can detect inhibition and generate a dose-response curve.

  • Determine Z'-factor: A statistical parameter used to quantify the suitability of a high-throughput screening (HTS) assay. A well-performing assay requires a clear separation between positive and negative controls.

  • Serve as a Tool Compound: Act as a starting point for structure-activity relationship (SAR) studies or as a benchmark for newly discovered inhibitors.

Comparison with Established PHD Inhibitors

The field of PHD inhibitor discovery has yielded several potent compounds that have advanced to clinical trials. These molecules serve as the primary alternatives for a high-potency positive control in a PHD inhibition assay. Below is a comparison of this compound with some of these established inhibitors. The primary isoform responsible for HIF regulation is PHD2.

CompoundMolecular StructureMolecular Weight ( g/mol )PHD2 IC₅₀ (nM)Reference(s)
This compound 153.14Not ReportedN/A
Roxadustat (FG-4592) 412.38591[7]
Daprodustat (GSK1278863) 393.422.2[2][8]
Vadadustat (AKB-6548) 329.2811.83 - 29[9][10]
Molidustat (BAY 85-3934) 314.3280[11]
IOX2 352.3321

Note: IC₅₀ values can vary depending on the specific assay conditions and should be used as a guide.

The established inhibitors, while potent, may be more expensive or less readily available for routine assay validation purposes. This compound, with its simpler structure and lower molecular weight, presents a practical alternative for establishing assay parameters before committing to more expensive reagents. Its potential lower potency could also be advantageous for certain assay development stages, such as defining the upper and lower limits of detection.

Experimental Protocol: Validating a PHD2 Inhibition Assay

This section provides a detailed protocol for an in vitro, high-throughput fluorescence polarization (FP) based assay to screen for PHD2 inhibitors.[11] This method is based on the principle that a fluorescently labeled HIF-1α peptide will bind to the PHD2 enzyme, resulting in a high FP signal. An inhibitor that competitively binds to the PHD2 active site will displace the fluorescent peptide, leading to a decrease in the FP signal.

FP Assay Workflow cluster_workflow Experimental Workflow start Start: Prepare Reagents dispense_inhibitor Dispense Test Compounds (e.g., this compound) & Controls into 384-well plate start->dispense_inhibitor add_enzyme Add PHD2 Enzyme & 2-OG Co-substrate dispense_inhibitor->add_enzyme incubate1 Incubate at Room Temp (e.g., 30 min) add_enzyme->incubate1 add_probe Add FITC-HIF-1α Peptide Probe incubate1->add_probe incubate2 Incubate at Room Temp (e.g., 30 min) add_probe->incubate2 read_plate Read Fluorescence Polarization (FP) on Plate Reader incubate2->read_plate analyze Analyze Data: Calculate % Inhibition, IC₅₀, Z' read_plate->analyze end End: Validated Assay analyze->end

Caption: Workflow for a Fluorescence Polarization-based PHD2 inhibition assay.

Materials and Reagents:
  • Enzyme: Recombinant human PHD2 (catalytic domain)

  • Peptide Probe: FITC-labeled HIF-1α peptide (e.g., FITC-DLDLEMLAPYIPMDDDFQL)[8]

  • Co-substrate: 2-Oxoglutarate (2-OG)

  • Reference Inhibitor: this compound

  • Positive Control: A known potent PHD2 inhibitor (e.g., IOX2)

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Tween-20, 1 mM TCEP, 50 µM FeCl₂

  • Plates: Black, low-volume 384-well assay plates

  • Instrumentation: Microplate reader capable of fluorescence polarization measurements

Step-by-Step Methodology:
  • Compound Plating:

    • Prepare a serial dilution of this compound in DMSO (e.g., 10-point, 3-fold dilution starting from 10 mM).

    • Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of the compound dilutions to the assay plate.

    • For controls, dispense DMSO only (negative control) and a known potent inhibitor at a high concentration (e.g., 10 µM IOX2, positive control) into designated wells.

  • Enzyme and Co-substrate Addition:

    • Prepare a working solution of PHD2 enzyme and 2-OG in assay buffer. The final concentrations should be optimized, but starting points could be 100 nM for PHD2 and 5 µM for 2-OG.[11]

    • Dispense 10 µL of this solution into each well of the assay plate.

    • Mix the plate gently (e.g., orbital shaking for 1 minute).

  • First Incubation:

    • Incubate the plate at room temperature for 30 minutes to allow the inhibitors to bind to the enzyme.

  • Probe Addition:

    • Prepare a working solution of the FITC-HIF-1α peptide probe in assay buffer. The final concentration should be low enough to avoid high background but sufficient for a robust signal (e.g., 5 nM).[11]

    • Dispense 10 µL of the probe solution to all wells.

    • Mix the plate gently.

  • Second Incubation:

    • Incubate the plate at room temperature for 30 minutes, protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a microplate reader equipped for FP. Use appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.

  • Data Analysis:

    • Calculate Z'-factor: Use the signals from the positive (P) and negative (N) control wells to determine the assay quality.

      • Z' = 1 - (3 * (SD_P + SD_N)) / |Mean_P - Mean_N|

      • A Z' value > 0.5 indicates an excellent assay for HTS.

    • Calculate Percent Inhibition: For each test well, calculate the percent inhibition relative to the controls.

      • % Inhibition = 100 * (1 - (Signal_Test - Signal_Positive) / (Signal_Negative - Signal_Positive))

    • Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration (this compound). Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion: A Pragmatic Approach to Assay Validation

While this compound may not be a potent, clinically advanced inhibitor, its value lies in its utility as a practical and accessible tool for the validation and robust performance monitoring of HIF prolyl hydroxylase assays. Its structural relevance to the enzyme's natural co-substrate provides a sound scientific basis for its use as a competitive inhibitor, making it an excellent candidate for establishing dose-response relationships, calculating key assay performance metrics like the Z'-factor, and serving as a consistent reference compound in HTS campaigns. By incorporating such a well-characterized small molecule into the validation workflow, researchers can ensure the integrity and reliability of their screening data, ultimately accelerating the discovery of novel therapeutics targeting the HIF pathway.

References

  • Lei, Y., et al. (2015). Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors. ACS Medicinal Chemistry Letters, 6(12), 1236–1240. Available from: [Link]

  • Ko, Y., et al. (2007). A fluorescence polarization-based interaction assay for hypoxia-inducible factor prolyl hydroxylases. Analytical Biochemistry, 369(1), 103–111. Available from: [Link]

  • ResearchGate. (n.d.). Schematic representation of fluorescence polarization assays used to monitor the interactions between FITC-labeled HIF1α peptide (DLDLEMLAPYIPMDDDFQL) and PHD2 protein and displacement of the peptide by small molecule. Available from: [Link]

  • ResearchGate. (n.d.). A schematic representation of the HIF-1α signaling pathway. Available from: [Link]

  • Royal Society of Chemistry. (2013). Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. Available from: [Link]

  • Hamanaka, R. B., & Chandel, N. S. (2011). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. International Journal of Molecular Sciences, 22(11), 6049. Available from: [Link]

  • Wikipedia. (n.d.). HIF prolyl-hydroxylase inhibitor. Available from: [Link]

  • Li, Z., et al. (2022). Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation. International Journal of Molecular Sciences, 23(23), 14798. Available from: [Link]

  • Zhang, X., et al. (2022). Tetrahydropyridin-4-ylpicolinoylglycines as novel and orally active prolyl hydroxylase 2 (PHD2) inhibitors for the treatment of renal anemia. European Journal of Medicinal Chemistry, 238, 114479. Available from: [Link]

  • Nangaku, M., & Eckardt, K.-U. (2021). Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors and Iron Metabolism. Journal of Clinical Medicine, 10(11), 2439. Available from: [Link]

  • Akebia Therapeutics. (2019). Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia. Available from: [Link]

Sources

A Senior Scientist's Comparative Guide to Methyl 4-hydroxypicolinate and Other Picolinate Esters

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

Within the landscape of medicinal chemistry and drug discovery, the picolinate scaffold is a well-established "privileged" structural motif.[1] As pyridine-containing compounds are integral to a large number of FDA-approved drugs, the nuanced study of their derivatives is paramount for lead optimization and the development of novel therapeutics.[1] Picolinate esters, in particular, serve as versatile building blocks and modulators of physicochemical and pharmacological properties.

This guide provides an in-depth comparison of Methyl 4-hydroxypicolinate with other common picolinate esters, such as Methyl picolinate, Ethyl picolinate, and Isopropyl picolinate. Our focus will be on the causal relationships between chemical structure, physicochemical properties, reactivity, and, ultimately, biological activity. By understanding these connections, researchers can make more informed decisions in the design and selection of picolinate esters for their specific research applications.

Physicochemical Properties: The Foundation of Function

The seemingly subtle differences in the structure of picolinate esters—the presence of a hydroxyl group or the variation in the ester's alkyl chain—have profound effects on their physical properties. These properties, in turn, govern solubility, membrane permeability, and formulation characteristics.

The key differentiator for this compound is the hydroxyl group at the 4-position. This group introduces polarity and the capacity for hydrogen bonding, which significantly impacts its properties compared to the unsubstituted Methyl picolinate. For instance, the hydroxyl group is expected to increase water solubility and the melting point due to stronger intermolecular forces.

Conversely, altering the ester group from methyl to ethyl to isopropyl primarily influences lipophilicity and steric bulk. As the alkyl chain length increases, the lipophilicity (logP) generally increases, while water solubility decreases. The boiling point also tends to rise with molecular weight.

Compound Structure Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C) Refractive Index (n20/D) Calculated logP
This compound this compound153.14[2][3]N/AN/A (Solid)[4]N/A0.57[2]
Methyl Picolinate Methyl Picolinate137.14231-23214-161.5161.10
Ethyl Picolinate Ethyl Picolinate151.16[5]240-241[5][6]2[5][6]1.511[5][6]1.53
Isopropyl Picolinate Isopropyl Picolinate165.19N/AN/AN/A1.89

Synthesis and Chemical Reactivity: A Tale of Two Moieties

The reactivity of picolinate esters is primarily dictated by two factors: the electrophilicity of the carbonyl carbon and the stability of the corresponding leaving group (the alcohol portion). The pyridine ring itself, particularly the nitrogen atom and any substituents, modulates this reactivity.

General Synthesis

Picolinate esters are commonly synthesized via Fischer esterification of the parent picolinic acid with the corresponding alcohol under acidic conditions. Alternatively, for more sensitive substrates or to achieve higher yields, the picolinic acid can be converted to a more reactive acyl chloride, which is then reacted with the alcohol in the presence of a non-nucleophilic base.[7]

G PicolinicAcid Picolinic Acid AcylChloride Picolinoyl Chloride (hydrochloride) PicolinicAcid->AcylChloride SOCl₂, DMF (cat.) Ester Picolinate Ester AcylChloride->Ester R-OH, Et₃N Alcohol Alcohol (R-OH) Alcohol->Ester G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis Prep_Ester Prepare 10 mM Ester Stock Solutions in ACN Start_Rxn Initiate Reaction: Mix Ester Stock with NaOH solution Prep_Ester->Start_Rxn Prep_NaOH Prepare 0.1 M NaOH Prep_NaOH->Start_Rxn Prep_Quench Prepare 0.1 M HCl Quench_Rxn Quench Aliquots with HCl Solution Prep_Quench->Quench_Rxn Take_Samples Withdraw Aliquots at Timepoints (t = 0, 5, 10, 20, 30, 60 min) Start_Rxn->Take_Samples Incubate at constant temp Take_Samples->Quench_Rxn HPLC_Run Analyze Samples by HPLC Quench_Rxn->HPLC_Run Data_Analysis Integrate Peak Areas (Ester and Acid) HPLC_Run->Data_Analysis Calc_K Plot ln([Ester]t/[Ester]0) vs. Time Calculate k_obs from slope Data_Analysis->Calc_K

Sources

A Comparative Guide to Cross-Reactivity Profiling of Methyl 4-hydroxypicolinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Selectivity

Picolinic acid and its derivatives are versatile scaffolds in medicinal chemistry, demonstrating a range of biological activities, including enzyme inhibition.[1][2] Methyl 4-hydroxypicolinate, a key intermediate, serves as a foundational structure for developing targeted therapeutic agents. Derivatives of the related N-methylpicolinamide-4-thiol have shown promise as selective inhibitors of targets like Aurora-B kinase, highlighting the potential of this chemical class in oncology.[3][4]

However, a recurring challenge in drug discovery is ensuring that a candidate molecule interacts specifically with its intended target while avoiding unintended interactions with other biomolecules, known as off-target effects.[5] These off-target interactions, or cross-reactivities, can lead to adverse effects and toxicity. Therefore, rigorous cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of rational drug design, essential for building a robust safety and efficacy profile for any new chemical entity.[6]

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for novel this compound derivatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key assays, and present a model for comparative data analysis, empowering researchers to make informed decisions in the lead optimization process.

Designing a Cross-Reactivity Screening Cascade

The initial step involves designing a logical screening cascade. This is not a one-size-fits-all process; it must be tailored based on the primary target of the this compound derivatives. For the purpose of this guide, we will assume the primary target is a specific protein kinase, a common target class for picolinate-based inhibitors.[3]

The rationale is to start with a broad, high-throughput screen to identify potential liabilities, followed by more focused, lower-throughput assays to confirm and quantify these interactions.

dot graph "Experimental_Workflow" { layout="dot"; rankdir="TB"; graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label="Phase 1: Primary Screening"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; Start [label="Synthesized this compound Derivatives"]; Broad_Panel [label="Broad Kinase Panel Screen\n(e.g., 400+ Kinases @ 10 µM)"]; Hit_Identification [label="Identify Off-Targets\n(% Inhibition > 50%)"]; Start -> Broad_Panel -> Hit_Identification; }

subgraph "cluster_1" { label="Phase 2: Quantitative Confirmation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; Dose_Response [label="IC50 Determination for Hits\n(e.g., Competitive ELISA)"]; Orthogonal_Validation [label="Orthogonal Assay\n(e.g., Surface Plasmon Resonance)"]; Dose_Response -> Orthogonal_Validation; }

subgraph "cluster_2" { label="Phase 3: Data Analysis & Decision"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; SAR_Analysis [label="Structure-Activity Relationship (SAR)\nAnalysis of Selectivity"]; Lead_Selection [label="Select Lead Candidates\n(High Potency, High Selectivity)"]; SAR_Analysis -> Lead_Selection; }

Hit_Identification -> Dose_Response [label="Confirmed Hits"]; Orthogonal_Validation -> SAR_Analysis [label="Validated Ki / KD Values"];

} dot Caption: A logical workflow for assessing the cross-reactivity of small molecule inhibitors.

Methodologies and Experimental Protocols

The trustworthiness of cross-reactivity data hinges on robust and well-validated assays. Here, we detail two complementary methods: a primary screen using a competitive immunoassay and an orthogonal validation using a biophysical technique.

Primary Screening: Competitive ELISA

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful and scalable method for quantifying the binding of a small molecule to a target protein.[7][8] It is particularly useful for measuring the concentration of small-molecule antigens in complex mixtures.[7] The principle relies on the competition between the test compound (the derivative) and a labeled, known binder for the target protein, which is immobilized on a microplate. A lower signal indicates stronger binding by the test compound.[9]

Protocol: Competitive ELISA for IC50 Determination

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against the primary target and identified off-targets.

  • Materials:

    • High-binding 96-well microplates

    • Purified recombinant target kinase

    • Biotinylated tracer ligand (a known binder of the kinase)

    • Streptavidin-HRP (Horse Radish Peroxidase) conjugate

    • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

    • Stop solution (e.g., 1 M H₂SO₄)

    • Assay Buffer: PBS with 0.1% Tween-20 and 0.5% BSA

    • Test Compounds: Serial dilutions of derivatives in DMSO, then diluted in Assay Buffer.

  • Procedure:

    • Plate Coating: Dilute the target kinase to 2 µg/mL in PBS. Add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.

    • Washing: Discard the coating solution and wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

    • Blocking: Add 200 µL/well of Blocking Buffer (PBS with 1% BSA). Incubate for 2 hours at room temperature to prevent non-specific binding.

    • Washing: Repeat the wash step as in step 2.

    • Competition: Add 50 µL of the serially diluted test compounds (or vehicle control, DMSO) to the wells. Immediately add 50 µL of the biotinylated tracer ligand at a pre-determined concentration (typically its EC50 value).

    • Incubation: Incubate for 1 hour at room temperature with gentle shaking.

    • Washing: Repeat the wash step as in step 2, but perform five washes to remove all unbound reagents.

    • Detection: Add 100 µL of Streptavidin-HRP diluted in Assay Buffer. Incubate for 30 minutes at room temperature, protected from light.

    • Washing: Repeat the wash step as in step 7.

    • Development: Add 100 µL of TMB substrate to each well. Incubate until a sufficient blue color develops (typically 10-20 minutes).

    • Stopping Reaction: Add 100 µL of Stop Solution to each well. The color will turn yellow.

    • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The signal is inversely proportional to the concentration of the test compound.[7] Plot the absorbance against the log concentration of the inhibitor and fit the data to a four-parameter logistic curve to determine the IC50 value.

Orthogonal Validation: Surface Plasmon Resonance (SPR)

Orthogonal validation using a different technology is crucial to rule out assay-specific artifacts. Surface Plasmon Resonance (SPR) is a label-free biophysical technique that provides real-time data on binding kinetics (association and dissociation rates) and affinity (KD).[10][11] This makes it an ideal method for confirming hits from primary screens and providing deeper mechanistic insight.[12][13]

Protocol: SPR for Affinity and Kinetics Measurement

  • Objective: To determine the equilibrium dissociation constant (KD) and kinetic rate constants (ka, kd) for the interaction between the derivatives and target proteins.

  • Instrumentation: An SPR system (e.g., Biacore, ProteOn).

  • Materials:

    • Sensor chip (e.g., CM5 dextran chip)

    • Amine coupling kit (EDC, NHS, ethanolamine)

    • Immobilization Buffer (e.g., 10 mM Sodium Acetate, pH 5.0)

    • Running Buffer: HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant)

    • Purified recombinant target proteins

    • Test Compounds: Serial dilutions in Running Buffer with matched DMSO concentration.

  • Procedure:

    • Surface Preparation: Activate the sensor chip surface with a 1:1 mixture of EDC/NHS according to the manufacturer's protocol.

    • Ligand Immobilization: Inject the target protein (ligand) over the activated surface until the desired immobilization level is reached. A target of ~10,000 Response Units (RU) is common.

    • Surface Deactivation: Inject ethanolamine to deactivate any remaining active esters on the surface. A reference flow cell should be prepared similarly but without the protein to allow for reference subtraction.

    • Analyte Injection: Inject a series of concentrations of the this compound derivative (analyte) over both the target and reference flow cells. Each injection consists of an association phase (compound flows over the surface) and a dissociation phase (running buffer flows over the surface).

    • Surface Regeneration: If necessary, inject a regeneration solution (e.g., a short pulse of low pH glycine) to remove any bound analyte and prepare the surface for the next injection.

    • Data Acquisition: The SPR instrument records the change in response units (RU) over time, generating sensorgrams for each concentration.

  • Data Analysis: After subtracting the reference channel signal, the resulting sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

Comparative Data Analysis

The goal of these studies is to generate a selectivity profile. Data should be consolidated into a clear, comparative table. The selectivity index (SI) is a critical parameter, calculated by dividing the off-target IC50 (or KD) by the on-target IC50 (or KD). A higher SI value indicates greater selectivity.

Table 1: Illustrative Cross-Reactivity Profile of this compound Derivatives

Compound IDPrimary Target: Kinase X (IC50, nM)Off-Target: Kinase Y (IC50, nM)Off-Target: Kinase Z (IC50, nM)Selectivity Index (Y/X)Selectivity Index (Z/X)
M4HP-001 153501,20023.380.0
M4HP-002 222,100>10,00095.5>454
M4HP-003 8254503.156.3
Reference 101,5005,000150.0500.0

Data are hypothetical and for illustrative purposes only.

From this table, M4HP-002 emerges as a highly selective candidate. Despite being slightly less potent than M4HP-003 against the primary target, its vastly superior selectivity indices make it a more promising lead for further development.[6] In contrast, M4HP-003 shows poor selectivity against Kinase Y, a potential liability that could cause off-target toxicity.

Mechanistic Context and Signaling Pathways

Understanding the structural basis of selectivity is key to rational inhibitor design.[6] The observed cross-reactivity often stems from similarities in the ATP-binding pockets of different kinases.[5]

dot graph "Signaling_Pathway" { layout="dot"; rankdir="TB"; graph [fontname="Arial", fontsize=12]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Node Definitions GF [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Off-Target Kinases Kinase_Y [label="Kinase Y\n(Off-Target)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Kinase_Z [label="Kinase Z\n(Off-Target)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Off_Target_Effect [label="Adverse Cellular\nEffects", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Primary Target Kinase_X [label="Kinase X\n(Primary Target)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Inhibitors M4HP_002 [label="M4HP-002\n(Selective)", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; M4HP_003 [label="M4HP-003\n(Non-Selective)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Pathway Edges GF -> Receptor; Receptor -> RAS -> RAF -> MEK -> ERK -> Proliferation; RAF -> Kinase_X; // Hypothetical placement of Primary Target

// Inhibition Edges M4HP_002 -> Kinase_X [label="Inhibits", color="#34A853", style=dashed, arrowhead=tee]; M4HP_003 -> Kinase_X [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; M4HP_003 -> Kinase_Y [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee];

// Off-Target Pathway Kinase_Y -> Off_Target_Effect; Kinase_Z -> Off_Target_Effect; } dot Caption: Hypothetical MAPK signaling pathway showing on- and off-target inhibition.

The diagram above illustrates how a selective inhibitor (M4HP-002 ) specifically blocks the intended target (Kinase X) within a signaling cascade. In contrast, a non-selective compound (M4HP-003 ) also inhibits an unrelated off-target (Kinase Y), potentially leading to unintended cellular consequences. This visualization underscores the importance of the selectivity data generated in the preceding assays.

Conclusion

The systematic evaluation of cross-reactivity is a non-negotiable component of modern drug discovery. For novel series like this compound derivatives, a multi-faceted approach combining high-throughput screening with quantitative, orthogonal biophysical methods provides the most reliable and actionable data. By rigorously quantifying selectivity and understanding its structural and pathway implications, researchers can de-risk their programs, prioritize the most promising candidates, and ultimately design safer, more effective medicines.

References

  • Fragment Screening by Surface Plasmon Resonance.ACS Medicinal Chemistry Letters.
  • SPR-based fragment screening: advantages and applications.PubMed.
  • Multiplexed experimental strategies for fragment library screening using SPR biosensors.RSC Publishing.
  • Application Notes and Protocols for 6-Methylpicolinic Acid-Thioamide in Enzyme Inhibitor Development.Benchchem.
  • A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules.Benchchem.
  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins.PharmaFeatures.
  • Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments.PubMed Central.
  • Targeted Kinase Selectivity from Kinase Profiling Data.PubMed Central.
  • Competition (Inhibition) ELISA.Creative Biolabs Antibody.
  • Measuring and interpreting the selectivity of protein kinase inhibitors.PubMed Central.
  • Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site.PubMed.
  • Profiling the kinetic selectivity of kinase marketed drugs.Enzymlogic.
  • Competitive ELISA Protocol — Quantitative Detection via Antigen Compet.Benchchem.
  • Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1.PubMed Central.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.Dove Medical Press.
  • Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain.PubMed Central.
  • Kinase selectivity profiling by inhibitor affinity chromatography.Semantic Scholar.
  • What is a Competitive ELISA?.Echelon Biosciences.
  • Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays.ACS Publications.
  • Computational analysis of kinase inhibitor selectivity using structural knowledge.Oxford Academic.
  • Competitive-Inhibition-ELISA-kit-for-detection-of-small-molecules.pdf.Cloud-Clone Corp.
  • Competitive ELISA Protocol.Sino Biological.
  • Cross-Reactivity Assessment.Creative Diagnostics.
  • Hypersensitivity reactions to small molecule drugs.Frontiers.
  • Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents.PubMed.
  • Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents.MDPI.

Sources

Efficacy Comparison of Methyl 4-hydroxypicolinate-based Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: Targeting Histone Demethylases in Oncology

The dynamic regulation of histone methylation is a critical component of epigenetic control, influencing chromatin structure and gene expression.[1][2] Histone lysine demethylases (KDMs) are key enzymes in this process, removing methyl groups from lysine residues on histone tails.[1][2] The Jumonji C (JmjC) domain-containing family of KDMs, which are Fe(II) and 2-oxoglutarate (2-OG)-dependent dioxygenases, have emerged as significant targets in drug discovery, particularly in oncology, due to their frequent dysregulation in various cancers.[3][4][5]

The KDM4 subfamily (comprising KDM4A-F) specifically removes di- and tri-methyl groups from histone H3 at lysine 9 (H3K9me2/3) and lysine 36 (H3K36me2/3), marks that are crucial for transcriptional regulation.[6] Overexpression of KDM4 members is linked to poor prognosis in several cancers, making them attractive targets for therapeutic intervention.[4][6]

Methyl 4-hydroxypicolinate represents a privileged scaffold for designing inhibitors of 2-OG-dependent oxygenases like the KDM4 family. Its structure mimics the endogenous cofactor, 2-oxoglutarate, allowing it to chelate the active site Fe(II) ion and competitively inhibit the demethylase activity. This guide provides a comparative analysis of the efficacy of prominent inhibitors based on this scaffold, offering insights into their biochemical potency, cellular activity, and the experimental methodologies used for their evaluation.

Comparative Efficacy of KDM4 Inhibitors

The development of potent and selective KDM4 inhibitors is a key objective for researchers. Here, we compare two representative compounds derived from pyridine-carboxylic acid scaffolds, QC6352 and Compound 12, against a broader-spectrum JmjC inhibitor, JIB-04, to highlight differences in potency and selectivity.

Table 1: In Vitro Biochemical Potency (IC₅₀) of Selected KDM Inhibitors

InhibitorTargetIC₅₀ (nM)Assay Method
QC6352 KDM4A35LANCE TR-FRET
KDM4B41LANCE TR-FRET
KDM4C104LANCE TR-FRET
KDM4D36LANCE TR-FRET
Compound 12 KDM4B31AlphaScreen
KDM5B23AlphaScreen
JIB-04 JARID1A (KDM5A)230Varies by target
JMJD2E (KDM4E)340Varies by target
JMJD3 (KDM6B)855Varies by target
JMJD2A (KDM4A)445Varies by target
JMJD2B (KDM4B)435Varies by target
JMJD2C (KDM4C)1100Varies by target
JMJD2D (KDM4D)290Varies by target

Data sourced from references[6][7]. Assays and conditions may vary between studies.

Expert Insights: QC6352, developed from a 3-(methylamino)isonicotinic acid fragment, demonstrates potent and selective inhibition of the KDM4 subfamily.[6] In contrast, Compound 12, built upon a pyrido[3,4-d]pyrimidin-4(3H)-one scaffold, shows potent dual inhibition of both KDM4 and KDM5 families.[6] JIB-04 acts as a pan-Jumonji inhibitor, showing activity across multiple KDM subfamilies but with generally lower potency compared to the more targeted agents.[7] The choice between a selective and a pan-inhibitor depends on the therapeutic strategy; selective inhibitors offer the potential for reduced off-target effects, while pan-inhibitors may provide a broader anti-cancer activity.

Mechanism of Action: Competitive Inhibition at the Catalytic Center

This compound-based inhibitors function by mimicking the endogenous cofactor 2-oxoglutarate. The catalytic cycle of KDM4 involves the binding of Fe(II) and 2-OG to the active site, followed by the histone substrate. Molecular oxygen then coordinates to the iron, leading to the oxidative decarboxylation of 2-OG to succinate and CO₂, which generates a highly reactive Fe(IV)-oxo intermediate.[6][8][9] This intermediate hydroxylates the methyl group on the target lysine, leading to its removal.[5][6]

The picolinate scaffold chelates the active site Fe(II) via its pyridine nitrogen and carboxylate group, preventing the binding of 2-OG and subsequent catalytic steps.[6] This competitive inhibition is a validated strategy for targeting this class of enzymes.

KDM4_Mechanism cluster_0 KDM4 Catalytic Cycle cluster_1 Inhibitor Action E_FeII KDM4-Fe(II) E_FeII_2OG KDM4-Fe(II)-2OG E_FeII->E_FeII_2OG + 2-OG Inhibited_Complex KDM4-Fe(II)-Inhibitor E_FeII->Inhibited_Complex + Inhibitor E_FeII_2OG_Sub KDM4-Fe(II)-2OG + H3K9me3 E_FeII_2OG->E_FeII_2OG_Sub + Substrate E_FeIV_O KDM4-Fe(IV)=O + Succinate + CO2 E_FeII_2OG_Sub->E_FeIV_O + O2 E_FeIII_OH KDM4-Fe(III)-OH + H3K9me2 E_FeIV_O->E_FeIII_OH H-abstraction & rebound E_FeIII_OH->E_FeII Product release Inhibitor Picolinate Inhibitor Inhibitor->Inhibited_Complex Blocks 2-OG binding

Caption: Mechanism of KDM4 demethylation and competitive inhibition.

Experimental Protocols for Efficacy Evaluation

Validating the efficacy of KDM inhibitors requires robust biochemical and cellular assays. The choice of assay can significantly impact the interpretation of results, particularly when translating in vitro potency to cellular activity.[3][10]

In Vitro Biochemical Assay: AlphaScreen for KDM4B Activity

This protocol describes a homogenous, proximity-based assay to measure the demethylation of a biotinylated histone H3 peptide by recombinant KDM4B.

Methodology Rationale: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based technology suitable for high-throughput screening. It avoids the need for radioactive materials and complex wash steps, providing a robust platform for determining inhibitor IC₅₀ values.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 0.1% BSA, 0.01% Tween-20.

    • Cofactors: Prepare fresh solutions of 2-oxoglutarate, Ascorbic Acid, and (NH₄)₂Fe(SO₄)₂·6H₂O in water.

    • Enzyme: Recombinant human KDM4B.

    • Substrate: Biotinylated H3K9me3 peptide.

    • Detection: Anti-H3K9me2 antibody, Streptavidin-coated Donor beads, and Protein A-conjugated Acceptor beads.

  • Reaction Setup (384-well plate):

    • To each well, add 5 µL of Assay Buffer containing the inhibitor at various concentrations (or DMSO for control).

    • Add 5 µL of KDM4B enzyme and cofactors to initiate the reaction.

    • Add 5 µL of the biotin-H3K9me3 substrate.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of the detection mixture containing the antibody and acceptor beads.

    • Incubate in the dark for 60 minutes.

    • Add 5 µL of Streptavidin-coated Donor beads.

    • Incubate in the dark for another 60 minutes.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-capable plate reader. The signal generated is inversely proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls.

    • Plot the data and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Target Engagement Assay: High-Content Immunofluorescence

This assay measures the on-target effect of inhibitors by quantifying changes in histone methylation levels within cells.[3][10][11]

Methodology Rationale: Measuring the direct consequence of enzyme inhibition (i.e., an increase in the methylated histone mark) provides crucial evidence of target engagement in a physiological context.[3] Using cells that overexpress the target enzyme can enhance the assay window, while comparing results to cells expressing a catalytically inactive mutant helps to identify non-specific effects.[10]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., U2OS or HeLa cells) in a 96-well imaging plate. Use cells stably overexpressing wild-type KDM4B and, as a control, a catalytically inactive mutant (e.g., H188A).

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the inhibitor for 24-48 hours.

  • Immunofluorescence Staining:

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize with 0.5% Triton X-100 in PBS.

    • Block with 5% BSA in PBS.

    • Incubate with a primary antibody specific for the histone mark of interest (e.g., anti-H3K9me3).

    • Wash and incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to segment the nuclei (based on DAPI) and quantify the mean fluorescence intensity of the H3K9me3 signal within each nucleus.

  • Data Analysis:

    • Normalize the fluorescence intensity to the DMSO-treated control.

    • Determine the inhibitor concentration that results in a half-maximal increase in the H3K9me3 signal (EC₅₀). A significant increase in methylation in wild-type cells with no effect in mutant cells confirms on-target activity.

Experimental_Workflow cluster_0 Biochemical Screening cluster_1 Cellular Assay BS1 Dispense Inhibitor (Serial Dilution) BS2 Add Enzyme, Cofactors, & Peptide Substrate BS1->BS2 BS3 Enzymatic Reaction (60 min) BS2->BS3 BS4 Add Detection Reagents (AlphaScreen Beads) BS3->BS4 BS5 Read Plate & Calculate IC50 BS4->BS5 CS1 Plate Cells (WT & Mutant KDM4) BS5->CS1 Validate Hits CS2 Treat with Inhibitor (24-48h) CS1->CS2 CS3 Fix, Permeabilize, & Stain (Antibodies, DAPI) CS2->CS3 CS4 High-Content Imaging CS3->CS4 CS5 Image Analysis & Calculate EC50 CS4->CS5

Caption: Workflow for inhibitor characterization.

Conclusion and Future Directions

The this compound scaffold is a cornerstone for the development of potent and selective inhibitors of KDM4 and other 2-OG-dependent dioxygenases. Comparative analysis reveals that subtle modifications to this core structure can dramatically alter the potency and selectivity profile, as seen in the comparison between the KDM4-selective QC6352 and the dual KDM4/5 inhibitor, Compound 12.

The robust evaluation of these compounds relies on a multi-faceted approach, combining sensitive biochemical assays like AlphaScreen with physiologically relevant cellular assays. High-content imaging is particularly powerful for confirming on-target engagement and distinguishing specific inhibitory effects from cellular toxicity.[3] As researchers continue to explore the therapeutic potential of KDM inhibition, the principles and protocols outlined in this guide will be essential for identifying and validating the next generation of epigenetic drug candidates.

References

  • Assessing histone demethylase inhibitors in cells: lessons learned. (2017). PubMed. [Link]

  • In vitro histone demethylase assays. (2015). PubMed. [Link]

  • In Vitro Histone Demethylase Assays. (2022). PubMed. [Link]

  • In vitro histone demethylase assay. (2010). PubMed. [Link]

  • In Vitro Histone Demethylase Assays. (2015). Springer Nature Experiments. [Link]

  • Assessing histone demethylase inhibitors in cells: Lessons learned. (2017). ResearchGate. [Link]

  • LSD1 Histone Demethylase Assays and Inhibition. (n.d.). PubMed Central. [Link]

  • In Vitro Histone Demethylase Assays. (2014). SciSpace. [Link]

  • Assessing histone demethylase inhibitors in cells: lessons learned. (2017). Semantic Scholar. [Link]

  • Histone Demethylase Assays. (n.d.). Reaction Biology. [Link]

  • Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. (2017). PLOS One. [Link]

  • Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. (2017). PubMed. [Link]

  • Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. (n.d.). PubMed Central. [Link]

  • Recent advances with KDM4 inhibitors and potential applications. (2023). PubMed Central. [Link]

  • Unravelling KDM4 histone demethylase inhibitors for cancer therapy. (2021). PubMed. [Link]

  • Histone Deacetylase Inhibitors Stimulate Histone H3 Lysine 4 Methylation in Part Via Transcriptional Repression of Histone H3 Lysine 4 Demethylases. (n.d.). PubMed Central. [Link]

  • Catalytic Mechanisms of Fe(II)- and 2-Oxoglutarate-dependent Oxygenases. (n.d.). PubMed Central. [Link]

  • 2-Oxoglutarate-Dependent Oxygenases. (2019). Jianhai Du Lab @ West Virginia University. [Link]

  • Structure-activity relationship studies of SETD8 inhibitors. (2014). ResearchGate. [Link]

  • 2-Oxoglutarate and Fe2+-Dependent Dioxygenases. (n.d.). The Medical Biochemistry Page. [Link]

  • Mechanisms of 2-oxoglutarate-dependent oxygenases: The hydroxylation paradigm and beyond. (2018).
  • Mechanisms of 2-Oxoglutarate-Dependent Oxygenases: The Hydroxylation Paradigm and Beyond. (2018). ResearchGate. [Link]

Sources

Benchmarking Methyl 4-hydroxypicolinate against known linkers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Benchmarking Methyl 4-hydroxypicolinate Against Known Linkers in Antibody-Drug Conjugates

Abstract

The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. While established linkers like the non-cleavable SMCC and the protease-cleavable Val-Cit-PABC have seen significant clinical success, the field is in continuous pursuit of novel linker chemistries with improved stability and release profiles.[1][2] This guide introduces this compound as a prospective linker scaffold, hypothesizing its potential advantages based on the unique structural and electronic properties of the picolinate ring.[2][3] We present a comprehensive experimental framework for objectively benchmarking a this compound-based linker against SMCC and Val-Cit-PABC. This guide provides detailed protocols for conjugation, stability, and cytotoxicity assays, establishing a self-validating system for evaluating its potential to become a next-generation tool in ADC development.

Introduction: The Pivotal Role of the Linker in ADC Design

An Antibody-Drug Conjugate (ADC) is a tripartite therapeutic designed to merge the antigen specificity of a monoclonal antibody with the cell-killing potency of a cytotoxic drug.[4] The linker, while seemingly a simple bridge, is a sophisticated chemical entity that dictates the overall success of the ADC.[5] It must maintain a stable connection between the antibody and payload in systemic circulation to prevent premature drug release, which can cause off-target toxicity and reduce efficacy.[6] Upon internalization into the target cancer cell, the linker must then facilitate the efficient release of the active payload.[7] This dual requirement of stability and conditional lability has driven the development of two primary classes of linkers: non-cleavable linkers, which release the drug upon complete lysosomal degradation of the antibody, and cleavable linkers, which are designed to be severed by specific triggers within the tumor microenvironment or the cell itself.[2][8] The choice of linker profoundly impacts an ADC's pharmacokinetics, therapeutic window, and overall clinical performance.[1]

A Novel Scaffold: The Rationale for this compound

We propose a linker scaffold based on this compound. The picolinic acid backbone is a derivative of pyridine with a carboxylic acid at the 2-position, a structure that imparts distinct chemical characteristics.[9]

Hypothesized Advantages:

  • Structural Rigidity: Unlike flexible alkyl or PEG spacers, the pyridine ring offers a more rigid and defined spatial orientation between the antibody and the payload. This rigidity may influence steric interactions, potentially improving antigen binding or reducing unwanted interactions with plasma proteins.

  • Modulated Stability: The electron-withdrawing nature of the pyridine ring can influence the stability of the ester bond formed during conjugation. This could potentially create a non-cleavable linker with high plasma stability, comparable to established systems.

  • Traceless Conjugation Potential: The 4-hydroxy position offers a handle for attaching the cytotoxic payload. A self-immolative spacer could be designed to connect to this hydroxyl group, allowing for the release of an unmodified, "traceless" payload upon a triggering event.

  • Versatile Chemistry: The carboxylic acid provides a clear site for activation and conjugation to primary amines (e.g., lysine residues) on the antibody surface.[10]

To benchmark this concept, we will first need to synthesize an activated form of the linker suitable for bioconjugation.

cluster_synthesis Proposed Synthesis of Activated Picolinate Linker M4HP This compound SOCl2 SOCl2, DMF (cat.) M4HP->SOCl2 AC Picolinoyl Chloride Hydrochloride SOCl2->AC NHS N-Hydroxysuccinimide, Triethylamine, THF AC->NHS ActivatedLinker Activated NHS-Ester Linker NHS->ActivatedLinker

Caption: Proposed synthesis of an activated NHS-ester of this compound.

The Benchmark Incumbents: SMCC and Val-Cit-PABC

Any new linker must be evaluated against clinically validated "gold standards." For this guide, we select one non-cleavable and one cleavable linker.

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A heterobifunctional, non-cleavable linker.[11][12] Its NHS ester reacts with antibody amines, while the maleimide group forms a highly stable thioether bond with reduced cysteines or engineered thiols.[3] The payload is released only after the entire antibody is proteolytically degraded in the lysosome, releasing a drug-linker-amino acid adduct.[2] This linker is known for its high plasma stability.[3]

  • Valine-Citrulline-PABC (Val-Cit-PABC): The archetypal protease-cleavable linker.[7] It is designed to be selectively cleaved by Cathepsin B, a lysosomal protease often overexpressed in tumor cells.[7] Cleavage of the Val-Cit dipeptide triggers a 1,6-elimination cascade through the self-immolative PABC (p-aminobenzyloxycarbonyl) spacer, releasing the unmodified payload.[7] While generally stable, some instability has been noted in rodent plasma due to carboxylesterase activity.[6][10]

Experimental Framework for Comparative Benchmarking

To objectively assess the potential of the this compound linker (herein "M4HP-Linker"), a series of head-to-head experiments must be conducted. A model ADC system should be used, for example, conjugating a cytotoxic agent like MMAE (monomethyl auristatin E) to an antibody such as Trastuzumab.

cluster_methods Analytical Methods exp_design Experimental Design Question 1: Conjugation Efficiency & Homogeneity Question 2: In Vitro Plasma Stability Question 3: Mechanism-Specific Lability Question 4: In Vitro Cytotoxicity hic HIC-HPLC (DAR Analysis) exp_design:q1->hic lcms LC-MS (DAR & Payload Release) exp_design:q2->lcms sec SEC-HPLC (Aggregation) exp_design:q2->sec enz_assay Enzyme Assay (Cleavage Kinetics) exp_design:q3->enz_assay mtt MTT Assay (Cell Viability, IC50) exp_design:q4->mtt

Caption: High-level workflow for benchmarking a novel ADC linker.
Conjugation Efficiency and Product Homogeneity
  • Causality: The efficiency of the conjugation reaction and the resulting drug-to-antibody ratio (DAR) distribution are critical for manufacturability and consistency. A linker that produces a heterogeneous mixture of DAR species can lead to batch-to-batch variability and a challenging therapeutic window.

  • Experiment: Conjugate MMAE to Trastuzumab using the activated M4HP-Linker, SMCC, and Val-Cit-PABC linkers under identical, optimized conditions (e.g., pH, temperature, molar excess of drug-linker).

  • Analysis: Analyze the resulting ADCs using Hydrophobic Interaction Chromatography (HIC) to determine the average DAR and the distribution of DAR species (DAR0, DAR2, DAR4, etc.).

  • Data Presentation:

LinkerAverage DAR% DAR0% DAR2% DAR4% HMW Species (SEC)
M4HP-Linker ResultResultResultResultResult
SMCC ResultResultResultResultResult
Val-Cit-PABC ResultResultResultResultResult
In Vitro Plasma Stability
  • Causality: This is the most critical test of a linker's fitness. Premature payload release in circulation leads directly to systemic toxicity and reduced therapeutic payload delivery to the tumor.[6]

  • Experiment: Incubate each of the three ADCs (M4HP-ADC, SMCC-ADC, Val-Cit-PABC-ADC) in human and mouse plasma at 37°C.[13] Collect aliquots at multiple time points (e.g., 0, 24, 48, 96, 168 hours).[13]

  • Analysis:

    • DAR Stability: Isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A beads) and analyze by LC-MS to determine the average DAR over time.[13][14] A decrease in DAR indicates payload loss.

    • Aggregation: Analyze plasma samples using Size Exclusion Chromatography (SEC) to quantify the formation of high-molecular-weight (HMW) aggregates over time.[13]

  • Data Presentation:

LinkerSpeciesHalf-life of DAR (hours)% Aggregation at 168h
M4HP-ADC HumanResultResult
MouseResultResult
SMCC-ADC HumanResultResult
MouseResultResult
Val-Cit-PABC-ADC HumanResultResult
MouseResultResult
Mechanism-Specific Lability (for Cleavable Linkers)
  • Causality: For a cleavable linker to be effective, it must be efficiently processed by its intended trigger. For Val-Cit-PABC, this trigger is the lysosomal protease Cathepsin B.[7] The M4HP-Linker, being evaluated primarily for its stability, would be expected to show high resistance to enzymatic cleavage, similar to SMCC.

  • Experiment: Incubate the Val-Cit-PABC-ADC and the M4HP-ADC with purified human Cathepsin B at an acidic pH (e.g., 5.0) simulating the lysosomal environment.[15][16]

  • Analysis: Monitor the release of the free payload over time using RP-HPLC or LC-MS.

  • Data Presentation:

Linker% Payload Release after 4h (Cathepsin B)
M4HP-ADC Result
Val-Cit-PABC-ADC Result
SMCC-ADC N/A (Control)
In Vitro Cytotoxicity
  • Causality: The ultimate goal of an ADC is to kill target cancer cells. An in vitro cytotoxicity assay measures the potency (IC50) of the ADC against both an antigen-positive cell line (confirming targeted killing) and an antigen-negative cell line (confirming specificity).[17]

  • Experiment: Perform a cell viability assay (e.g., MTT assay) using an antigen-positive cell line (e.g., SK-BR-3 for Trastuzumab) and an antigen-negative cell line (e.g., MCF-7).[1][18] Expose cells to serial dilutions of each of the three ADCs for 72-120 hours.

  • Analysis: Measure cell viability and calculate the IC50 value (the concentration of ADC that inhibits 50% of cell growth) for each ADC on both cell lines.

  • Data Presentation:

LinkerIC50 on SK-BR-3 (Antigen +) (pM)IC50 on MCF-7 (Antigen -) (pM)Selectivity Index (IC50 Neg / IC50 Pos)
M4HP-ADC ResultResultResult
SMCC-ADC ResultResultResult
Val-Cit-PABC-ADC ResultResultResult
Free MMAE ResultResult~1

Detailed Experimental Protocols

Protocol 1: ADC Plasma Stability Assay

This protocol is a synthesized methodology based on established practices.[11][13][14][19]

  • Preparation: Thaw frozen human and mouse plasma at 37°C. In a 96-well plate, add the test ADC (M4HP-ADC, SMCC-ADC, or Val-Cit-PABC-ADC) to the plasma to a final concentration of 100 µg/mL. Prepare a parallel control with ADC in PBS pH 7.4.

  • Incubation: Incubate the plate at 37°C.

  • Time-Point Sampling: At designated time points (0, 24, 48, 96, 168h), collect 20 µL aliquots and immediately freeze at -80°C to halt any reactions.[13]

  • Immunoaffinity Capture: Thaw plasma samples. Add Protein A magnetic beads to each sample to capture the ADC. Incubate for 1 hour at 4°C with gentle mixing.

  • Washing: Place the plate on a magnetic separator and discard the supernatant. Wash the beads three times with PBS to remove non-specifically bound proteins.

  • Elution: Elute the captured ADC from the beads using a low-pH elution buffer (e.g., 20mM Glycine, pH 2.5). Neutralize the eluate immediately with a Tris-based buffer.

  • LC-MS Analysis: Analyze the eluted ADC using a high-resolution mass spectrometer to determine the relative abundance of different DAR species and calculate the average DAR. A decrease in average DAR over time signifies linker-drug instability.

Protocol 2: Cathepsin B Cleavage Assay

This protocol is adapted from established methodologies.[12][15][16]

  • Enzyme Activation: Prepare an activation buffer (e.g., 30 mM DTT, 15 mM EDTA in water). Add human liver Cathepsin B to the activation buffer and incubate for 15 minutes at room temperature.[16]

  • Reaction Setup: Dilute the activated enzyme in a reaction buffer (e.g., 25 mM sodium acetate, 1 mM EDTA, pH 5.0) pre-warmed to 37°C.

  • Initiation: Initiate the reaction by adding the ADC (e.g., Val-Cit-PABC-ADC or M4HP-ADC) to the enzyme solution to a final concentration of ~50 µM. Run a parallel control sample without the enzyme to measure hydrolytic stability.[16]

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8 hours), quench the reaction by adding an equal volume of acetonitrile with 1% formic acid.

  • Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of released free payload relative to the total potential payload.

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard procedure for assessing ADC potency.[1][7][17]

  • Cell Seeding: Seed SK-BR-3 (antigen-positive) and MCF-7 (antigen-negative) cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C with 5% CO2.[18]

  • ADC Treatment: Prepare 3-fold serial dilutions of each ADC and the free payload (MMAE) in cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted ADC solutions. Include untreated cells as a 100% viability control.

  • Incubation: Incubate the plates for 96-120 hours at 37°C.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[18]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[18]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percent viability relative to the untreated control. Plot percent viability versus ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Conclusion and Future Outlook

This guide outlines a rigorous, evidence-based framework for evaluating this compound as a novel linker for Antibody-Drug Conjugates. By benchmarking its performance in key assays—conjugation efficiency, plasma stability, and in vitro cytotoxicity—against the well-characterized SMCC and Val-Cit-PABC linkers, researchers can generate a clear, objective assessment of its potential. The unique, rigid structure of the picolinate scaffold presents an intriguing alternative to existing linker technologies. The successful execution of this experimental plan will provide the necessary data to determine if this novel chemistry can address the ongoing challenges in ADC development, potentially leading to safer and more effective targeted cancer therapies.

References

A curated list of authoritative sources cited in this guide.

  • Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Springer Nature Experiments. Available at: [Link]

  • Determination of ADC Cytotoxicity. Creative Biolabs. Available at: [Link]

  • Assessing ADC Plasma Stability by LC-MS Methods. Springer Nature Experiments. Available at: [Link]

  • Human cathepsin B-mediated cleavage assay. Bio-protocol. Available at: [Link]

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. National Center for Biotechnology Information (PMC). Available at: [Link]

  • High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. ACS Publications. Available at: [Link]

  • Synthesis, Characterization and in vitro Studies of a Cathepsin B-Cleavable Prodrug of the VEGFR Inhibitor Sunitinib. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. National Center for Biotechnology Information (PMC). Available at: [Link]

  • ADC Plasma Stability Assay. iQ Biosciences. Available at: [Link]

  • ADC Plasma Stability Analysis Service. Creative Biolabs. Available at: [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Center for Biotechnology Information. Available at: [Link]

  • Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. ResearchGate. Available at: [Link]

  • Ritter reaction for the synthesis of picolinamides. ResearchGate. Available at: [Link]

  • Picolinic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Picolinic acid. Wikipedia. Available at: [Link]

  • Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. National Center for Biotechnology Information. Available at: [Link]

  • What Are ADC Linkers: Antibody–Drug Conjugates—A Tutorial Review. MDPI. Available at: [Link]

  • Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Methyl 4-hydroxypicolinate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science, pyridine derivatives are foundational scaffolds. Among them, methyl hydroxypicolinates represent a class of compounds with significant potential due to their versatile chemical functionalities. Methyl 4-hydroxypicolinate, in particular, is a key building block. However, the synthesis of this target molecule can often yield a mixture of its positional isomers, necessitating robust analytical methods for unambiguous identification and quality control.

This guide provides an in-depth comparative analysis of this compound and its primary positional isomers—where the hydroxyl group is located at the 3-, 5-, or 6-position of the pyridine ring. We will explore how fundamental spectroscopic techniques, namely Nuclear Magnetic Resonance (¹H & ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), can be leveraged to differentiate these closely related structures. The causality behind experimental choices and the interpretation of spectral data will be emphasized to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous framework for analysis.

Isomer Structures and Nomenclature

The isomers under comparison share the same molecular formula, C₇H₇NO₃, and molecular weight, 153.14 g/mol . Their structural differences, arising from the position of the hydroxyl group on the pyridine ring, give rise to distinct electronic environments and, consequently, unique spectroscopic fingerprints.

Caption: Chemical structures of the methyl hydroxypicolinate isomers under review.

Experimental Methodologies: A Self-Validating Approach

The reliability of any spectroscopic analysis hinges on the integrity of the experimental protocol. The following methodologies are designed to be robust and reproducible, forming a self-validating system for the characterization of pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for these compounds due to its ability to dissolve polar analytes and the presence of an exchangeable proton (-OH), which can be observed.

Protocol:

  • Sample Preparation: Accurately weigh 10-20 mg of the analyte for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of high-purity DMSO-d₆.[1]

  • Filtration: Filter the solution through a pipette containing a small glass wool plug directly into a 5 mm NMR tube to remove any particulates.

  • Instrument Setup: Utilize a spectrometer operating at a field strength of 400 MHz or higher. The instrument must be locked to the deuterium signal of the solvent, and the magnetic field shimmed to optimize homogeneity.[1]

  • ¹H NMR Acquisition:

    • Pulse Program: A standard 30-degree pulse ('zg30') is typically sufficient.

    • Scans: Acquire 16-64 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between pulses ensures full relaxation of the protons.[1]

  • ¹³C NMR Acquisition:

    • Pulse Program: Employ a proton-decoupled pulse program (e.g., 'zgpg30') to yield a spectrum with single lines for each unique carbon.

    • Scans: Due to the low natural abundance of ¹³C, 1024-4096 scans are necessary.[1]

    • Relaxation Delay: A longer delay of 2-5 seconds is used to ensure quantitative accuracy, especially for quaternary carbons.[1]

  • Data Processing: Process the raw data (Free Induction Decay) with a Fourier transform. The spectra must be accurately phased, baseline-corrected, and referenced to the residual DMSO solvent peak (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides crucial information about the functional groups present in a molecule. The Attenuated Total Reflectance (ATR) technique is chosen here for its simplicity and minimal sample preparation.

Protocol:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is meticulously cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.[2]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply consistent pressure with the built-in anvil to ensure optimal contact. Record the spectrum over the mid-IR range (4000–400 cm⁻¹) with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[3] The final spectrum is presented in absorbance or transmittance mode.

Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a classic and effective method for small, relatively stable organic molecules, providing reproducible and library-searchable fragmentation patterns.

Protocol:

  • Sample Introduction: Introduce the sample via a direct insertion probe or a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

  • Ionization: Utilize a standard electron energy of 70 eV to ionize the sample. This high energy level ensures fragmentation occurs, providing a characteristic fingerprint for the molecule.

  • Analysis: Separate the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Detection: Record the abundance of each ion as a function of its mass-to-charge ratio (m/z) to generate the mass spectrum.

Results and Discussion: A Comparative Spectroscopic Profile

The key to differentiating the isomers lies in how the substituent positions influence the electronic distribution within the pyridine ring and the steric interactions between groups.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides the most direct evidence for isomer identification. The chemical shifts of the aromatic protons are highly sensitive to the electronic effects of the -OH and -COOCH₃ groups. The electron-withdrawing nature of the nitrogen atom and the ester group generally deshields protons, shifting them downfield, while the electron-donating hydroxyl group tends to shield protons, shifting them upfield.

Isomer H-3 (ppm) H-4 (ppm) H-5 (ppm) H-6 (ppm) -OCH₃ (ppm) -OH (ppm)
3-hydroxy ~7.4 (dd)~7.3 (dd)~8.2 (dd)~3.9~10-12
4-hydroxy ~7.5 (d)~6.9 (dd)~8.3 (d)~3.9~10-12
5-hydroxy ~7.3 (d)~8.1 (dd)~8.4 (d)~3.9~10-12
6-hydroxy ~7.9 (d)~7.0 (t)~6.4 (d)~3.9~10-12

Note: Data are estimated based on established principles for substituted pyridines and may vary slightly with experimental conditions. Multiplicities: s (singlet), d (doublet), t (triplet), dd (doublet of doublets).

Interpretive Logic:

  • This compound: The proton at C-5 is significantly shielded (shifted upfield to ~6.9 ppm) due to the para-donating effect of the hydroxyl group. The protons at C-3 and C-6 will appear as distinct doublets.

  • Methyl 3-hydroxypicolinate: The protons at H-4, H-5, and H-6 will form a complex splitting pattern (three distinct dd signals), which is a clear identifier for this isomer.[4]

  • Methyl 5-hydroxypicolinate: The proton at H-4 will be deshielded (shifted downfield) due to its position relative to the electron-withdrawing ester and nitrogen.

  • Methyl 6-hydroxypicolinate: This isomer shows the most distinct pattern. The proton at C-5 is strongly shielded (~6.4 ppm) due to the ortho-hydroxyl group. The tautomeric equilibrium between the hydroxy-pyridine and pyridone form can also significantly influence the spectrum.

¹³C NMR Spectroscopy Analysis

¹³C NMR complements the proton data by providing a map of the carbon skeleton. The chemical shifts of the ring carbons are diagnostic, particularly the carbon bearing the hydroxyl group, which is significantly shifted downfield.

Isomer C-2 C-3 C-4 C-5 C-6 C=O -OCH₃
3-hydroxy ~145~158~128~123~140~165~52
4-hydroxy ~148~115~165~110~150~165~52
5-hydroxy ~140~125~138~155~135~165~52
6-hydroxy ~149~122~118~108~162~165~52

Note: Data are estimated based on established principles and may vary.

Interpretive Logic:

  • The carbon directly attached to the hydroxyl group (the ipso-carbon) will have the most downfield chemical shift among the ring carbons (excluding C-2 in some cases), typically in the 155-165 ppm range. This immediately distinguishes the isomers: C-4 for the 4-hydroxy isomer, C-3 for the 3-hydroxy isomer, and so on.

  • This compound: C-4 will be significantly downfield (~165 ppm), while C-3 and C-5 will be shielded (shifted upfield) due to the electron-donating -OH group.

  • Methyl 6-hydroxypicolinate: The pyridone tautomer can complicate the spectrum, but in the hydroxy form, C-6 will be the most downfield signal.

FTIR Spectroscopy Analysis

The IR spectrum provides a rapid confirmation of functional groups. While all isomers will show similar characteristic peaks, subtle shifts in the "fingerprint region" (1500-600 cm⁻¹) can be diagnostic.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Interpretation
-OH O-H Stretch3200–2800 (very broad)Indicates strong hydrogen bonding, typical of hydroxypyridines.
C-H (aromatic) C-H Stretch3100–3000Presence of the pyridine ring.
C-H (methyl) C-H Stretch2960–2850Presence of the methyl ester group.[5]
C=O (ester) C=O Stretch1730–1710Confirms the ester functional group. The exact position can be affected by conjugation and hydrogen bonding.
Pyridine Ring C=C and C=N Stretches1620–1450A series of sharp bands characteristic of the pyridine ring. The pattern and position of these bands are highly sensitive to the substitution pattern and can be used to differentiate isomers.[5]
C-O C-O Stretch1300–1100Bands corresponding to the C-O bonds of the ester and the phenolic hydroxyl group.

Interpretive Logic: The most informative region for distinguishing these isomers is the pattern of C=C and C=N ring stretching vibrations between 1620 cm⁻¹ and 1450 cm⁻¹. The symmetry of the molecule and the position of the hydroxyl group dictate the number and relative intensities of these bands, providing a unique fingerprint for each isomer. For instance, the out-of-plane C-H bending vibrations below 900 cm⁻¹ are also highly characteristic of the substitution pattern.

Mass Spectrometry Analysis

Under Electron Ionization (EI), all isomers are expected to show a clear molecular ion peak (M⁺˙) at m/z = 153. The differentiation arises from their unique fragmentation pathways.[6]

Common Fragmentation Pathways:

  • Loss of Methoxy Radical (-OCH₃): A prominent peak at m/z = 122 ([M-31]⁺) is expected for all isomers, resulting from the cleavage of the ester group.[7][8]

  • Loss of Carbon Monoxide (-CO): Following the loss of the methoxy radical, a subsequent loss of CO can occur, leading to a fragment at m/z = 94.

  • Loss of the Ester Group (-COOCH₃): A peak at m/z = 94 ([M-59]⁺) corresponding to the hydroxypyridyl cation.

Fragment Ion m/z Proposed Structure / Loss Expected Relative Abundance
Molecular Ion 153[C₇H₇NO₃]⁺˙Moderate to Strong
Loss of OCH₃ 122[M - •OCH₃]⁺Strong
Loss of COOCH₃ 94[M - •COOCH₃]⁺Moderate
Loss of H₂O 135[M - H₂O]⁺˙Variable, depends on isomer
Retro-Diels-Alder VariableRing fragmentationCan be diagnostic for specific isomers

Interpretive Logic: The relative intensities of these key fragments can vary significantly between isomers. For example, isomers where the hydroxyl group can participate in a rearrangement (like a McLafferty-type rearrangement if a suitable gamma-hydrogen were present, or other hydrogen transfers) may show unique fragmentation patterns.[9] The stability of the resulting fragment ions, which is dictated by the substituent positions, governs the fragmentation pathway, providing a unique mass spectral fingerprint for each isomer.

Integrated Analytical Workflow

A logical workflow is essential for the efficient and accurate identification of an unknown methyl hydroxypicolinate sample.

Caption: A logical workflow for the spectroscopic identification of methyl hydroxypicolinate isomers.

Conclusion

The differentiation of this compound from its positional isomers is a challenge readily met by a systematic application of modern spectroscopic techniques. While mass spectrometry confirms the molecular weight and FTIR verifies the functional groups, it is NMR spectroscopy that provides the definitive structural evidence. The unique chemical shifts and coupling patterns in the ¹H NMR spectrum, driven by the electronic interplay of the substituents, serve as the primary basis for identification. ¹³C NMR corroborates this by revealing the distinct chemical environment of each carbon in the pyridine skeleton. By integrating the data from all three techniques, researchers can confidently and accurately characterize their synthesized materials, ensuring the purity and identity of these valuable chemical building blocks.

References

  • ResearchGate. (n.d.). 1H and 13C-M1HN NMR spectroscopic data for 3-hydroxypicolinic acid and its complexesa. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Pyridinecarboxylic acid, methyl ester. NIST Chemistry WebBook. [Link]

  • Elsevier. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • SpectraBase. (n.d.). 6-Methyl picolinic acid - Optional[FTIR] - Spectrum. [Link]

  • Chemguide. (n.d.). Mass spectra - fragmentation patterns. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • YouTube. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Royal Society of Chemistry. (n.d.). Accepted Manuscript. [Link]

  • ResearchGate. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • SpectraBase. (n.d.). Methyl 3-hydroxybenzoate - Optional[FTIR] - Spectrum. [Link]

  • ResearchGate. (2021, August 2). FTIR INVESTIGATION ON CRYSTALLINITY OF HYDROXYPROPYL METHYL CELLULOSE-BASED POLYMERIC BLENDS. [Link]

  • SpectraBase. (n.d.). Methylnicotinate - Optional[FTIR] - Spectrum. [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of HPMC (a), PVA (b), acrylic acid (c) HPMC/PVA-co-AA hydrogels, F1 (d) and R1 (e). [Link]

  • ResearchGate. (n.d.). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • National Institute of Standards and Technology. (n.d.). methyl 4-hydroxy-3-nitrobenzoate. NIST Chemistry WebBook. [Link]

  • SpectraBase. (n.d.). 5-chloro-6-(trichloromethyl)picolinic acid, methyl ester - Optional[FTIR] - Spectrum. [Link]

Sources

Navigating the Translational Gap: A Comparative Guide to In-Vitro and In-Vivo Studies of Methyl 4-hydroxypicolinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic candidate from benchtop to bedside is fraught with challenges. A critical juncture in this path is the transition from controlled in-vitro experiments to complex in-vivo biological systems. This guide provides an in-depth comparative analysis of in-vitro and in-vivo studies of Methyl 4-hydroxypicolinate derivatives, a class of compounds showing promise in oncology. By examining the experimental data and methodologies, we aim to illuminate the translational value and inherent limitations of each approach, offering insights to better predict in-vivo outcomes from in-vitro results.

The Promise of this compound Derivatives in Oncology

Derivatives of this compound, particularly N-methyl-4-phenoxypicolinamides, have emerged as a significant area of interest in cancer research. These compounds often act as multi-kinase inhibitors, targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis. Their mechanism of action frequently involves the inhibition of kinases like Raf, which are crucial components of the MAPK/ERK signaling cascade that is often dysregulated in various cancers. The core structure allows for diverse chemical modifications, leading to a broad library of analogues with varying potency and selectivity.

In-Vitro Evaluation: The First Litmus Test

In-vitro studies, Latin for "in glass," are performed outside of a living organism, typically in test tubes or petri dishes.[1] They are indispensable for initial screening, mechanism of action studies, and understanding the direct effects of a compound on cells.[2] For this compound derivatives, in-vitro assays are crucial for determining their anti-proliferative activity and identifying the most promising candidates for further development.

Key In-Vitro Assays and Findings

A common approach to evaluating the in-vitro efficacy of these derivatives is to screen them against a panel of human cancer cell lines. For instance, a series of novel N-methyl-4-phenoxypicolinamide derivatives were synthesized and evaluated for their cytotoxic activity against A549 (non-small cell lung cancer), H460 (large cell lung cancer), and HT29 (colorectal cancer) cell lines.[3][4]

Table 1: In-Vitro Cytotoxic Activity of Selected N-methyl-4-phenoxypicolinamide Derivatives [3][4]

CompoundA549 IC₅₀ (µM)H460 IC₅₀ (µM)HT-29 IC₅₀ (µM)
8e 3.61.73.0
Sorafenib (Ref.) 5.84.26.1

IC₅₀ (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

The data clearly indicates that compound 8e exhibits potent cytotoxicity, with IC₅₀ values in the low micromolar range, and is more potent than the reference drug Sorafenib against the tested cell lines.[3][4]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, H460, HT29) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

MTT_Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with Derivatives B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I Xenograft_Workflow cluster_invivo In-Vivo Xenograft Study A Implant Human Cancer Cells into Mice B Allow Tumors to Grow to Palpable Size A->B C Randomize Mice into Treatment Groups B->C D Daily Drug Administration C->D E Monitor Tumor Volume and Body Weight D->E F Excise Tumors at Study Endpoint E->F G Analyze Tumor Growth Inhibition F->G

Caption: Workflow of a typical xenograft mouse model study.

Bridging the Gap: Comparative Analysis of In-Vitro and In-Vivo Data

The transition from in-vitro to in-vivo is not always seamless. A compound that shows high potency in a petri dish may fail in a living organism due to a variety of factors.

Key Considerations:

  • Pharmacokinetics (PK): In-vitro assays do not account for the absorption, distribution, metabolism, and excretion of a drug. A compound may be potent in vitro but have poor bioavailability or be rapidly metabolized in vivo, preventing it from reaching the tumor at therapeutic concentrations.

  • Toxicity: A compound may be non-toxic to cancer cells in isolation but could have off-target effects in a whole organism, leading to unacceptable toxicity.

  • Tumor Microenvironment: In-vitro models fail to replicate the complex tumor microenvironment, which includes stromal cells, immune cells, and the extracellular matrix, all of which can influence drug efficacy. [1]* False Positives: The controlled and simplified environment of in-vitro studies can sometimes lead to false positives, where a compound appears effective but lacks efficacy in a more complex biological context. [1] For this compound derivatives, a strong correlation between in-vitro potency and in-vivo efficacy would be the ideal outcome. However, discrepancies are common. For example, a derivative with a slightly higher IC₅₀ in vitro might exhibit superior in-vivo efficacy due to a more favorable pharmacokinetic profile. Therefore, it is crucial to consider both sets of data in conjunction. [5]

Conclusion: An Integrated Approach for Drug Development

Both in-vitro and in-vivo studies are indispensable tools in the drug discovery and development pipeline. In-vitro assays provide a rapid and cost-effective means of screening large numbers of compounds and elucidating their mechanisms of action. In-vivo studies, while more complex and resource-intensive, are essential for evaluating the efficacy and safety of a drug candidate in a whole biological system.

For this compound derivatives, the promising in-vitro cytotoxic data provides a strong rationale for their advancement into in-vivo models. A comprehensive analysis of both in-vitro and in-vivo data, coupled with a thorough understanding of the compound's pharmacokinetic and pharmacodynamic properties, is paramount for successfully navigating the translational gap and developing a clinically effective anti-cancer therapeutic.

References

  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives.
  • Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives.
  • Drug Design Progress of In silico, In vitro and In vivo Researches. Open Access Pub. Available from: [Link]

  • Comparison between in-vivo, in-vitro, and in-silico methods. ResearchGate. Available from: [Link]

  • How does in vitro testing compare with in vivo testing? Certis Oncology Solutions. Available from: [Link]

  • Differences between in vitro, in vivo and in silico assays in preclinical research. ZeClinics. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Methyl 4-hydroxypicolinate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth guide on conducting comparative molecular docking studies, focusing on analogs of Methyl 4-hydroxypicolinate. This document is tailored for researchers, scientists, and drug development professionals seeking to leverage computational methods for lead discovery and optimization. We will move beyond a simple procedural outline, delving into the scientific rationale behind each step to ensure a robust and meaningful in silico analysis.

Introduction: The Rationale for In Silico Screening of Picolinate Scaffolds

This compound belongs to the broader class of picolinic acid derivatives. These scaffolds are recognized as effective metal-binding pharmacophores, making them promising candidates for inhibiting metalloenzymes.[1] Specifically, their ability to chelate zinc ions in the active sites of enzymes like Histone Deacetylases (HDACs) has garnered significant interest.[2][3] HDACs are crucial regulators of gene expression, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.[4][5][6][7] Consequently, HDAC inhibitors are a clinically validated class of therapeutics.[7][8]

The core hypothesis of this guide is that by systematically modifying the this compound scaffold, we can explore the chemical space to identify analogs with enhanced binding affinity and selectivity for a specific HDAC isoform. Molecular docking provides a rapid and cost-effective method to predict the binding modes and affinities of these analogs, thereby prioritizing the most promising candidates for synthesis and experimental validation.[9][10][11]

In this guide, we will use Histone Deacetylase 2 (HDAC2) as our target protein. Elevated levels of HDAC2 are linked to reduced synaptic plasticity and memory impairment, making it a key therapeutic target.[12][13] We will perform a comparative docking study of this compound and three hypothetical analogs against HDAC2 to illustrate the complete workflow, from target preparation to results interpretation.

The Comparative Docking Workflow: A Self-Validating Protocol

A successful docking study hinges on a meticulously planned and validated workflow. The protocol described below is designed to be self-validating by incorporating a re-docking step of a known co-crystallized ligand. This ensures that the chosen docking parameters can accurately reproduce a known binding pose.

Below is a conceptual overview of the workflow:

G cluster_prep Preparation Phase cluster_validation Validation Phase cluster_docking Docking & Analysis Phase p1 Target Selection & Retrieval (HDAC2 - PDB: 4LXZ) p2 Protein Preparation (Remove water, add hydrogens) p1->p2 p4 Active Site Definition p2->p4 p3 Ligand Preparation (Generate 3D structures, assign charges) p3->p4 v1 Re-dock Co-crystallized Ligand (SAHA from 4LXZ) p4->v1 v2 Calculate RMSD v1->v2 v3 Protocol Validation (RMSD < 2.0 Å) v2->v3 d1 Dock this compound & Analogs v3->d1 d2 Analyze Binding Energy (ΔG) & Interactions d1->d2 d3 Compare & Rank Analogs d2->d3

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Methyl 4-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its use in experimentation. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Methyl 4-hydroxypicolinate, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of chemical safety, regulatory compliance, and scientific best practices.

The "Why": Understanding the Hazard Profile of this compound

The Environmental Protection Agency (EPA) regulates the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA).[3] Laboratories that generate hazardous waste are required to follow specific procedures for its identification, storage, and disposal.[4]

Pre-Disposal Checklist: Essential Preparations

Before initiating the disposal process, ensure the following measures are in place:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[5] Nitrile gloves may not be sufficient for prolonged contact with pyridine-like compounds; consult a glove compatibility chart for the best protection.[5]

  • Designated Waste Accumulation Area: Your laboratory should have a designated Satellite Accumulation Area (SAA) for hazardous waste.[6][7] This area must be under the direct supervision of lab personnel and clearly marked with hazardous waste signage.[3]

  • Appropriate Waste Containers: Use only containers that are compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.[3][8] The container must have a secure, leak-proof cap.[9]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of this compound waste.

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is paramount to prevent dangerous reactions.[6]

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Incompatible materials to keep separate from pyridine-based compounds include strong oxidizing agents and strong acids.[5]

Step 2: Containerization of Waste
  • Pure Compound and Concentrated Solutions:

    • Carefully transfer the waste into a designated, compatible hazardous waste container.[8]

    • The container should be filled to no more than 90% of its capacity to allow for vapor expansion.[3]

  • Contaminated Labware (e.g., pipette tips, vials, gloves):

    • Place all solid waste contaminated with this compound into a separate, clearly labeled container for solid hazardous waste.

    • Do not dispose of contaminated solids in the regular trash.[10]

Step 3: Labeling the Waste Container

Accurate labeling is a legal requirement and crucial for safe handling.[6][7]

  • Attach a hazardous waste label to the container as soon as the first drop of waste is added.[7]

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration and composition of the waste (e.g., "this compound in methanol, approx. 5%")

    • The date the waste was first added to the container

    • The name and contact information of the generating researcher or lab

Step 4: Storage in the Satellite Accumulation Area (SAA)
  • Store the sealed and labeled waste container in your designated SAA.[6]

  • Ensure the container is kept closed except when adding waste.[11]

  • Store incompatible waste types separately within the SAA to prevent accidental mixing.[11] For instance, keep acidic waste separate from basic waste.[6]

Step 5: Arranging for Final Disposal
  • Once the waste container is full or has been in storage for the maximum allowable time (check your institution's policy, often up to one year for partially filled containers in an SAA), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal company.[6][7][12]

  • Do not pour this compound waste down the drain or dispose of it in the regular trash.[1][12]

Spill Management: A Contingency Plan

Accidents can happen. A clear and practiced spill response plan is essential.[1]

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert your supervisor and EHS.

  • Control the Source: If safe to do so, stop the source of the spill.

  • Containment: Use an absorbent material like sand, vermiculite, or a commercial chemical spill kit to contain the spill.[1][2]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[13][14]

  • Decontamination: Clean the spill area according to your laboratory's established procedures.

  • Report: Report the spill to your supervisor and EHS, even if it is small.[1]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been created.

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_spill Spill Response PPE Don Personal Protective Equipment SAA Identify Satellite Accumulation Area PPE->SAA Container Select Compatible Waste Container SAA->Container Segregate Segregate from Incompatible Wastes Container->Segregate Transfer Transfer Waste to Container (≤90% full) Segregate->Transfer Label Label Container with Hazardous Waste Tag Transfer->Label Store Store in SAA (Closed Lid) Label->Store Arrange Arrange for EHS Pickup Store->Arrange End Disposal Complete Arrange->End Alert Alert Supervisor & EHS Contain Contain Spill with Absorbent Alert->Contain Collect Collect & Containerize Spill Debris Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Start Start Disposal Start->PPE

Caption: Workflow for the proper disposal of this compound.

Quantitative Data Summary

ParameterGuidelineRationale
Waste Container Fill Level ≤ 90% of capacityTo allow for vapor expansion and prevent spills.[3]
SAA Storage Time (Partial Container) Up to 1 yearRegulatory limit to prevent long-term, unmanaged waste accumulation.
SAA Storage Time (Full Container) Must be removed within 3 daysRegulatory requirement to ensure timely disposal of generated waste.
Drain Disposal pH Range (for permissible substances) Typically 5.5 - 10.5To prevent corrosion of plumbing and adverse effects on wastewater treatment systems.[10] Note: Not applicable to this compound.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. This guide serves as a foundational document; always consult your institution's specific policies and the most current Safety Data Sheet (SDS) for the chemicals you handle.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • Carl ROTH. Pyridine - Safety Data Sheet. Retrieved from [Link]

  • Washington State University. Pyridine Standard Operating Procedure. Retrieved from [Link]

  • Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Kanto Chemical Co., Inc. Pyridine,6551E-3,2023/02/01 - Safety Data Sheet. Retrieved from [Link]

  • SD Fine-Chem. 2-picolinic acid - Safety Data Sheet. Retrieved from [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Oklahoma State University. Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Nipissing University. Hazardous Materials Disposal Guide. Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 4-hydroxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with Methyl 4-hydroxypicolinate (CAS No. 473269-77-1). Beyond a simple checklist, this document explains the rationale behind each recommendation, ensuring a culture of safety and scientific integrity in your laboratory.

Understanding the Hazards of this compound

This compound is a pyridine derivative. While specific toxicological data is not extensively published, the available safety data sheets (SDS) for the compound and its hydrochloride salt indicate several potential hazards. The Globally Harmonized System (GHS) hazard statements for this chemical include:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation.[1]

These classifications necessitate a comprehensive PPE strategy to mitigate risks of exposure through ingestion, skin contact, eye contact, and inhalation. The operational plan must therefore be built around these potential routes of exposure.

Core Personal Protective Equipment (PPE) Protocol

A risk-based approach is essential when selecting PPE. The following table summarizes the minimum required PPE for handling this compound in a laboratory setting.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety Goggles with side shields or a Face ShieldRationale: Protects against splashes and airborne particles. Standard safety glasses are insufficient as they do not provide a seal around the eyes. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.
Hands Nitrile or Neoprene GlovesRationale: Provides a chemical-resistant barrier to prevent skin contact. Double-gloving is recommended when handling larger quantities or for prolonged periods. Always inspect gloves for tears or punctures before use.
Body Laboratory CoatRationale: Protects skin and personal clothing from accidental spills and contamination. The lab coat should be fully buttoned.
Respiratory Use in a certified chemical fume hoodRationale: A fume hood is the primary engineering control to prevent inhalation of powders or vapors. For situations where a fume hood is not feasible, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is required.

Step-by-Step Guide to PPE Selection and Use

Eye and Face Protection

Given the serious eye irritation potential of this compound, robust eye protection is non-negotiable.

  • Selection: Choose ANSI Z87.1-rated safety goggles that provide a complete seal around the eyes. If there is a risk of splashing, supplement with a full-face shield.

  • Donning: Put on safety goggles before handling the chemical and ensure a snug fit.

  • Doffing: Remove goggles after you have safely stored the chemical and removed your gloves.

Hand Protection

To prevent skin irritation, appropriate glove selection and use are critical.

  • Selection: Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals. Always consult the glove manufacturer's compatibility chart for specific breakthrough times if available.

  • Donning: Wash and dry hands thoroughly before putting on gloves. Inspect each glove for any signs of damage.

  • Doffing: To avoid contaminating your skin, use a proper glove removal technique. With one gloved hand, pinch the cuff of the other glove and peel it off inside-out. Slide your now ungloved finger under the cuff of the remaining glove and peel it off in the same manner. Dispose of used gloves in the appropriate hazardous waste container.

Body Protection

A laboratory coat is the standard for protecting your body and clothing.

  • Selection: A clean, long-sleeved lab coat is required.

  • Use: Keep the lab coat fully buttoned to provide maximum coverage. Do not wear the lab coat outside of the laboratory to prevent the spread of contamination.

Respiratory Protection

The primary method of respiratory protection is an engineering control.

  • Primary Control: Always handle this compound inside a certified chemical fume hood to minimize the inhalation of dust or vapors.

  • Secondary Control: If a fume hood is not available, a NIOSH-approved half-mask or full-face respirator with appropriate cartridges must be used. A risk assessment should be conducted to determine the appropriate level of respiratory protection.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations when working with this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_fume_hood Verify Chemical Fume Hood is operational prep_ppe->prep_fume_hood prep_materials Gather all necessary materials prep_fume_hood->prep_materials handle_weigh Weigh solid chemical in fume hood prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve handle_transfer Transfer solution as needed handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate work surfaces handle_transfer->cleanup_decontaminate Proceed to cleanup cleanup_waste Dispose of waste in designated hazardous waste container cleanup_decontaminate->cleanup_waste cleanup_doff_ppe Doff PPE in correct order cleanup_waste->cleanup_doff_ppe cleanup_wash Wash hands thoroughly cleanup_doff_ppe->cleanup_wash

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.